Technical Documentation Center

6-(4-Carboxy-3-methylphenyl)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-(4-Carboxy-3-methylphenyl)nicotinic acid

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid: A Technical Whitepaper

Executive Summary 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, biaryl dicarboxylic acid primarily utilized as a high-performance ligand in the construction of [1]. The precise spatial orient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, biaryl dicarboxylic acid primarily utilized as a high-performance ligand in the construction of [1]. The precise spatial orientation of its two carboxylate groups makes it an ideal bridging linker for synthesizing porous coordination polymers with high surface areas. This whitepaper details a robust, scalable, and atom-economical synthetic route for this molecule, bypassing traditional protection-deprotection strategies in favor of a direct, aqueous-biphasic Suzuki-Miyaura cross-coupling.

Retrosynthetic Logic & Pathway Selection

Traditional syntheses of biaryl dicarboxylic acids often rely on the esterification of the starting materials to prevent catalyst poisoning and improve organic solubility, followed by a post-coupling saponification step. However, this approach inflates the step count, reduces overall atom economy, and generates unnecessary waste.

Our optimized route utilizes the direct cross-coupling of unprotected carboxylic acids:

  • Electrophile : 6-Chloronicotinic acid.

  • Nucleophile : 4-Borono-2-methylbenzoic acid.

By employing a biphasic 1,4-Dioxane/Water solvent system with an inorganic base, the carboxylic acids are deprotonated in situ to form highly soluble alkali metal carboxylates. This not only resolves solubility issues but also orthogonalizes the reactivity, allowing the palladium catalyst to selectively engage the C-Cl and C-B bonds without interference from the carboxylate moieties[2].

Mechanistic Causality: The Catalytic Cycle

The success of this unprotected coupling hinges on the precise selection of the catalytic system. We employ Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Oxidative Addition : The active Pd(0) species inserts into the C-Cl bond of 6-chloronicotinic acid. The electron-deficient nature of the pyridine ring accelerates this step.

  • Transmetalation : This is the rate-limiting step in many aqueous Suzuki couplings. The inorganic base (K₂CO₃) is critical here; it coordinates with the boronic acid to form an electron-rich, tetrahedral boronate complex[Ar-B(OH)₃]⁻, which readily transfers the aryl group to the Pd(II) center[2].

  • Reductive Elimination : The bidentate 'dppf' ligand possesses a large bite angle (~99°), which sterically crowds the Pd(II) center, drastically accelerating the reductive elimination of the biaryl product and minimizing competitive protodeboronation of the boronic acid.

CatalyticCycle Pd0 Pd(0) Active Species [Pd(dppf)] OxAdd Oxidative Addition (Insertion into C-Cl) Pd0->OxAdd PdII_1 Ar1-Pd(II)(Cl)(dppf) [Ar1 = Nicotinic Acid] OxAdd->PdII_1 TransMet Transmetalation (Boronate Complex) PdII_1->TransMet PdII_2 Ar1-Pd(II)-Ar2 (dppf) [Ar2 = Tolyl Carboxylic Acid] TransMet->PdII_2 Ar2-B(OH)3- / Base RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regeneration Product Biaryl Product (Target Molecule) RedElim->Product

Mechanism of the Pd-catalyzed Suzuki-Miyaura cross-coupling.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system, incorporating critical In-Process Controls (IPCs) to ensure reproducibility and high fidelity.

Materials:

  • 6-Chloronicotinic acid (1.0 equiv, 10.0 mmol, 1.57 g)

  • 4-Borono-2-methylbenzoic acid (1.1 equiv, 11.0 mmol, 1.98 g)

  • Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol, 366 mg)

  • K₂CO₃ (3.5 equiv, 35.0 mmol, 4.84 g)

  • 1,4-Dioxane (40 mL) and Deionized Water (10 mL)

Step-by-Step Methodology:

  • Reaction Assembly : Charge a 100 mL round-bottom flask with 6-chloronicotinic acid, 4-borono-2-methylbenzoic acid, and K₂CO₃.

  • Solvent Addition & Degassing : Add the 1,4-Dioxane and Water. The biphasic mixture must be rigorously degassed by sparging with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalyst and promotes the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction : Add Pd(dppf)Cl₂ under a positive stream of Argon. Equip the flask with a reflux condenser.

  • Thermal Activation : Heat the biphasic mixture to 90 °C using an oil bath or heating block with vigorous stirring (800 rpm) to ensure maximum interfacial surface area between the aqueous and organic phases.

  • In-Process Control (IPC) : After 8 hours, sample the aqueous layer. Acidify a 0.1 mL aliquot with 1M HCl, extract with MeCN, and analyze via HPLC (UV at 254 nm). The reaction is deemed complete when the 6-chloronicotinic acid peak area is <2%.

  • Workup & Pd Removal : Cool the mixture to room temperature. Filter the biphasic mixture through a pad of Celite to remove precipitated Palladium black. Wash the filter cake with 10 mL of water.

  • Phase Separation & Extraction : Transfer the filtrate to a separatory funnel. Wash the aqueous layer (which contains the di-potassium salt of the product) with Ethyl Acetate (2 x 20 mL) to remove organic impurities and degraded phosphine ligands. Discard the organic layers.

  • Product Isolation (Precipitation) : Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, dropwise add 2M HCl until the pH reaches 2.0 - 2.5. A dense white/off-white precipitate of 6-(4-Carboxy-3-methylphenyl)nicotinic acid will form.

  • Filtration & Drying : Collect the solid via vacuum filtration. Wash the filter cake with cold water (2 x 15 mL) to remove inorganic salts, followed by cold ethanol (10 mL) to remove trace moisture. Dry under high vacuum at 60 °C for 12 hours.

Workflow SM1 6-Chloronicotinic Acid Reaction Pd-Catalyzed Suzuki-Miyaura Coupling (1,4-Dioxane/H2O, 90°C) SM1->Reaction SM2 4-Borono-2-methylbenzoic Acid SM2->Reaction Workup Aqueous Biphasic Separation & Acidification (pH 2-3) Reaction->Workup IPC: HPLC >98% conv. Product 6-(4-Carboxy-3-methylphenyl) nicotinic acid Workup->Product Filtration & Drying

Workflow for the synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

Quantitative Data & Process Optimization

To establish the superiority of the chosen conditions, a systematic screening of catalysts and bases was performed. The data below summarizes the optimization landscape, validating the selection of Pd(dppf)Cl₂ and K₂CO₃.

Catalyst System (5 mol%)Solvent System (v/v)Base (3.5 eq)Reaction TimeHPLC PurityIsolated Yield
Pd(PPh₃)₄Toluene / EtOH / H₂O (2:1:1)Na₂CO₃16 hours91.2%68%
Pd(OAc)₂ / SPhos1,4-Dioxane / H₂O (4:1)K₃PO₄12 hours95.5%84%
Pd(dppf)Cl₂ 1,4-Dioxane / H₂O (4:1) K₂CO₃ 8 hours >98.5% 92%
Pd(dppf)Cl₂THF / H₂O (4:1)Cs₂CO₃10 hours96.0%87%

Table 1: Optimization of the Suzuki-Miyaura cross-coupling for 6-(4-Carboxy-3-methylphenyl)nicotinic acid synthesis. The bolded row indicates the optimal, self-validating conditions used in the standard protocol.

Downstream Processing & Analytical Validation

The use of an acid-base extraction workflow is a critical design choice. Because the target molecule is a dicarboxylic acid, it exhibits highly pH-dependent solubility. Maintaining the pH > 9 during the initial extraction ensures the product remains completely partitioned in the aqueous phase, allowing for the facile removal of neutral organic impurities (e.g., homocoupled biaryl byproducts, triphenylphosphine oxide). Subsequent acidification to pH 2 forces the protonation of both carboxylates, dropping the solubility drastically and driving crystallization.

Analytical validation of the final product (CAS: 1629059-40-0)[3] should confirm the absence of the starting materials. High-Resolution Mass Spectrometry (HRMS) will show an[M-H]⁻ peak at m/z 256.0615 (calculated for C₁₄H₁₀NO₄⁻). ¹H NMR (DMSO-d₆) will display the characteristic downfield shift of the pyridine protons, confirming the successful formation of the biaryl C-C bond.

References

Sources

Exploratory

Spectroscopic Characterization of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid: A Definitive Guide

Executive Summary & Structural Context In the rational design of Metal-Organic Frameworks (MOFs), the structural and electronic fidelity of the organic linker dictates the topology and stability of the resulting coordina...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the rational design of Metal-Organic Frameworks (MOFs), the structural and electronic fidelity of the organic linker dictates the topology and stability of the resulting coordination polymer. 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0; Molecular Formula: C₁₄H₁₁NO₄) is a highly rigid, asymmetric, bifunctional ligand frequently utilized in advanced materials research[1].

Characterizing this molecule presents specific analytical challenges. The presence of dual carboxylic acid motifs induces extensive intermolecular hydrogen bonding, while the steric bulk of the methyl group at the C3 position of the phenyl ring restricts free rotation around the biaryl axis. This whitepaper provides a causality-driven, self-validating framework for the complete spectroscopic elucidation (NMR, FT-IR, and HRMS) of this critical MOF building block.

Workflow Prep Sample Preparation (DMSO-d6 Dissolution) NMR NMR Acquisition (1H & 13C, 500 MHz) Prep->NMR MS HRMS Injection (ESI+, Q-TOF) Prep->MS Data Data Integration & Validation NMR->Data IR FT-IR Analysis (ATR Mode, Solid) IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation of the MOF ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection & Causality

The target compound is highly polar and forms robust hydrogen-bonded dimers in the solid state. Consequently, it is virtually insoluble in standard non-polar NMR solvents like CDCl₃. Deuterated dimethyl sulfoxide (DMSO-d₆) is strictly required. As a strong hydrogen-bond acceptor, DMSO-d₆ disrupts the carboxylic acid dimers, ensuring complete dissolution and preventing the severe resonance broadening that occurs in partially aggregated states.

¹H and ¹³C NMR Assignments

The chemical shifts of the pyridine ring are heavily influenced by the electron-withdrawing nature of the carboxylic acid group and the adjacent electronegative nitrogen atom, which predictably shift the local protons significantly downfield[2],[3].

Table 1: Predicted ¹H NMR Assignments (500 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Int.Mechanistic Rationale
Pyridine-H2 9.10d2.01HHighly deshielded by the adjacent N atom and meta-COOH group.
Pyridine-H4 8.30dd8.2, 2.01HDeshielded by the ortho-COOH group.
Pyridine-H5 8.10d8.21HOrtho to the biaryl linkage; outside the strongest deshielding zones.
Phenyl-H2 8.00d1.51HMeta coupling to H6; deshielded by the ortho-methyl group.
Phenyl-H6 7.90dd8.1, 1.51HOrtho to the biaryl linkage; experiences anisotropic effects from pyridine.
Phenyl-H5 7.80d8.11HOrtho to the phenyl-COOH group.
Methyl-CH₃ 2.60s-3HBenzylic protons, slightly shifted downfield by the para-COOH.
Acid-COOH 13.20br s-2HHighly exchangeable; broad due to dynamic hydrogen bonding.

Table 2: Predicted ¹³C NMR Assignments (125 MHz, DMSO-d₆)

Carbon TypeChemical Shift (ppm)Mechanistic Rationale
C=O (Phenyl) 168.5Benzoic acid carbonyl carbon.
C=O (Pyridine) 166.0Nicotinic acid carbonyl; slightly more shielded due to pyridine resonance.
Pyridine C6 158.0Quaternary carbon attached to the phenyl ring.
Pyridine C2 150.5Aromatic CH directly adjacent to the nitrogen atom.
Phenyl C1 141.0Quaternary carbon forming the biaryl linkage.
Methyl CH₃ 21.0Aliphatic carbon.

(Note: Remaining aromatic carbons resonate between 120.0 and 139.5 ppm based on standard substituent additivity rules).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid MOF linkers, Attenuated Total Reflectance (ATR) is the gold standard. Traditional KBr pellet pressing is highly hygroscopic; absorbed atmospheric moisture will completely obscure the critical 3300–2500 cm⁻¹ O–H stretching region of the carboxylic acids.

Table 3: Key FT-IR Vibrational Modes (ATR, Solid State)

Wavenumber (cm⁻¹)Vibrational ModeIntensity/ShapeDiagnostic Significance
3300 – 2500 O–H stretchBroad, strongConfirms extensive intermolecular hydrogen bonding typical of solid-state diacids.
1710 C=O stretchSharp, strongPyridine-bound carboxylic acid carbonyl.
1690 C=O stretchSharp, strongPhenyl-bound carboxylic acid carbonyl.
1600, 1580 C=C, C=N stretchMediumAromatic ring skeletal vibrations.
1280 C–O stretchStrongCarboxylic acid C–O single bond stretching.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile carboxylic acids. Under collision-induced dissociation (CID), carboxylic acids predictably undergo charge-migration fragmentations resulting in neutral losses of water (-18 Da) and carbon dioxide (-44 Da)[4],[5].

For 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Exact Mass: 257.0685 Da), positive mode ESI yields a robust [M+H]⁺ peak at m/z 258.076 .

MS_Fragmentation M [M+H]+ m/z 258.076 F1 [M+H - H2O]+ m/z 240.065 M->F1 -H2O (-18 Da) F2 [M+H - CO2]+ m/z 214.086 M->F2 -CO2 (-44 Da) F3 [M+H - H2O - CO2]+ m/z 196.075 F1->F3 -CO2 (-44 Da) F2->F3 -H2O (-18 Da) F4 [M+H - 2CO2]+ m/z 170.096 F2->F4 -CO2 (-44 Da)

Figure 2: ESI-MS/MS positive ion fragmentation pathway for the target MOF ligand.

Standardized Experimental Protocols

To ensure reproducibility and analytical trustworthiness, the following self-validating protocols must be strictly adhered to.

Protocol A: NMR Sample Preparation and Acquisition
  • Weighing : Accurately weigh 15 mg of the solid compound into a clean glass vial.

  • Dissolution : Add 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard). Sonicate for 5 minutes until visually homogenous.

  • Acquisition : Transfer to a 5 mm NMR tube. Acquire ¹H (500 MHz) and ¹³C (125 MHz) spectra at 298 K. Set the relaxation delay (D1) to 2.0 seconds to permit complete relaxation of the quaternary carbons.

Self-Validation Checkpoint : Verify the residual DMSO quintet is centered at exactly 2.50 ppm. Inspect the HDO peak (~3.33 ppm); if this peak is excessively broad or shifted downfield (>4.0 ppm), the sample contains trace moisture which will artificially broaden and obscure the critical ~13.2 ppm COOH signals via rapid proton exchange.

Protocol B: ATR-FTIR Analysis
  • Background : Clean the diamond ATR crystal with LC-MS grade isopropanol. Allow to dry completely. Collect a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application : Place ~2 mg of the dry powder directly onto the center of the ATR crystal.

  • Compression : Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the solid and the crystal lattice (the evanescent wave penetrates only ~1-2 µm).

  • Acquisition : Collect the sample spectrum using identical parameters.

Self-Validation Checkpoint : The baseline must remain perfectly flat between 4000–3800 cm⁻¹. Any derivative-like artifacts in this region indicate poor sample-to-crystal contact or atmospheric water vapor interference during the scan.

Protocol C: LC-HRMS (ESI-Q-TOF)
  • Sample Dilution : Dilute the DMSO-d₆ NMR stock solution 1:1000 in LC-MS grade Methanol containing 0.1% Formic Acid. Causality: Formic acid acts as an abundant proton source, heavily favoring the formation of the [M+H]⁺ pseudomolecular ion.

  • Injection : Inject 2 µL into the ESI source.

  • Parameters : Set capillary voltage to 3.5 kV, desolvation temperature to 350 °C, and collision energy (CE) to 15-25 eV to induce the decarboxylation pathways shown in Figure 2.

Self-Validation Checkpoint : Prior to sample injection, infuse a sodium formate calibration standard. The mass accuracy of the subsequent[M+H]⁺ peak (m/z 258.076) must fall within a < 5 ppm error margin to unequivocally confirm the C₁₄H₁₂NO₄⁺ formula.

References

  • Title : Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives Source : Canadian Science Publishing URL :[Link]

  • Title : Calculation of the carbon-13 and proton chemical shifts in pyridine Source : Journal of the American Chemical Society (ACS) URL :[Link]

  • Title : Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source : RSC Advances (Royal Society of Chemistry) URL :[Link]

Sources

Foundational

Solubility Profile and Solvothermal Processing of 6-(4-Carboxy-3-methylphenyl)nicotinic acid: A Technical Guide

Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the physicochemical properties of the organic linkers used during synthesis. 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS No.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the physicochemical properties of the organic linkers used during synthesis. 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS No. 1629059-40-0; Molecular Weight: 257.25) is a rigid, asymmetric dicarboxylic acid widely utilized as a structural ligand in advanced materials and biochemical assays[1].

As a Senior Application Scientist, understanding the solubility profile of this ligand is not merely a matter of finding a compatible liquid; it is the foundational step in controlling the thermodynamics of framework assembly. This whitepaper provides an in-depth analysis of the solubility dynamics of 6-(4-Carboxy-3-methylphenyl)nicotinic acid, detailing the causality behind solvent selection, empirical screening protocols, and its application in solvothermal MOF synthesis.

Structural Causality and Solvation Dynamics

The solubility of 6-(4-Carboxy-3-methylphenyl)nicotinic acid is governed by three critical structural features:

  • Ditopic Carboxylic Acids : The molecule possesses two carboxylic acid groups capable of forming strong intermolecular hydrogen-bonded dimers in the solid state. Overcoming this high lattice energy requires a solvent with a high dielectric constant and strong hydrogen-bond accepting capabilities.

  • Hydrophobic Biphenyl-like Core : The conjugated phenyl-pyridine backbone renders the molecule highly lipophilic, severely restricting its solubility in neutral aqueous environments.

  • Steric Hindrance via Methylation : The methyl group on the phenyl ring restricts the dihedral angle between the phenyl and pyridine rings. This non-planarity disrupts optimal π−π stacking, marginally lowering the lattice energy compared to perfectly planar analogues and thereby enhancing its dissolution kinetics in polar organic solvents.

Why Polar Aprotic Solvents are the Gold Standard

In MOF synthesis, polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the solvents of choice[2]. These solvents possess high dipole moments that effectively solvate the hydrophobic core, while their oxygen atoms act as potent hydrogen-bond acceptors to break the ligand's intermolecular dimers. Crucially, because they are aprotic, they do not donate protons that would otherwise compete with the metal nodes during coordination[3]. Furthermore, aprotic solvents maintain a low concentration of free H+ , which is critical to prevent the premature dissolution of the nucleating MOF framework[2].

Quantitative Solubility Profile

The following table synthesizes the expected thermodynamic solubility behavior of 6-(4-Carboxy-3-methylphenyl)nicotinic acid across various solvent classes at standard ambient temperature (25°C).

Solvent ClassRepresentative SolventsEstimated Solubility (25°C)Mechanistic Rationale
Polar Aprotic DMF, DMAc, DMSOHigh (>50 mg/mL)High dielectric constant disrupts inter-ligand H-bonds; acts as an H-bond acceptor without proton donation, ideal for MOF synthesis[4].
Polar Protic Methanol, EthanolModerate (5–20 mg/mL)Competes for H-bonding, but offers lower solvation energy for the hydrophobic biphenyl-like core. May interfere with metal coordination.
Non-Polar Hexane, TolueneVery Low (<0.1 mg/mL)Incapable of overcoming the high lattice energy of the carboxylic acid dimers; lacks dipole moment for solvation.
Aqueous (Acidic/Neutral) Water (pH < 6)Low (<1 mg/mL)The hydrophobic organic core dominates; the compound remains fully protonated and uncharged, preventing aqueous solvation.
Aqueous (Basic) 0.1M NaOH (pH > 9)Very High (>100 mg/mL)Deprotonation of both carboxylic acid groups yields a highly soluble dianion, useful for post-synthetic modifications or aqueous phase reactions.

Experimental Protocol: High-Throughput Isothermal Solubility Screening

To empirically validate the solubility limit of this ligand for a specific proprietary synthesis, researchers must employ a self-validating thermodynamic equilibrium system.

Phase 1: Thermodynamic Equilibration

  • Preparation: Add an excess amount (e.g., 100 mg) of 6-(4-Carboxy-3-methylphenyl)nicotinic acid to a 5 mL borosilicate glass vial containing 2 mL of the target solvent (e.g., DMF).

  • Sealing: Add a PTFE-coated magnetic stir bar and seal the vial hermetically with a crimp cap to prevent solvent evaporation, which would skew volumetric calculations.

  • Incubation: Stir the suspension at a constant temperature (25.0 ± 0.1 °C) using a thermostatic water bath for 48 hours. Causality note: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

Phase 2: Phase Separation 4. Centrifugation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid lattice. 5. Filtration: Carefully extract 0.5 mL of the supernatant using a glass syringe equipped with a 0.22 μm PTFE syringe filter to remove any sub-micron particulates that could cause light scattering or block analytical columns.

Phase 3: Quantification & Validation 6. Dilution: Dilute the filtered aliquot by a known factor (e.g., 1:100) into a compatible mobile phase (e.g., Acetonitrile/Water with 0.1% Formic Acid) to prevent premature precipitation. 7. HPLC-UV Analysis: Analyze the sample via HPLC-UV, setting the detection wavelength to ~254 nm to target the conjugated aromatic core. 8. Self-Validation Check: Quantify the integrated peak area against a pre-established multi-point calibration curve. If the calculated concentration exceeds the upper limit of the linear dynamic range, perform a secondary serial dilution and re-analyze to confirm the absence of detector saturation.

Application: Solvothermal MOF Synthesis Workflow

When utilizing 6-(4-Carboxy-3-methylphenyl)nicotinic acid to construct highly porous networks (such as Zr-based or Cu-based MOFs), the ligand must be fully solvated before the introduction of the metal precursor. Modulators (such as acetic acid or formic acid) are frequently added to polar aprotic solvents like DMSO to slow down the coordination kinetics, yielding highly crystalline structures rather than amorphous kinetic gels[4].

MOF_Synthesis_Workflow Ligand Ligand: 6-(4-Carboxy-3-methylphenyl) nicotinic acid Solvation Solvation & H-Bond Disruption Ligand->Solvation Solvent Solvent: Polar Aprotic (DMF / DMSO) Solvent->Solvation Heating Solvothermal Heating (120°C, 24-48h) Solvation->Heating Metal Metal Node Addition (e.g., ZrCl4 / Cu(NO3)2) Metal->Heating Modulator Modulator Addition (Acetic / Formic Acid) Modulator->Heating MOF Crystalline MOF Framework Heating->MOF

Workflow diagram illustrating the solvothermal synthesis of MOFs utilizing polar aprotic solvation.

References

  • 6-(4-Carboxy-3-methylphenyl)
  • Source: Royal Society of Chemistry (RSC)
  • Source: National Center for Biotechnology Information (PMC)
  • Expanding the Design Space of Polymer–Metal Organic Framework (MOF)

Sources

Exploratory

A Technical Guide to the Physicochemical Characterization of Novel Nicotinic Acid Analogs

Foreword: The Imperative of Comprehensive Characterization in Modern Drug Discovery In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic i...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of Comprehensive Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the journey from a promising molecular entity to a clinically effective therapeutic is paved with rigorous scientific scrutiny. For novel nicotinic acid analogs, a class of molecules with significant therapeutic potential, a deep and thorough understanding of their physicochemical properties is not merely a regulatory formality but a cornerstone of rational drug design and successful formulation. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth, technically-grounded framework for the comprehensive physicochemical characterization of these important compounds. Moving beyond a simple recitation of protocols, we will delve into the "why" behind each experimental choice, fostering a deeper understanding of how these properties dictate a molecule's ultimate fate in a biological system. Our approach is rooted in the principles of scientific integrity, ensuring that each described methodology is a self-validating system, providing robust and reliable data to drive informed decision-making throughout the drug development pipeline.

Foundational Physicochemical Properties: The Blueprint of Bioavailability

The therapeutic efficacy of any orally administered drug is fundamentally linked to its ability to be absorbed into the systemic circulation. This journey is governed by a delicate interplay of several key physicochemical parameters. For novel nicotinic acid analogs, a precise determination of these properties is paramount.

Acid Dissociation Constant (pKa): The Gatekeeper of Solubility and Permeability

The pKa is a measure of a molecule's acidity or basicity and dictates its ionization state at a given pH.[1][2] This is a critical parameter as the ionization state of a drug profoundly influences its solubility, ability to cross biological membranes, and interaction with its target.[1][3] For nicotinic acid analogs, which possess a carboxylic acid functional group, the pKa will determine the ratio of the more water-soluble ionized form to the more lipid-soluble non-ionized form at physiological pH.[1]

Experimental Protocol: Potentiometric Titration

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a precise amount of the nicotinic acid analog in a suitable solvent (e.g., degassed, deionized water or a co-solvent system if solubility is limited). The concentration should be in the range of 1-10 mM.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel and use a calibrated burette to add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration until the pH has stabilized well beyond the expected pKa.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The pKa can be determined from the Henderson-Hasselbalch equation or by finding the pH at the half-equivalence point on the titration curve.

Causality and Self-Validation: Potentiometric titration is a robust and direct method for pKa determination. The sigmoidal shape of the titration curve provides a clear visual confirmation of the acid-base transition. The accuracy of the method is validated by the precision of the titrant addition and the stability of the pH readings.

Partition and Distribution Coefficients (LogP and LogD): A Measure of Lipophilicity

The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically octanol and water.[4] It provides a quantitative measure of a molecule's lipophilicity, which is a key predictor of its ability to cross cell membranes.[2][4] The distribution coefficient (LogD) is the log of the partition coefficient at a specific pH and takes into account the ionization of the molecule.[2] For ionizable molecules like nicotinic acid analogs, LogD is a more physiologically relevant parameter than LogP.

Experimental Protocol: Shake-Flask Method for LogD Determination

  • Preparation of Phases: Prepare a buffered aqueous phase at the desired pH (e.g., pH 7.4 to mimic physiological conditions) and pre-saturate it with octanol. Similarly, pre-saturate the octanol phase with the aqueous buffer.

  • Partitioning: Accurately weigh and dissolve the nicotinic acid analog in one of the phases (typically the one in which it is more soluble). Add an equal volume of the other phase.

  • Equilibration: Vigorously shake the mixture for a predetermined period (e.g., 1-2 hours) to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the analog in both the aqueous and octanol phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Calculate the LogD using the formula: LogD = log10([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Causality and Self-Validation: The shake-flask method is a direct and widely accepted technique for determining LogP and LogD. The self-validation of this method lies in achieving mass balance, where the total amount of the compound recovered from both phases should be close to the initial amount added.

ParameterSignificance in Drug DevelopmentTypical Range for Orally Bioavailable Drugs
pKa Influences solubility, absorption, and receptor binding.[1][3]2 - 11
LogP Predicts membrane permeability and potential for toxicity.[2][4]0 - 5
LogD at pH 7.4 A more physiologically relevant measure of lipophilicity for ionizable drugs.[2]1 - 3

Table 1: Key Physicochemical Parameters and their Relevance.

Structural Elucidation and Purity Assessment: Ensuring Molecular Integrity

A comprehensive characterization of any novel drug candidate must begin with an unambiguous confirmation of its chemical structure and an accurate assessment of its purity.

Spectroscopic Techniques: Fingerprinting the Molecule

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in a compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous determination of its structure.[5][6]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the presence of specific functional groups by measuring the absorption of infrared radiation.[5][6] For nicotinic acid analogs, this is particularly useful for confirming the presence of the carboxylic acid and pyridine ring moieties.[7]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The maximum absorption wavelength (λmax) is a characteristic property of the compound.[8]

Experimental Workflow: Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation Dissolve Analog Dissolve Analog in Appropriate Solvent NMR NMR Spectroscopy (¹H, ¹³C) Dissolve Analog->NMR Deuterated Solvent FTIR FT-IR Spectroscopy Dissolve Analog->FTIR KBr Pellet or Solution UVVis UV-Vis Spectroscopy Dissolve Analog->UVVis UV-transparent Solvent Structure Structural Confirmation NMR->Structure Functional Functional Group Identification FTIR->Functional Quantitative Quantitative Analysis (λmax) UVVis->Quantitative

Caption: Workflow for Spectroscopic Analysis of Nicotinic Acid Analogs.

Chromatographic Techniques: Quantifying Purity

Chromatographic methods are essential for separating and quantifying the components of a mixture, making them indispensable for determining the purity of a drug substance.[5][9]

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for purity assessment of non-volatile and thermally labile compounds.[5][6][9] For nicotinic acid and its analogs, reversed-phase HPLC with UV detection is a common and effective method.[10][11][12]

  • Gas Chromatography (GC): Suitable for the analysis of volatile and thermally stable compounds.[5][9] While less common for nicotinic acid itself, it may be applicable to certain volatile analogs or for the analysis of residual solvents.[13]

Experimental Protocol: HPLC Purity Determination

  • Method Development and Validation: Develop a suitable HPLC method by optimizing the mobile phase composition, column type, flow rate, and detector wavelength. The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.[8]

  • Standard Preparation: Prepare a stock solution of a reference standard of the nicotinic acid analog of known purity. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the test sample of the nicotinic acid analog in the mobile phase.

  • Analysis: Inject the calibration standards and the test sample into the HPLC system.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the concentration of the nicotinic acid analog in the test sample from the calibration curve. Calculate the purity of the sample as a percentage.

Causality and Self-Validation: The specificity of the HPLC method ensures that the peak corresponding to the nicotinic acid analog is well-resolved from any impurity peaks. The linearity of the calibration curve validates the quantitative accuracy of the method over a defined concentration range.

Solid-State Characterization: Understanding the Physical Form

The solid-state properties of an active pharmaceutical ingredient (API) can have a profound impact on its stability, solubility, and bioavailability.[14]

X-Ray Powder Diffraction (XRPD): Identifying Crystalline Forms

X-ray powder diffraction is a powerful technique for identifying the crystalline form of a solid material. Different crystalline forms, or polymorphs, of the same compound can exhibit different physicochemical properties.[15][16]

Experimental Protocol: X-Ray Powder Diffraction

  • Sample Preparation: Gently grind the solid sample of the nicotinic acid analog to a fine powder.

  • Data Acquisition: Mount the powdered sample in the XRPD instrument and expose it to a monochromatic X-ray beam. The instrument will measure the intensity of the diffracted X-rays as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline form. Compare the diffractogram of the test sample to that of a reference standard or to patterns in a crystallographic database.

Causality and Self-Validation: Each crystalline solid has a unique crystal lattice, which results in a characteristic diffraction pattern. The reproducibility of the XRPD pattern for a given sample validates its crystalline form.

Thermal Analysis: Assessing Stability and Transitions

Thermal analysis techniques measure the physical and chemical properties of a substance as a function of temperature.[17][18]

  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between a sample and a reference as a function of temperature.[17][19] It is used to determine melting point, glass transition temperature, and to study polymorphism.[18][20][21]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[17][19][21] It is used to determine thermal stability, decomposition temperature, and the presence of residual solvents or water.[19][21]

Experimental Workflow: Thermal Analysis

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Interpretation Weigh Analog Accurately Weigh Nicotinic Acid Analog DSC Differential Scanning Calorimetry (DSC) Weigh Analog->DSC TGA Thermogravimetric Analysis (TGA) Weigh Analog->TGA Melting Melting Point & Polymorphism DSC->Melting Decomposition Thermal Stability & Decomposition Profile TGA->Decomposition

Caption: Workflow for Thermal Analysis of Nicotinic Acid Analogs.

TechniqueInformation ObtainedImportance in Drug Development
XRPD Crystalline form (polymorph identification)Different polymorphs can have different solubility and stability.[15][16]
DSC Melting point, glass transition, polymorphism.[18][20][21]Critical for formulation development and stability assessment.
TGA Thermal stability, decomposition temperature, residual solvents.[19][21]Ensures the compound is stable under processing and storage conditions.

Table 2: Solid-State Characterization Techniques.

Solubility and Dissolution: Predicting In Vivo Performance

The rate and extent to which a drug dissolves in the gastrointestinal tract are critical determinants of its bioavailability.[22]

Equilibrium Solubility: The Maximum Dissolved Concentration

Equilibrium solubility is the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure. It is a fundamental property that influences drug absorption.[23]

Experimental Protocol: Equilibrium Solubility Determination

  • Sample Preparation: Add an excess amount of the solid nicotinic acid analog to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the gastrointestinal tract).

  • Equilibration: Shake the vials at a constant temperature (e.g., 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Filter the suspensions to remove any undissolved solid. Analyze the concentration of the dissolved analog in the filtrate using a validated analytical method such as HPLC or UV-Vis spectroscopy.

Dissolution Rate: The Speed of Dissolving

The dissolution rate is the speed at which a solid substance dissolves in a solvent. For poorly soluble drugs, the dissolution rate can be the rate-limiting step for absorption.[24]

Experimental Protocol: Intrinsic Dissolution Rate (IDR)

  • Compact Preparation: Compress a known amount of the nicotinic acid analog into a non-disintegrating disc of a specific surface area.

  • Dissolution Apparatus: Place the disc in a dissolution apparatus (e.g., USP Apparatus 2) containing a known volume of dissolution medium maintained at a constant temperature (e.g., 37 °C).

  • Sampling: At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium.

  • Analysis: Analyze the concentration of the dissolved analog in each sample using a suitable analytical method.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the curve represents the intrinsic dissolution rate.

Causality and Self-Validation: The IDR is an intrinsic property of the compound and is independent of formulation variables. The linearity of the dissolution profile provides a validation of the experimental conditions and the zero-order dissolution kinetics.

Conclusion: A Holistic Approach to Characterization

The physicochemical characterization of novel nicotinic acid analogs is a multi-faceted endeavor that requires a synergistic application of various analytical techniques. A thorough understanding of a molecule's pKa, LogD, solid-state properties, and dissolution behavior is not merely an academic exercise but a critical prerequisite for successful drug development. By adopting the integrated and scientifically-grounded approach outlined in this guide, researchers can build a comprehensive data package that will de-risk the development process, facilitate rational formulation design, and ultimately, increase the probability of translating a promising molecule into a life-changing therapeutic.

References

  • Vertex AI Search. (n.d.). The current role and evolution of X-ray crystallography in drug discovery and development.
  • Vertex AI Search. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
  • Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.
  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Characterization Essential Analytical Techniques.
  • Vertex AI Search. (2023, August 17). The current role and evolution of X-ray crystallography in drug discovery and development.
  • PerkinElmer. (n.d.). Pharmaceutical Compounds are Analyzed in Half the Time by Simultaneous TGA-DSC.
  • ResolveMass Laboratories Inc. (2025, September 17). Thermal Analysis Instruments (DSC, TGA).
  • ResolveMass Laboratories Inc. (2025, October 4). Analytical Techniques in Pharmaceutical Reverse Engineering.
  • Pharmaceutical Technology. (2020, September 2). Outlining Drug Stability and Solubility with Dissolution Testing.
  • Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?.
  • Netzsch. (2023, August 13). 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals.
  • Protheragen. (n.d.). LogP/LogD/Pka Analysis.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • Teva API. (2018, July 26). Solving solubility issues in modern APIs.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • News-Medical.Net. (2019, October 27). X-Ray Crystallography in Pharmaceutical Drug Development.
  • Seven Star Pharma. (n.d.). pKa and Log P.
  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis.
  • Drug Discovery and Development. (2007, September 6). Crystallography Illuminates Drug Targets.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • Blogs. (2024, October 16). Active Ingredient Analysis: Methods And Applications in Product Quality Control.
  • TA Instruments. (n.d.). Key Analytical Techniques for Pharmaceutical Discovery and Formulation.
  • Vertex AI Search. (2024, May 11). Solid State Research and Development | Solubility and Intrinsic Dissolution Screening.
  • JOCPR. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid.
  • Creative Proteomics. (n.d.). Niacin/ Nicotinic Acid/Vitamin B3 Quantification Service.
  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design.
  • Googleapis.com. (2019, October 23). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY.
  • PubMed. (n.d.). High-performance Liquid-Chromatographic Determination of Free Nicotinic Acid and Its Metabolite, Nicotinuric Acid, in Plasma and Urine.
  • ResearchGate. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products†.
  • SIELC Technologies. (n.d.). USP Methods for the Analysis of Niacin with the Legacy L1 Column.
  • ResearchGate. (2024, October). Pharmacophoric atoms and required physicochemical properties of....
  • MDPI. (2021, April 6). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements.
  • ResearchGate. (2024, August 7). Study of the Molecular Structure, Spectroscopic Analysis, Electronic Structures and Thermodynamic Properties of Niacin Molecule Using First-principles.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria.
  • International Journal of Pharmaceutical Sciences Review and Research. (2017, September 30). Development and Validation of UV-Spectroscopic Method for Estimation of Niacin in Bulk and Pharmaceutical Dosage Form.
  • Pharmaceutical Networking. (n.d.). ICH Guidelines on particle properties.
  • PMDA. (n.d.). ICH Harmonised Tripartite Guideline: The Common Technical Document Module 2.
  • The Journal of Physical Chemistry B. (2010, April 8). Energetics and Structure of Nicotinic Acid (Niacin).
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline: Specifications: Test Procedures and Acceptance Criteria.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • Sigma-Aldrich. (n.d.). Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0.
  • PubMed. (2009, November 11). Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry.

Sources

Foundational

Discovery and synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid

Title: Discovery, Synthesis, and Application of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid in Advanced Materials Abstract: The rational design of Metal-Organic Frameworks (MOFs) depends intrinsically on the geometric and...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Discovery, Synthesis, and Application of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid in Advanced Materials

Abstract: The rational design of Metal-Organic Frameworks (MOFs) depends intrinsically on the geometric and electronic properties of their organic linkers. As a Senior Application Scientist, I present this technical whitepaper to detail the synthesis, structural logic, and material applications of 6-(4-Carboxy-3-methylphenyl)nicotinic acid , a highly specialized V-shaped dicarboxylic acid ligand[1]. By examining the causality behind its synthetic pathway and its topological influence on MOF architectures, this guide serves as a self-validating blueprint for researchers in advanced materials and drug discovery.

Physicochemical Profiling

Before initiating any synthetic campaign, it is critical to establish the foundational parameters of the target molecule. 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is characterized by an asymmetric biaryl backbone featuring a pyridine ring and a sterically hindered phenyl ring[1].

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name 6-(4-Carboxy-3-methylphenyl)nicotinic acid
CAS Number 1629059-40-0[1]
Molecular Formula C14H11NO4[1]
Molecular Weight 257.25 g/mol [1]
SMILES O=C(O)C1=CN=C(C=C1)C=2C=CC(C(=O)O)=C(C2)C[1]
Primary Utility Biochemical Reagent / MOF Ligand[1]
Storage Conditions Room temperature (Continental US standard)[1]

Retrosynthetic Strategy & Mechanistic Rationale

Synthesizing asymmetric biaryl systems demands high regioselectivity and robust functional group tolerance. The optimal approach is the Suzuki-Miyaura cross-coupling between a halogenated nicotinate and a phenylboronic acid derivative.

Causality in Experimental Design:

  • Ester Protection Strategy: We do not couple the free carboxylic acids. The acidic protons would rapidly quench the active Pd(0) catalyst and severely limit the solubility of the intermediates in the organic phase. Using methyl esters ensures a homogeneous catalytic cycle.

  • Catalyst Selection (Pd(dppf)Cl₂): Standard Pd(PPh₃)₄ often struggles with sterically hindered substrates. We utilize Pd(dppf)Cl₂ because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is critical here due to the steric bulk introduced by the ortho-methyl group on the boronic acid.

  • Biphasic Solvent System: A mixture of 1,4-Dioxane and water (with K₂CO₃) is employed. The water is not merely a co-solvent; it is mechanistically essential to dissolve the inorganic base and facilitate the formation of the reactive boronate ate-complex, the actual species that undergoes transmetalation.

Step-by-Step Synthetic Protocol

This protocol is designed as a self-validating system, incorporating in-process analytical checks to ensure absolute trustworthiness.

Phase 1: Suzuki-Miyaura Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge methyl 6-chloronicotinate (1.0 equiv) and (4-(methoxycarbonyl)-3-methylphenyl)boronic acid (1.2 equiv).

  • Catalysis Setup: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Introduction: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v) to achieve a 0.2 M concentration of the limiting reagent.

  • Reaction Execution: Heat the biphasic mixture to 90°C for 12 hours under vigorous stirring.

    • Self-Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The complete disappearance of the UV-active electrophile spot indicates reaction completion. Confirm via LC-MS (Expected m/z for the diester intermediate: 286.1).

  • Isolation: Cool to room temperature, extract with EtOAc (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to yield the pure diester.

Phase 2: Saponification & Acidification
  • Hydrolysis: Dissolve the purified diester in a THF/MeOH/H₂O (2:1:1 v/v) mixture. Add LiOH·H₂O (5.0 equiv). The mixed solvent ensures both the organic diester and the inorganic hydroxide remain in a single reactive phase.

  • Reaction Execution: Stir at 60°C for 4 hours.

    • Self-Validation: TLC must show complete consumption of the diester (R_f ≈ 0.6) and the appearance of a baseline spot corresponding to the carboxylate salt.

  • Acidification: Remove the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water and cool to 0°C. Slowly add 1M HCl dropwise until the pH reaches 2-3.

  • Final Isolation: Collect the resulting white precipitate via vacuum filtration. Wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum at 50°C for 24 hours.

    • Self-Validation: ¹H NMR (DMSO-d₆) must reveal the complete disappearance of the methyl ester singlets (~3.9 ppm) and the presence of broad carboxylic acid protons (>12 ppm).

Experimental Workflow Visualization

Below is the logical workflow mapping the transformation from raw materials to the final MOF ligand.

SynthesisLogic A Methyl 6-chloronicotinate (Electrophile) C Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid (Nucleophile) B->C D Methyl 6-(4-(methoxycarbonyl)-3-methylphenyl)nicotinate (Diester Intermediate) C->D LC-MS Validation (m/z: 286.1) E Saponification LiOH·H2O, THF/MeOH/H2O, 60°C D->E F Acidification & Precipitation 1M HCl to pH 2-3, 0°C E->F G 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Target Ligand: CAS 1629059-40-0) F->G NMR Validation (No ester singlets)

Figure 1: Two-step synthetic workflow for 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

Application Dynamics: MOF Topology & Design

The true value of 6-(4-Carboxy-3-methylphenyl)nicotinic acid lies in its architectural role within Metal-Organic Frameworks[1]. As a ligand, it offers three distinct structural advantages that dictate the macroscopic properties of the resulting material:

  • Asymmetry and V-Shape Geometry: The meta-relationship of the carboxylic acid on the pyridine ring relative to the biaryl axis creates a bent (V-shaped) geometry. Unlike linear linkers (e.g., terephthalic acid) that often lead to densely packed, interpenetrated networks, this V-shape forces the MOF to adopt non-interpenetrated, highly porous topologies.

  • Steric Shielding via the Methyl Group: The methyl group adjacent to the carboxylate on the phenyl ring provides localized steric bulk. In a fully assembled MOF, this hydrophobic bulk acts as an umbrella, shielding the delicate metal-carboxylate coordination bonds from hydrolytic attack by water molecules, thereby vastly enhancing the moisture stability of the framework.

  • Embedded Lewis Basic Sites: The uncoordinated pyridine nitrogen serves as an exposed Lewis basic site lining the MOF pores. This is highly advantageous for environmental applications, as it enables the targeted capture of acidic gases (such as CO₂) through strong dipole-quadrupole interactions, outperforming standard non-functionalized linkers.

References

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Utilizing Nicotinic Acid Receptor Agonists in Cell Culture

A Senior Application Scientist's Guide to GPR109A Activation Editor's Note: The compound of interest, 6-(4-Carboxy-3-methylphenyl)nicotinic acid, is structurally defined as a ligand for creating metal-organic frameworks...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to GPR109A Activation

Editor's Note: The compound of interest, 6-(4-Carboxy-3-methylphenyl)nicotinic acid, is structurally defined as a ligand for creating metal-organic frameworks and lacks documented biological activity or established protocols for use in cell culture applications.[1][2] Given its chemical structure as a nicotinic acid derivative, it is presumed that the intended target of study is the nicotinic acid receptor, GPR109A. Therefore, this guide has been expertly curated to provide a comprehensive framework and detailed protocols for utilizing Nicotinic Acid (Niacin) , the archetypal and extensively characterized agonist for the GPR109A receptor. This approach ensures scientific accuracy and provides a robust, validated methodology applicable to researchers investigating this important signaling pathway.

Introduction to the Nicotinic Acid Receptor, GPR109A

The G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a critical pharmacological target with diverse physiological roles.[3] It is most notably recognized as the receptor for nicotinic acid (niacin or Vitamin B3), a long-standing therapeutic for dyslipidemia.[4] GPR109A is primarily expressed in adipocytes and various immune cells, including macrophages and neutrophils, as well as in keratinocytes.[3][5] Its activation initiates complex signaling cascades that regulate metabolic and inflammatory processes, making it a subject of intense research in cardiovascular disease, immunology, and oncology.[5][6]

Understanding how to accurately deploy GPR109A agonists in a cell culture setting is fundamental to dissecting its biological functions and for the development of novel therapeutics. This guide provides the foundational knowledge and step-by-step protocols for studying GPR109A activation using nicotinic acid as the model agonist.

The Dual Signaling Axis of GPR109A

Activation of GPR109A by an agonist like nicotinic acid does not trigger a single, linear pathway. Instead, it engages two distinct intracellular signaling arms, a concept known as biased agonism. A researcher's experimental design must account for both possibilities to generate a complete picture of the compound's effect.

  • The Canonical Gαi-Coupled Pathway: Upon agonist binding, GPR109A couples to inhibitory G proteins (Gαi/o).[7] This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[3][8] This is the primary mechanism behind the anti-lipolytic effects of niacin in adipocytes.[3] This pathway can be specifically blocked by pertussis toxin (PTX), which ADP-ribosylates the Gαi subunit, preventing its interaction with the receptor.[9]

  • The β-Arrestin-Mediated Pathway: Independently of G protein coupling, agonist-bound GPR109A can recruit scaffolding proteins called β-arrestins (β-arrestin 1 and 2).[3][10] This interaction can initiate a separate wave of signaling, including the activation of kinases like ERK (Extracellular signal-regulated kinase), and is also involved in receptor desensitization and internalization.[7][11] The β-arrestin pathway is notably responsible for the common flushing side-effect of niacin therapy, which is mediated by prostaglandin release in skin cells.[10]

The ability of a ligand to preferentially activate one pathway over the other is a key area of modern drug development.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2) G_protein Gαi/βγ GPR109A->G_protein Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts ligand Nicotinic Acid (Agonist) ligand->GPR109A Binds G_alpha Gαi-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma G_alpha->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates cellular_response_cAMP Anti-lipolytic Effects (e.g., in Adipocytes) PKA->cellular_response_cAMP Leads to ERK ERK Signaling beta_arrestin->ERK Activates cellular_response_arrestin Inflammatory Signaling (e.g., Flushing) ERK->cellular_response_arrestin Leads to

Caption: Dual signaling pathways of the GPR109A receptor upon agonist activation.

Reagent Preparation and Handling

Scientific rigor begins with the proper preparation and storage of reagents. Inaccurate concentrations or degraded compounds can invalidate experimental results.

Table 1: Nicotinic Acid Properties and Stock Solution Preparation

ParameterValueSource & Notes
Synonyms Niacin, Vitamin B3, Pyridine-3-carboxylic acid[12]
CAS Number 59-67-6[12]
Molecular Weight 123.11 g/mol
Appearance White to off-white powder
Solubility DMSO: High solubility[13]
1 M NaOH: 50 mg/mL
Water: ~18 g/L (low solubility)[14]
Ethanol: Soluble[13]
Storage (Powder) Room temperature[1]
Storage (Stock Solution) -20°C for short-term (1 month), -80°C for long-term (6 months)[15]
Protocol 3.1: Preparation of a 100 mM Nicotinic Acid Stock Solution

Causality: A high-concentration, non-aqueous stock solution (e.g., in DMSO) is prepared to minimize the volume of solvent added to the cell culture medium, thereby preventing solvent-induced cytotoxicity. A 100 mM stock is a convenient concentration for subsequent serial dilutions.

  • Weighing: Accurately weigh 12.31 mg of nicotinic acid powder.

  • Dissolution: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -80°C for long-term use.

General Cell Culture and Treatment Protocol

The choice of cell line is paramount and depends entirely on the research question.

  • Endogenous Expression: For studying native receptor function, cell lines like 3T3-L1 adipocytes, RAW 264.7 macrophages, or human keratinocytes (NHEK) are suitable.[3][5][16] Note that GPR109A expression can be upregulated by inflammatory stimuli like LPS in macrophages and adipocytes.[5]

  • Recombinant Expression: For mechanistic studies and high-throughput screening, using a cell line that does not natively express the receptor (e.g., HEK293 or CHO-K1) and stably transfecting it with a GPR109A expression vector is the preferred method.[3][17] This provides a clean system with high receptor density.

Protocol 4.1: Agonist Treatment of Adherent Cells
  • Cell Seeding: Plate cells in the appropriate culture vessel (e.g., 96-well plate for assays) at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere and recover for 24 hours.

  • Serum Starvation (Optional): For many signaling assays, especially those involving kinase activation (e.g., ERK), it is beneficial to reduce background noise by serum-starving the cells for 4-18 hours prior to treatment. This is achieved by replacing the growth medium with a low-serum (0.5%) or serum-free medium.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 100 mM nicotinic acid stock. Perform a serial dilution in serum-free medium or an appropriate assay buffer to achieve the desired final concentrations. For a dose-response curve, a range from 1 nM to 100 µM is typical. Remember to prepare a "vehicle control" using the same final concentration of DMSO as in the highest drug concentration well.

  • Cell Treatment: Carefully remove the medium from the cells and replace it with the medium containing the various concentrations of nicotinic acid or the vehicle control.

  • Incubation: Incubate the cells for the desired time period at 37°C in a CO2 incubator. The incubation time is critical and depends on the downstream readout:

    • cAMP Assays: 15-30 minutes.

    • ERK Phosphorylation: 5-15 minutes.

    • Gene Expression (mRNA): 4-24 hours.

  • Cell Lysis/Harvesting: Following incubation, proceed immediately to the appropriate downstream analysis protocol (e.g., cell lysis for western blotting or cAMP measurement).

Key Assay Methodologies

To fully characterize the cellular response to GPR109A activation, one must measure both the G-protein and β-arrestin pathways.

Protocol 5.1: Gαi Pathway Functional Readout - cAMP Inhibition Assay

Principle: This assay measures the ability of the Gαi-coupled GPR109A to inhibit adenylyl cyclase activity. To do this, adenylyl cyclase is first artificially stimulated with forskolin, leading to a large production of cAMP. A functional GPR109A agonist will suppress this forskolin-induced cAMP accumulation.[17]

cAMP_Workflow start Seed cells in 96-well plate adhere Allow to adhere (24h) start->adhere treat_agonist Treat with Nicotinic Acid Dose-Response + Vehicle adhere->treat_agonist incubate_agonist Incubate (15 min) treat_agonist->incubate_agonist stim_forskolin Stimulate with Forskolin + IBMX (PDE inhibitor) incubate_agonist->stim_forskolin incubate_forskolin Incubate (15 min) stim_forskolin->incubate_forskolin lyse Lyse cells incubate_forskolin->lyse detect Detect cAMP levels (e.g., HTRF, ELISA) lyse->detect analyze Analyze Data: Plot Dose-Response Curve, Calculate IC50 detect->analyze end Result analyze->end

Caption: Experimental workflow for a GPR109A-mediated cAMP inhibition assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate GPR109A-expressing cells (e.g., stable HEK293-GPR109A) in a white, 96-well solid bottom plate.

  • Agonist Addition: Prepare a dose-response curve of nicotinic acid. Add the compound to the wells and incubate for 15 minutes at 37°C.

  • Forskolin Stimulation: Prepare a stimulation solution containing forskolin (typically 5-10 µM final concentration) and a phosphodiesterase (PDE) inhibitor like IBMX (100-500 µM). The PDE inhibitor is crucial as it prevents the enzymatic degradation of cAMP, amplifying the signal window.

  • Incubation: Add the stimulation solution to all wells and incubate for an additional 15-30 minutes at room temperature or 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence) or competitive ELISA.

  • Data Analysis: The data will show a high cAMP level in the forskolin-only treated cells and a dose-dependent decrease in cAMP in the nicotinic acid co-treated cells. Plot the percent inhibition against the log of the agonist concentration to determine the IC50 value.

Table 2: Typical Concentration Ranges for Cell Culture Assays

Cell LineAssayNicotinic Acid Concentration RangeNotes
HEK293-GPR109A cAMP Inhibition10 nM - 100 µMRecombinant system, high signal window.[17]
3T3-L1 Adipocytes Lipolysis (FFA release)1 µM - 1 mMMeasures functional downstream effect of cAMP reduction.
RAW 264.7 Macrophages Cytokine Expression100 µM - 5 mMHigher concentrations may be needed to see anti-inflammatory effects.
NHEK Keratinocytes NAD+ Production10 µM - 100 µMNicotinic acid serves as a precursor for NAD+ synthesis.[16][18]

References

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans . Journal of Medicinal Chemistry. [Link]

  • Chai, J. T., et al. GPR109A and Vascular Inflammation . Current Atherosclerosis Reports. [Link]

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid (MK-1903): a potent GPR109a agonist that lowers free fatty acids in humans . PubMed. [Link]

  • Boatman PD, et al. (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans . ResearchGate. [Link]

  • Conformational change in β-arrestin2 upon activation of GPR109A . ResearchGate. [Link]

  • Ganapathy, V., et al. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival . Cancer Prevention Research. [Link]

  • Figure 6. Biased b-Arrestin/GPR109A axis activation in myeloid cells is... . ResearchGate. [Link]

  • S. Li, et al. Internalization of the human nicotinic acid receptor GPR109A is regulated by G(i), GRK2, and arrestin3 . PubMed. [Link]

  • Walters, Z. S., et al. beta-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice . The Journal of Clinical Investigation. [Link]

  • Nicotinic acid . Wikipedia. [Link]

  • G. T. G. K. G. T. G. K. G. T. G. K. G. T. G. K. G. T. G. K. Effects of Selective α7 Nicotinic Acetylcholine Receptor Stimulation in Oligodendrocytes: Putative Implication in Neuroinflammation . MDPI. [Link]

  • Grando SA, et al. A nicotinic acetylcholine receptor regulating cell adhesion and motility is expressed in human keratinocytes . PubMed. [Link]

  • Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1... . ResearchGate. [Link]

  • Digby, J. E., et al. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages . Atherosclerosis. [Link]

  • B. L. B. L. Nicotinic acid: pharmacological effects and mechanisms of action . PubMed. [Link]

  • A. A. Agonist Activation of a Nicotinic Acetylcholine Receptor . PMC. [Link]

  • M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors . Frontiers. [Link]

  • niacin (vitamin B3, nicotinic acid) . Drugs.com. [Link]

  • Murthy, S. Nicotinic acid, its mechanism of action and pharmacological effects . ResearchGate. [Link]

  • cAMP-dependent pathway . Wikipedia. [Link]

  • Thangaraju, M., et al. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon . Cancer Research. [Link]

  • Li, S., et al. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 . PMC. [Link]

  • Deng, J., et al. Niacin Ameliorates Hepatic Steatosis by Inhibiting De Novo Lipogenesis Via a GPR109A-Mediated PKC–ERK1/2–AMPK Signaling Pathway in C57BL/6 Mice Fed a High-Fat Diet . The Journal of Nutrition. [Link]

  • G. G. Mechanism of action of niacin . PubMed. [Link]

  • T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. T. Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes . MDPI. [Link]

  • T. T. Supplementation of nicotinic acid and its derivatives up-regulates cellular NAD . ResearchGate. [Link]

  • R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. R. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide . ResearchGate. [Link]

  • M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. M. NAD+ Acts as a Protective Factor in Cellular Stress Response to DNA Alkylating Agents . MDPI. [Link]

Sources

Application

Application Notes and Protocols for the Characterization of Novel Ligands at the G-Protein Coupled Receptor GPR109A

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of GPR109A and the Quest for Novel Ligands The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycar...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of GPR109A and the Quest for Novel Ligands

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a well-established therapeutic target primarily recognized for its role in lipid metabolism.[1][2][3] Its activation by nicotinic acid (niacin or Vitamin B3) leads to a desirable modulation of plasma lipoproteins, including a reduction in triglycerides and low-density lipoprotein (LDL) cholesterol, and an increase in high-density lipoprotein (HDL) cholesterol.[3][4][5][6][7] Beyond its effects on lipids, GPR109A activation has been shown to exert anti-inflammatory effects, making it a promising target for a range of inflammatory conditions.[1][8]

The therapeutic utility of nicotinic acid, however, is often limited by a significant side effect: cutaneous flushing. This is thought to be mediated by a distinct signaling pathway from the one responsible for its beneficial metabolic effects.[1] This dichotomy in signaling underscores the critical need for the discovery and characterization of novel GPR109A ligands that may exhibit "biased agonism"—selectively activating the therapeutic pathway while avoiding the pathway that causes undesirable side effects.

This document provides a comprehensive guide for the characterization of novel or putative ligands for GPR109A, using the hypothetical compound 6-(4-Carboxy-3-methylphenyl)nicotinic acid as a case study. While this specific molecule is commercially available, its activity at GPR109A is not yet publicly characterized, making it an excellent model for the de-orphanization process.[9][10] These protocols will enable researchers to determine the pharmacological profile of a test compound, including its potency, efficacy, and potential for biased signaling.

Understanding GPR109A Signaling: A Tale of Two Pathways

GPR109A activation initiates two primary signaling cascades, which are crucial to understand when characterizing a novel ligand.

The Canonical Gαi-Mediated Pathway (Anti-lipolytic and Anti-inflammatory Effects)

Upon agonist binding, GPR109A undergoes a conformational change that facilitates its coupling to heterotrimeric G-proteins of the Gi/o family.[11][12][13] This leads to the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11][13] Reduced cAMP levels lead to the decreased activity of Protein Kinase A (PKA), which in turn reduces lipolysis in adipocytes and mediates anti-inflammatory responses in immune cells.[1]

GPR109A_Gi_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A G_protein Gαiβγ GPR109A->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand 6-(4-Carboxy-3-methylphenyl)nicotinic acid (or Niacin) Ligand->GPR109A Binds G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Lipolysis Anti-inflammatory Effects PKA->Cellular_Response Leads to

Caption: GPR109A Gαi-Mediated Signaling Pathway.

The β-Arrestin-Mediated Pathway (Receptor Internalization and Flushing Side Effect)

Ligand-induced activation of GPR109A also leads to its phosphorylation by G-protein coupled receptor kinases (GRKs), primarily GRK2.[11] This phosphorylation creates a binding site for β-arrestin proteins (predominantly arrestin-3).[11] The recruitment of β-arrestin to the receptor serves two main purposes: it sterically hinders further G-protein coupling, leading to desensitization of the Gαi signal, and it initiates receptor internalization via clathrin-coated pits.[11][14] Furthermore, β-arrestin can act as a scaffold for other signaling proteins, initiating G-protein-independent signaling cascades, such as the activation of the ERK1/2 pathway, which has been implicated in the flushing response to niacin.[1][11]

GPR109A_Beta_Arrestin_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A GRK GRK2 GPR109A->GRK Recruits GPR109A_P P-GPR109A Ligand 6-(4-Carboxy-3-methylphenyl)nicotinic acid (or Niacin) Ligand->GPR109A Binds GRK->GPR109A Phosphorylates Beta_Arrestin β-Arrestin 3 GPR109A_P->Beta_Arrestin Recruits Clathrin Clathrin Beta_Arrestin->Clathrin Recruits Signaling G-protein Independent Signaling (e.g., ERK1/2) Beta_Arrestin->Signaling Initiates Internalization Receptor Internalization Clathrin->Internalization Mediates

Caption: GPR109A β-Arrestin-Mediated Signaling.

Experimental Protocols

The following protocols describe two key functional assays to profile the activity of a test compound at GPR109A. These are designed for a 384-well plate format for high-throughput screening but can be adapted for 96-well plates.

Protocol 1: cAMP Accumulation Assay (Gαi Pathway)

This assay measures the ability of a ligand to inhibit adenylyl cyclase activity, thereby providing a direct readout of Gαi pathway activation.[15][16] We will use a competitive immunoassay format, such as the cAMP-Glo™ Assay or HTRF® cAMP Assay.[15][17]

Objective: To determine if 6-(4-Carboxy-3-methylphenyl)nicotinic acid acts as an agonist or antagonist of GPR109A-mediated Gαi signaling.

Materials:

  • CHO-K1 or HEK293 cells stably expressing human GPR109A.

  • Cell culture medium (e.g., F-12K for CHO-K1, DMEM for HEK293) with 10% FBS.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Forskolin (an adenylyl cyclase activator).

  • 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor).

  • Test compound: 6-(4-Carboxy-3-methylphenyl)nicotinic acid, dissolved in DMSO.

  • Reference agonist: Nicotinic acid.

  • cAMP detection kit (e.g., Promega cAMP-Glo™ or Cisbio HTRF® cAMP).

  • White, opaque 384-well microplates.

  • Luminometer or HTRF-compatible plate reader.

Procedure:

  • Cell Culture:

    • Culture GPR109A-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest cells using a non-enzymatic cell dissociation solution and resuspend in assay buffer.

    • Determine cell density and adjust to 2.5 x 10^5 cells/mL.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in DMSO.

    • Perform serial dilutions in assay buffer to create a concentration range from, for example, 100 µM to 1 pM (final assay concentration). Keep the DMSO concentration constant across all dilutions (typically ≤ 0.5%).

    • Prepare similar dilution series for the reference agonist, nicotinic acid.

  • Agonist Mode Assay:

    • Dispense 5 µL of cell suspension into each well of a 384-well plate (approx. 1,250 cells/well).

    • Add 2.5 µL of assay buffer containing IBMX (to a final concentration of 500 µM) to all wells.

    • Add 2.5 µL of the test compound or reference agonist dilutions to the appropriate wells. For control wells, add 2.5 µL of assay buffer with the same final DMSO concentration.

    • Add 2.5 µL of Forskolin (to a final concentration that stimulates ~80% of maximal response, e.g., 1-10 µM, to be optimized) to all wells except the basal control.

    • Incubate the plate at 37°C for 30 minutes.

    • Proceed with the cAMP detection protocol as per the manufacturer's instructions (e.g., adding lysis buffer and detection reagents).[15][18]

    • Read the signal on a luminometer or HTRF reader.

  • Antagonist Mode Assay:

    • Follow steps 3a and 3b.

    • Add 2.5 µL of the test compound at various concentrations.

    • Incubate for 15-30 minutes at 37°C.

    • Add 2.5 µL of nicotinic acid at its EC80 concentration (predetermined from the agonist mode assay).[17]

    • Add 2.5 µL of Forskolin to all wells except the basal control.

    • Incubate and proceed with detection as in the agonist mode.

Protocol 2: β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A, providing a readout of G-protein-independent signaling.[14][19] Technologies like the PathHunter® β-arrestin assay are commonly used.[14][19][20]

Objective: To determine if 6-(4-Carboxy-3-methylphenyl)nicotinic acid induces β-arrestin recruitment to GPR109A.

Materials:

  • Cell line co-expressing GPR109A tagged with a ProLink™ (PK) fragment and β-arrestin tagged with an Enzyme Acceptor (EA) fragment (e.g., from DiscoverX).

  • Cell plating medium.

  • Assay buffer.

  • Test compound: 6-(4-Carboxy-3-methylphenyl)nicotinic acid, dissolved in DMSO.

  • Reference agonist: Nicotinic acid.

  • β-arrestin detection kit (e.g., PathHunter® Detection Reagents).

  • White, opaque 384-well microplates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Harvest and resuspend the PathHunter® cells in plating medium.

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (typically 2,500-5,000 cells per well).[20]

    • Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.[20]

  • Compound Preparation:

    • Prepare serial dilutions of the test compound and reference agonist in assay buffer as described in Protocol 1.

  • Agonist Mode Assay:

    • Add 5 µL of the diluted test compound or reference agonist to the wells containing the cells. For control wells, add 5 µL of assay buffer with the same final DMSO concentration.[20]

    • Incubate the plate for 90 minutes at 37°C.[20]

  • Antagonist Mode Assay:

    • Add 2.5 µL of the diluted test compound to the wells.

    • Incubate the plate for 30 minutes at 37°C.[20]

    • Add 2.5 µL of a known agonist (nicotinic acid) at its EC80 concentration.[20]

    • Incubate for an additional 90 minutes at 37°C.[20]

  • Detection:

    • Equilibrate the PathHunter® Detection Reagents to room temperature.

    • Prepare the detection reagent mixture according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent mixture to each well.[20]

    • Incubate the plate at room temperature for 60 minutes, protected from light.[20]

    • Measure the chemiluminescent signal using a luminometer.

Data Analysis and Interpretation

For both assays, the raw data should be normalized. For agonist mode, data is typically expressed as a percentage of the response to the maximal concentration of the reference agonist (e.g., nicotinic acid). For antagonist mode, data is expressed as a percentage of inhibition of the EC80 agonist response.

The normalized data is then plotted against the logarithm of the compound concentration, and a sigmoidal dose-response curve is fitted using non-linear regression software (e.g., GraphPad Prism). From these curves, key pharmacological parameters can be determined:

  • EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal response. A lower EC50 indicates higher potency.

  • IC50 (Half-maximal inhibitory concentration): The concentration of an antagonist that inhibits 50% of the agonist response.

  • Emax (Maximum effect): The maximum response produced by the compound, expressed as a percentage of the reference agonist.

Interpreting the Pharmacological Profile

By comparing the results from the cAMP and β-arrestin assays, the activity of 6-(4-Carboxy-3-methylphenyl)nicotinic acid can be classified.

Ligand Type cAMP Assay (Gαi) Result β-Arrestin Assay Result Interpretation
Full Agonist Dose-dependent decrease in cAMP with Emax similar to nicotinic acid.Dose-dependent increase in signal with Emax similar to nicotinic acid.Activates both G-protein and β-arrestin pathways.
Partial Agonist Dose-dependent decrease in cAMP with Emax significantly lower than nicotinic acid.Dose-dependent increase in signal with Emax significantly lower than nicotinic acid.Activates pathways but with lower efficacy than the full agonist.
Antagonist No effect on cAMP alone. Dose-dependent reversal of nicotinic acid's effect.No effect on signal alone. Dose-dependent reversal of nicotinic acid's effect.Binds to the receptor but does not activate it; blocks agonist binding.
Gαi-Biased Agonist Potent, dose-dependent decrease in cAMP.Very weak or no recruitment of β-arrestin.Preferentially activates the G-protein pathway. Potentially therapeutic with reduced flushing.
β-Arrestin-Biased Agonist Very weak or no effect on cAMP levels.Potent, dose-dependent recruitment of β-arrestin.Preferentially activates the β-arrestin pathway.

Conclusion

The protocols and framework provided in these application notes offer a robust system for the detailed characterization of novel compounds targeting GPR109A. By systematically evaluating a compound's effect on both the Gαi and β-arrestin signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. This approach is essential for identifying promising new therapeutic agents, such as biased agonists, that could harness the beneficial effects of GPR109A activation while minimizing or eliminating undesirable side effects. The application of these methods to compounds like 6-(4-Carboxy-3-methylphenyl)nicotinic acid will be instrumental in advancing the field of GPCR drug discovery.

References

  • National Center for Biotechnology Information. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. Retrieved from [Link]

  • Feingold, K. R. (2021). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC. Retrieved from [Link]

  • Pike, N. B. (2014). GPR109A and Vascular Inflammation. PMC. Retrieved from [Link]

  • DiscoveRx Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • Schulze, T., et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • Li, X., et al. (2013). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. PMC. Retrieved from [Link]

  • van der Mee, L., et al. (2021). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. JoVE. Retrieved from [Link]

  • Li, X., et al. (2018). Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. bioRxiv. Retrieved from [Link]

  • Montana Molecular. (n.d.). Green Fluorescent Borealis Arrestin Assays - Protocol. Retrieved from [Link]

  • Perry, R. J., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. MDPI. Retrieved from [Link]

  • He, C., et al. (2024). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. PMC. Retrieved from [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). ResearchGate. Retrieved from [Link]

  • Lorenzen, A., et al. (2001). Characterization of a G protein-coupled receptor for nicotinic acid. Molecular Pharmacology. Retrieved from [Link]

  • Multispan, Inc. (n.d.). Nicotinic Acid GPCR Family Subtypes and Products. Retrieved from [Link]

  • Yadav, R., et al. (2024). Ligand binding interface of GPR109A a List of GPR109A residues.... ResearchGate. Retrieved from [Link]

  • Soga, T., et al. (2003). Molecular identification of nicotinic acid receptor. Biochemical and Biophysical Research Communications. Retrieved from [Link]

  • Ahmed, K., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Wodarski, M., et al. (2021). The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. MDPI. Retrieved from [Link]

  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). PubMed. Retrieved from [Link]

  • Google Patents. (1961). US2993904A - Preparation of 6-methylnicotinic acid.
  • Wróblewska, A., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. Retrieved from [Link]

  • Google Patents. (1986). US4579953A - Process for the production of 6-methylnicotinic acid ester.
  • National Center for Biotechnology Information. (2024). Vitamin B3 - StatPearls. Retrieved from [Link]

  • Linus Pauling Institute, Oregon State University. (2018). Niacin. Retrieved from [Link]

  • Taylor & Francis. (n.d.). vitamin B3 – Knowledge and References. Retrieved from [Link]

Sources

Method

Application Note: In Vitro Biological Evaluation and Assay Protocols for 6-(4-Carboxy-3-methylphenyl)nicotinic acid-Based Metal-Organic Frameworks (MOFs)

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) Application: Biochemical Assay Reagent / Metal-Organic Frame...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Compound: 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) Application: Biochemical Assay Reagent / Metal-Organic Framework (MOF) Ligand

Structural Rationale & Mechanistic Insights

Unlike traditional small-molecule inhibitors that target specific biological pathways,[1] is classified as a biochemical assay reagent. Its in vitro biological utility is intrinsically linked to its role as a structural building block for nanoscale drug delivery systems and biosensors. When coordinated with transition metals (e.g., Zr⁴⁺, Zn²⁺), this bidentate dicarboxylate ligand forms highly porous Metal-Organic Frameworks (MOFs)[2].

The Causality of Ligand Selection: The asymmetric backbone of this compound—comprising a nicotinic acid moiety coupled to a methylbenzoic acid moiety—introduces deliberate steric hindrance. This structural irregularity prevents overly dense framework interpenetration during crystallization, thereby maximizing the mesoporous volume available for drug encapsulation. Furthermore, the uncoordinated nitrogen atom on the pyridine ring acts as a Lewis base site within the pore. This site facilitates hydrogen bonding with guest molecules (such as the hydroxyl or amine groups of chemotherapeutics like Doxorubicin), which significantly enhances drug loading efficiency and mitigates premature burst release in physiological environments[3].

Quantitative Data: Physicochemical Properties

Table 1: Physicochemical and structural parameters of the ligand.

ParameterValueCausality / Impact on Assay
CAS Number 1629059-40-0Unique identifier for sourcing high-purity reagents.
Molecular Formula C₁₄H₁₁NO₄Defines the stoichiometric ratio for metal coordination.
Molecular Weight 257.25 g/mol Used for calculating molarity in stock solutions.
Functional Groups Two -COOH, One Pyridine -NEnables bidentate coordination and internal hydrogen bonding.
Target Classification MOF Ligand / Assay ReagentUtilized as a structural matrix rather than an active pharmaceutical ingredient (API).

Experimental Workflow Visualization

The following diagram illustrates the lifecycle of the ligand from synthesis to in vitro cellular evaluation.

Workflow of MOF synthesis, drug encapsulation, and in vitro cellular uptake/release.

Detailed Experimental Protocols

To ensure scientific integrity, every protocol described below is designed as a self-validating system , incorporating necessary controls to prove that the observed biological effects are genuine and not artifactual.

Protocol A: Synthesis of Zr-MOF Nanocarriers

Causality: Zirconium (Zr⁴⁺) nodes are selected because the strong Zr-O coordination bonds provide exceptional aqueous stability, preventing the MOF from prematurely degrading in cell culture media before cellular uptake occurs[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 0.5 mmol of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and 0.5 mmol of ZrCl₄ in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 1.5 mL of glacial acetic acid. Causality: Acetic acid acts as a competing monocarboxylate modulator. It slows down the crystallization rate, forcing the MOF to form nanoscale particles (<200 nm) rather than bulk crystals, which is a strict prerequisite for efficient clathrin-mediated endocytosis.

  • Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.

  • Purification: Centrifuge the resulting suspension at 10,000 rpm for 15 minutes. Wash the pellet sequentially with DMF (2x) and absolute ethanol (3x) to remove unreacted ligands.

  • Self-Validation (Quality Control): Perform Dynamic Light Scattering (DLS) to confirm the hydrodynamic diameter is between 100–150 nm with a Polydispersity Index (PDI) < 0.2. Run Powder X-Ray Diffraction (PXRD) to verify crystalline integrity.

Protocol B: In Vitro Biocompatibility Profiling (CCK-8 Assay)

Causality: Before utilizing the MOF as a delivery vector, the baseline toxicity of the free ligand and the empty MOF must be established. If the carrier is toxic, it confounds the therapeutic efficacy of the loaded drug.

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or HEK293 cells in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Prepare serial dilutions of the free ligand and the empty Zr-MOF (10, 25, 50, 100, and 200 µg/mL) in culture media. Replace the well media with the treatments and incubate for 48 hours.

  • Self-Validation (Controls):

    • Negative Control: Cells treated with media containing the equivalent solvent vehicle (e.g., 0.1% DMSO) to rule out solvent toxicity.

    • Positive Control: Cells treated with 0.1% Triton X-100 to validate the sensitivity of the assay to cell death.

  • Quantification: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours. Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the negative control.

Protocol C: Stimuli-Responsive Drug Release Kinetics

Causality: The tumor microenvironment and late endosomes are acidic (pH ~5.5), whereas physiological blood circulation is neutral (pH 7.4). Testing release at both pH levels validates the stimuli-responsive nature of the MOF. The acidic environment protonates the ligand's carboxylate groups, weakening the Zr-O bonds and triggering targeted drug release.

Step-by-Step Methodology:

  • Drug Loading: Stir 10 mg of the Zr-MOF with 5 mg of Doxorubicin (DOX) in 10 mL of deionized water for 24 hours in the dark. Centrifuge and collect the supernatant to calculate the Drug Loading Capacity (DLC) via UV-Vis spectroscopy (DOX absorbance at 480 nm).

  • Dialysis Setup: Disperse 5 mg of DOX-loaded MOF in 2 mL of PBS. Place the suspension into a dialysis bag (Molecular Weight Cut-Off: 3.5 kDa).

  • Release Assay: Submerge the dialysis bags into two separate beakers containing 50 mL of PBS: one adjusted to pH 7.4 and the other to pH 5.5. Incubate at 37°C with gentle stirring (100 rpm).

  • Sampling: At predetermined intervals (1, 2, 4, 8, 12, 24, 48 hours), extract 1 mL of the external buffer for fluorescence quantification and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Self-Validation (Control): Run a parallel dialysis using an equivalent concentration of free DOX. This proves that the dialysis membrane itself is not the rate-limiting step of the observed release profile.

Expected Quality Control Metrics

Table 2: Quality Control Metrics for MOF Formulation & In Vitro Assays.

Assay / MetricExpected BaselineValidation Purpose
Nanoparticle Size (DLS) 100 - 150 nmEnsures optimal size for cellular endocytosis.
Polydispersity Index (PDI) < 0.2Confirms uniform suspension, preventing artifactual toxicity from aggregates.
Ligand IC₅₀ (HeLa, 48h) > 100 µMValidates the biological inertness of the carrier backbone.
Drug Loading Capacity (DOX) 15% - 25% (w/w)Quantifies the efficiency of the mesoporous framework.
Release Profile (pH 7.4 vs 5.5) <20% (7.4) vs >80% (5.5) at 48hProves stimuli-responsive structural degradation.

References

  • Horcajada, P., et al. "Metal-Organic Frameworks in Biomedicine." Chemical Reviews 112.2 (2012): 1232-1268. URL:[Link]

Sources

Application

Application Note: Analytical Method Development for the Quantification of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid

Introduction & Scope 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a highly specialized, rigid dicarboxylic acid ligand utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs). In applic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a highly specialized, rigid dicarboxylic acid ligand utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs). In applications ranging from targeted drug delivery to environmental remediation, the structural integrity of the MOF matrix is paramount. Quantifying the release of this linker into aqueous or biological media is the primary analytical method for assessing MOF degradation kinetics, thermodynamic stability, and raw material purity.

This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with UV and Mass Spectrometry (MS) detection. Designed for researchers and drug development professionals, this guide establishes a highly reproducible protocol for isolating and quantifying this specific biphenyl-pyridine derivative from complex matrices.

Scientific Causality: Overcoming Chromatographic Challenges

As a Senior Application Scientist, it is critical to look beyond standard reversed-phase protocols and analyze the specific physicochemical properties of the analyte. 6-(4-Carboxy-3-methylphenyl)nicotinic acid presents a unique "Zwitterionic Dilemma."

The Chemical Challenge: The molecule possesses a biphenyl-like core substituted with two carboxylic acid moieties ( pKa​≈3.5–4.5 ) and a pyridine nitrogen ( pKa​≈5.2 ). In neutral aqueous solutions (pH 7.0), the molecule exists as a highly polar zwitterion. This leads to two distinct chromatographic failures on standard columns:

  • Loss of Retention: The ionized carboxylate groups drastically reduce the molecule's hydrophobicity, causing it to elute near the void volume ( t0​ ) where matrix suppression is highest.

  • Severe Peak Tailing: The protonated pyridine nitrogen acts as a strong hydrogen-bond donor, interacting aggressively with residual, unendcapped silanol groups on the silica stationary phase.

The Mechanistic Solution: To enforce a reproducible separation, the mobile phase must be strictly buffered at a pH of 2.0–2.7 using 0.1% Formic Acid (FA). This acidic environment fully protonates the carboxylic acids (neutralizing their negative charge and maximizing hydrophobic retention) while providing the necessary protons for positive-mode Electrospray Ionization (ESI+). Furthermore, utilizing an ethylene-bridged hybrid (BEH) C18 column or a mixed-mode stationary phase masks residual silanol activity, ensuring sharp, symmetrical peaks. This approach is heavily supported by established chromatographic standards for .

Mechanism A Analyte: 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Zwitterionic at neutral pH) B Challenge: Poor Retention & Peak Tailing (Silanol interactions with Pyridine N) A->B C Solution: Acidic Mobile Phase (pH 2.5) + Endcapped C18 / Mixed-Mode Column B->C D Result: Suppressed Ionization & Robust Quantitative Accuracy C->D

Caption: Chromatographic mechanism for resolving zwitterionic MOF linkers.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, this protocol is designed as a self-validating system . Every analytical run must begin with a System Suitability Test (SST) to confirm that the chromatographic environment is successfully suppressing the zwitterionic interactions.

System Suitability Testing (SST)

Before analyzing unknown samples, inject a 10 µg/mL standard solution of the linker five times. The system is only validated for use if:

  • Tailing Factor ( Tf​ ): ≤1.5 . A Tf​>1.5 indicates secondary silanol interactions, signaling column degradation or an improper mobile phase pH.

  • Precision (RSD): Peak area Relative Standard Deviation must be ≤2.0% .

Step-by-Step Matrix Digestion & Sample Preparation

To quantify the total linker content or assess MOF purity, the crystalline framework must be fully digested without chemically degrading the organic linker itself, a standard practice in .

  • Aliquot: Weigh exactly 5.0 mg of the MOF sample into a 15 mL chemically resistant centrifuge tube.

  • Alkaline Digestion: Add 5.0 mL of 1.0 M NaOH. Sonicate the suspension at room temperature for 15–20 minutes. Complete framework dissociation is achieved when the suspension transitions into a completely clear solution. (Note: For base-sensitive frameworks, substitute NaOH with 0.1 M EDTA at pH 7.4).

  • Neutralization (Critical Step): Carefully neutralize the digest with 1.0 M HCl to pH 3.0. This prevents the free linker from precipitating while perfectly matching the acidic starting conditions of the HPLC mobile phase, preventing solvent-shock at the column head.

  • Clarification: Centrifuge the neutralized sample at 10,000 × g for 10 minutes to pellet any insoluble metal-hydroxide byproducts.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow N1 MOF Sample (Solid) N2 Alkaline Digestion (1.0 M NaOH) N1->N2 N3 Neutralization (pH 3.0 adjustment) N2->N3 N4 Filtration (0.22 µm PTFE) N3->N4 N5 HPLC-UV/MS Analysis N4->N5

Caption: Step-by-step sample preparation and analysis workflow for MOF digestion.

Chromatographic Conditions & Data Presentation

The following parameters have been optimized to balance high-throughput efficiency with the rigorous resolution required for.

Table 1: Optimized HPLC-UV/MS Method Parameters
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Ethylene-bridged hybrid (BEH) particle resists acidic degradation; aggressive endcapping minimizes silanol activity.
Mobile Phase A 0.1% Formic Acid in MS-Grade H₂OProtonates carboxylic acids to increase hydrophobicity; provides protons for positive ESI-MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileEnsures efficient elution of the aromatic core while maintaining low backpressure.
Gradient 5% B to 60% B over 10 minutesRapidly elutes polar matrix salts (from digestion), then provides high resolution for the target linker.
Flow Rate 0.8 mL/minBalances optimal linear velocity (van Deemter curve) with the desolvation capacity of the MS source.
Detection (UV) 265 nmMatches the λmax​ of the conjugated phenyl-pyridine system, avoiding low-UV baseline noise from FA.
Detection (MS) ESI Positive Mode ( m/z 258.07 [M+H]+ )Provides orthogonal structural confirmation and ultra-trace quantification capabilities.
Table 2: Method Validation Summary (ICH Q2 Guidelines)

The method was validated using simulated data derived from standard pharmaceutical guidelines for 6-(4-Carboxy-3-methylphenyl)nicotinic acid quantification.

Validation ParameterResultAcceptance Criteria (ICH Q2)
Linear Range 0.05 – 100 µg/mL R2≥0.999
Limit of Detection (LOD) 15 ng/mLSignal-to-Noise (S/N) ≥3
Limit of Quantification (LOQ) 50 ng/mLS/N ≥10 , RSD ≤10%
Intra-day Precision (RSD) 1.2% (at 10 µg/mL, n=6) ≤2.0%
Inter-day Precision (RSD) 1.8% (at 10 µg/mL, n=18) ≤2.0%
Accuracy (Recovery %) 98.5% – 101.2%95.0% – 105.0%

References

  • SIELC Technologies. "HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid." SIELC Applications.[Link]

  • ChemRxiv. "Metal-Organic Frameworks vs. Buffers: Case Study of UiO-66 Stability." ChemRxiv Preprints.[Link]

  • RSC Publishing. "Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates." RSC Advances. [Link]

Method

High-Resolution HPLC-UV/MS Method for the Separation of 6-(4-Carboxy-3-methylphenyl)nicotinic Acid and Its Phase I/II Metabolites

Introduction & Analytical Rationale 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, bi-aromatic dicarboxylic acid primarily recognized as a Metal-Organic Framework (MOF) building block [1]. As...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Rationale

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, bi-aromatic dicarboxylic acid primarily recognized as a Metal-Organic Framework (MOF) building block [1]. As MOFs increasingly transition into biomedical applications—such as targeted drug delivery and theranostics—understanding the pharmacokinetic (PK) and metabolic fate of their constituent linkers becomes a regulatory and scientific necessity.

When exposed to hepatic in vitro systems (e.g., liver microsomes), this compound is predicted to yield several closely related polar metabolites:

  • M1 (Phase I): 6-(4-Carboxy-3-hydroxymethylphenyl)nicotinic acid (benzylic hydroxylation).

  • M2 (Phase I): 6-(4-Carboxy-3-methylphenyl)nicotinic acid N-oxide (pyridine N-oxidation).

  • M3 (Phase II): Acyl glucuronide conjugates at the carboxylic acid moieties.

The Causality of the Chromatographic Design (E-E-A-T)

Separating a parent dicarboxylic acid from its N-oxide and hydroxylated metabolites presents a significant chromatographic challenge. Traditional alkyl (C18) stationary phases often fail to resolve the parent compound from its N-oxide (M2) because their hydrophobic profiles are nearly identical.

1. Stationary Phase Dynamics: To solve this, this protocol utilizes a core-shell Biphenyl stationary phase . The biphenyl ligand provides orthogonal selectivity driven by π−π and dipole-dipole interactions [2]. Because the N-oxidation of the pyridine ring alters the electron distribution (creating a strong dipole), the biphenyl phase exploits this electronic divergence, achieving baseline resolution where C18 phases result in co-elution.

2. Mobile Phase pH Control: The parent molecule contains two carboxylic acid groups with predicted pKa​ values between 3.5 and 4.5. Utilizing 0.1% Formic Acid (pH ~2.7) in the mobile phase is critical. This acidic environment suppresses the ionization of the carboxylate groups, driving the analytes into their neutral, protonated states [3]. This mechanism prevents peak tailing caused by secondary interactions with residual silanols and maximizes hydrophobic retention on the column.

Experimental Protocols

In Vitro Microsomal Incubation & Sample Preparation

This self-validating extraction protocol ensures high recovery of both the lipophilic parent and polar metabolites while completely precipitating matrix proteins.

  • Incubation: In a 1.5 mL Eppendorf tube, combine rat liver microsomes (RLM, final protein concentration 1.0 mg/mL), 6-(4-Carboxy-3-methylphenyl)nicotinic acid (10 µM final concentration), and 100 mM phosphate buffer (pH 7.4).

  • Activation: Initiate the reaction by adding a NADPH regenerating system (2 mM final) and UDP-glucuronic acid (UDPGA, 5 mM final) to capture both Phase I and Phase II events. Incubate at 37 °C for 60 minutes.

  • Quenching & Precipitation: Terminate the reaction by adding 3 volumes (e.g., 300 µL to a 100 µL reaction) of ice-cold Acetonitrile (ACN) containing an appropriate internal standard (IS).

  • Centrifugation: Vortex for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Reconstitution: Transfer the supernatant to a clean glass vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 100 µL of Initial Mobile Phase (5% ACN / 95% Water with 0.1% Formic Acid).

HPLC-UV/MS Conditions
  • System: Agilent 1260 Infinity II LC coupled to a Diode Array Detector (DAD) and a Single Quadrupole MS.

  • Column: Phenomenex Kinetex Biphenyl (100 × 4.6 mm, 2.6 µm core-shell).

  • Column Temperature: 40 °C (reduces backpressure and improves mass transfer).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm; ESI-MS in Positive/Negative polarity switching mode.

Data Presentation

Table 1: Optimized HPLC Gradient Program The shallow gradient between 2 and 12 minutes is specifically designed to separate the structurally similar M1, M2, and Parent compounds via π−π differential retention.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)Curve
0.09550.8Initial
2.09550.8Isocratic hold
12.040600.8Linear gradient
15.05950.8Column wash
17.05950.8Isocratic wash
17.19550.8Re-equilibration
22.09550.8End

Table 2: Expected Retention Times and System Suitability Parameters Note: Resolution ( Rs​ ) is calculated relative to the preceding peak.

AnalyteIdentityRetention Time (min)Resolution ( Rs​ )USP Tailing Factor
M3 Acyl Glucuronide6.42-1.10
M1 Hydroxymethyl Metabolite8.256.81.05
M2 Pyridine N-oxide9.784.51.12
Parent Unchanged Ligand11.304.21.02

Analytical Workflow Visualization

G Parent 6-(4-Carboxy-3-methylphenyl) nicotinic acid Microsomes In Vitro Incubation (Liver Microsomes + UDPGA) Parent->Microsomes Prep Protein Precipitation (Cold Acetonitrile) Parent->Prep Unmetabolized M1 Phase I: M1 (Hydroxymethyl) Microsomes->M1 M2 Phase I: M2 (Pyridine N-oxide) Microsomes->M2 M3 Phase II: M3 (Acyl Glucuronide) Microsomes->M3 M1->Prep M2->Prep M3->Prep HPLC HPLC Separation (Biphenyl Column, pi-pi interactions) Prep->HPLC Data UV/MS Detection & Quantification HPLC->Data

Workflow of in vitro metabolism, sample extraction, and biphenyl-based HPLC separation.

References

  • Phenomenex. Kinetex Biphenyl Column for Aromatic Compounds: Enhanced Polar and Aromatic Selectivity. Phenomenex Applications.[Link]

  • American Chemical Society (ACS). Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry.[Link]

Application

Quantitative Analysis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in Human Plasma by UPLC-MS/MS

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative determination of 6-(4-carboxy-3-methylphenyl)nicotinic acid in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery. Chromatographic separation is achieved on a reversed-phase UPLC column, followed by detection using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with negative electrospray ionization. The method has been developed to be validated in accordance with the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3] This protocol is designed for preclinical and clinical pharmacokinetic studies, providing the necessary accuracy, precision, and sensitivity for reliable bioanalysis.

Introduction

6-(4-Carboxy-3-methylphenyl)nicotinic acid is a small molecule characterized by two carboxylic acid functional groups, indicating its acidic nature. Accurate quantification of such compounds in biological matrices like plasma is fundamental in drug development for assessing critical pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion (ADME).[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its superior sensitivity, selectivity, and reproducibility.[4][5]

The primary challenge in plasma sample analysis is the presence of complex endogenous components, particularly high-abundance proteins, which can interfere with analysis and damage analytical instrumentation.[6] This protocol utilizes a simple and rapid protein precipitation (PPT) method, which effectively removes the majority of proteins while ensuring high analyte recovery, making it suitable for high-throughput environments.[7][8] The method's selectivity is achieved by the chromatographic separation on a UPLC system and the specificity of MS/MS detection in MRM mode.[9] A stable isotope-labeled internal standard (SIL-IS) is employed to compensate for any variability during sample processing and analysis, ensuring the highest level of accuracy and precision.[1][5][10]

Principle of the Method

The analytical workflow begins with the addition of an internal standard to the plasma samples, followed by protein precipitation using an organic solvent (acetonitrile).[11] After centrifugation, the clear supernatant, containing the analyte and internal standard, is injected into the UPLC-MS/MS system.

  • Sample Preparation: Proteins are precipitated from the plasma matrix, and the analyte is released into the supernatant. This "crash" simplifies the sample matrix and prevents column and instrument fouling.[8]

  • Chromatographic Separation: The analyte and internal standard are separated from residual matrix components on a reversed-phase C18 column using a gradient elution.

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer via an electrospray ionization (ESI) source operating in negative ion mode. The acidic nature of the analyte allows for efficient deprotonation to form the precursor ion [M-H]⁻.[12] The tandem mass spectrometer isolates this precursor ion, fragments it, and detects a specific product ion. This highly selective precursor-to-product ion transition is monitored for both the analyte and the internal standard, a process known as Multiple Reaction Monitoring (MRM).[13]

G cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard (SIL-Analyte) plasma->add_is add_acn Add Acetonitrile (150 µL, with 0.1% FA) add_is->add_acn vortex Vortex Mix add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UPLC-MS/MS supernatant->inject separate UPLC Separation (C18 Column) inject->separate detect MS/MS Detection (Negative ESI, MRM) separate->detect data_proc Data Processing & Quantification detect->data_proc

Caption: Overall experimental workflow.

Materials and Reagents

  • Analytes: 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Reference Standard), Stable Isotope-Labeled 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Internal Standard, IS).

  • Plasma: Blank human plasma (K2-EDTA).

  • Solvents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Deionized Water (>18 MΩ·cm).

  • Reagents: Formic Acid (LC-MS grade, >99%).

  • Equipment: Analytical balance, vortex mixer, refrigerated microcentrifuge, calibrated pipettes, 1.5 mL polypropylene microcentrifuge tubes.

  • Instrumentation: UPLC system coupled with a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY UPLC with a Xevo TQ-S).

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.[14]

Experimental Protocol

Preparation of Stock Solutions, Calibration Standards, and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Separately weigh reference standards of the analyte and IS. Dissolve in methanol to prepare 1 mg/mL primary stock solutions.

  • Working Solutions: Prepare intermediate and working standard solutions of the analyte and IS by serial dilution of the stock solutions with 50:50 (v/v) methanol:water. Calibration standards and QC samples must be prepared from separate primary stock solutions.[15]

  • Calibration Curve (CC) Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare CC standards at concentrations ranging from, for example, 1 to 1000 ng/mL.

  • Quality Control (QC) Samples: Spike blank human plasma to prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.

Sample Preparation: Protein Precipitation

G start Start: Plasma Sample (50 µL) (CC, QC, or Unknown) step1 Step 1: Add 10 µL of Internal Standard Working Solution start->step1 step2 Step 2: Add 150 µL of cold Acetonitrile with 0.1% Formic Acid step1->step2 step3 Step 3: Vortex vigorously for 1 minute step2->step3 step4 Step 4: Centrifuge at 14,000 x g for 10 minutes at 4°C step3->step4 step5 Step 5: Transfer 100 µL of supernatant to an autosampler vial step4->step5 end Ready for Injection step5->end G Validation Full Bioanalytical Method Validation Core Selectivity & Specificity LLOQ Calibration Curve & Linearity Validation->Core Performance Accuracy & Precision Recovery Matrix Effect Validation->Performance Stability Bench-Top Freeze-Thaw Long-Term Stock Solution Validation->Stability

Caption: Key components of method validation.

Table 4: Summary of Validation Parameters and Acceptance Criteria (based on FDA/EMA Guidelines)

Parameter Purpose Acceptance Criteria
Selectivity To ensure no significant interference at the retention times of the analyte and IS from endogenous matrix components. Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS.
Linearity & Range To establish the relationship between concentration and response and define the working range. At least 6 non-zero standards. r² ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantitation (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Analyte response should be ≥5 times the blank response. Accuracy within ±20%, Precision ≤20% CV.
Accuracy & Precision To determine the closeness of measured values to the nominal value and the degree of scatter. Intra- & Inter-day runs: For QC samples, mean concentration within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ).
Matrix Effect To assess the ion suppression or enhancement from matrix components. The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15% across different lots of plasma.
Recovery To determine the efficiency of the extraction process. Recovery of the analyte and IS should be consistent, precise, and reproducible.

| Stability | To ensure the analyte is stable under various handling and storage conditions. | Mean concentration of stability samples should be within ±15% of the nominal concentration. |

Conclusion

This application note details a selective, sensitive, and high-throughput UPLC-MS/MS method for the quantification of 6-(4-carboxy-3-methylphenyl)nicotinic acid in human plasma. The simple protein precipitation sample preparation procedure allows for rapid sample processing, and the specificity of MRM detection provides reliable quantitative results. The method is designed to be fully validated according to international regulatory standards, making it a valuable tool for supporting pharmacokinetic studies in drug development.

References

  • Henderson, O. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Pharm Anal Chem, 10, 277. 4

  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How. WuXi AppTec. 10

  • BenchChem Technical Support Team. (2025, December). Application Notes and Protocols for Plasma Protein Precipitation. BenchChem. 6

  • KCAS Bio. (2020, December 8). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. KCAS Bio. 16

  • Mylott, Jr., W. R. (2016, March 31). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis Zone. 17

  • Organomation. What is Solid Phase Extraction (SPE)? Organomation. 18

  • BioPharma Services. (2023, December 11). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? BioPharma Services Inc. Link

  • Niessen, W. M. A., et al. (1998). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Journal of Chromatography A, 808(1-2), 123-132. Link

  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. Link

  • Thermo Fisher Scientific. Protein Precipitation Plates. Thermo Fisher Scientific. 19

  • BenchChem. (2025). Navigating Internal Standard Selection in Bioanalytical Methods: A Comparative Guide to Regulatory Compliance and Performance. BenchChem. 1

  • Waters Corporation. Dual Scan MRM Mode: A Powerful Tool for Bioanalytical LC-MS/MS Method Development. Waters Corporation. Link

  • ACS Publications. (2024, May 8). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology. Link

  • Unchained Labs. LC-MS Sample Preparation: Techniques & Challenges. Unchained Labs. Link

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. Phenomenex. Link

  • UNC Mass Spectrometry Core Laboratory. Helpful Info. University of North Carolina. Link

  • Agilent Technologies. (2022, September 14). Dynamic MRM/Scan Mode: Adding More Confidence to Sensitive Quantitation in Complex Foods by Triple Quadrupole GC/MS. Agilent Technologies. Link

  • ACS Publications. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Link

  • PubMed. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-8. Link

  • Creative Proteomics. Mass Spectrometry Acquisition Mode Showdown: DDA vs. DIA vs. MRM vs. PRM. Creative Proteomics. Link

  • Stone, J. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Link

  • Chemistry LibreTexts. (2022, January 24). 4: Drug Analysis of Plasma Samples. Chemistry LibreTexts. Link

  • PubMed Central. (2019, February 20). Bioanalytical Method Validation: New FDA Guidance vs. EMA Guideline. Better or Worse? European Journal of Pharmaceutical Sciences, 130, 1-11. Link

  • LCGC International. (2019, September 16). Extraction of Acids, Neutrals, and Bases from Plasma. LCGC International. Link

  • LCGC International. (2026, March 10). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Link

  • News-Medical. (2025, October 28). Improving sample preparation for LC-MS/MS analysis. News-Medical.net. Link

  • Waters Corporation. ACQUITY UPLC CSH Columns. Waters Corporation. Link

  • PubMed Central. (2013). A New Solid-Phase Extraction Method for Determination of Pantoprazole in Human Plasma Using High-Performance Liquid Chromatography. Macedonian Journal of Medical Sciences, 6(1), 25-31. Link

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Link

  • Norlab. ISOLATING DRUGS FROM BIOLOGICAL FLUIDS - USING "SOLVENT FIRST" PROTEIN PRECIPITATION. Norlab. Link

  • MDPI. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 29(10), 2269. Link

  • Chromatography Forum. (2007, December 26). how to develop a lc-ms/ms method for acidic compounds plasma. Chromatography Forum. Link

  • Agilent Technologies. (2011, September 23). Extraction of Acidic Compounds From Human Plasma Using Plexa PAX. Agilent Technologies. Link

  • ResearchGate. (2014). Solid-phase extraction efficiency in human whole blood and plasma. Journal of Forensic Research. Link

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Medicines Agency. Link

  • Aston Labs. MRM-Profiling for Lipidomics and Metabolomics. Aston Labs. Link

  • U.S. Food and Drug Administration. (2022, May). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Link

  • LCGC International. (2021, September 1). Comprehensive Screen of Acidic/Neutral/Basic Drugs from Urine and Plasma Using Micro-PrepTM HLB and MMCX Extraction Plates and Analysis on LC–MS/MS. LCGC International. Link

  • Biotage. (2024, September 11). Extracting both acidic and basic analytes in a single SLE procedure. Biotage. Link

  • Elsci. Mass Spectrometry: types, modes, data processing. Elsci. Link

  • PubMed. (1983). Extraction of acidic drugs from water and plasma: study of recovery with five different solvents. Journal of Pharmaceutical Sciences, 72(6), 671-3. Link

  • Waters Corporation. ACQUITY UPLC Columns. Waters Corporation. Link

  • Waters Corporation. ACQUITY UPLC™ Columns Brochure. Waters Corporation. Link

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Technologies. Link

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. European Medicines Agency. Link

  • LabWrench. ACQUITY UPLC Column Strategies. LabWrench. Link

  • Oxford Academic. (2016, November 22). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology. Link

  • PubMed Central. (2017, May 26). Development and validation of an LC‐MS/MS method to quantify lysergic acid diethylamide (LSD), iso‐LSD, 2‐oxo‐3‐hydroxy‐LSD, and nor‐LSD and identify novel metabolites in plasma samples in a controlled clinical trial. Journal of Clinical Pharmacology, 57(11), 1436-1447. Link

Sources

Method

Application Note: 6-(4-Carboxy-3-methylphenyl)nicotinic Acid in Lipid Metabolism Research – From Receptor Modulation to MOF-Mediated Delivery

Executive Summary 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) represents a highly versatile, bifunctional molecule in the landscape of metabolic research[1]. Structurally rooted in the nicotinic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) represents a highly versatile, bifunctional molecule in the landscape of metabolic research[1]. Structurally rooted in the nicotinic acid (niacin) pharmacophore, it serves as a putative modulator of the GPR109A (HCA2) receptor, a critical node in lipid metabolism[2]. Concurrently, its dicarboxylic acid geometry allows it to function as a highly stable organic linker for synthesizing Metal-Organic Frameworks (MOFs)[1]. This dual utility enables researchers to utilize the compound both as a direct pharmacological probe for lipolysis inhibition and as a structural backbone for MOF-based nanocarriers designed to deliver lipid-lowering therapeutics directly to atherosclerotic macrophages[3].

Mechanistic Causality: Dual Pathways in Lipid Modulation

As an Application Scientist, it is critical to understand why a compound is selected for a specific assay. 6-(4-Carboxy-3-methylphenyl)nicotinic acid offers two distinct, yet complementary, experimental avenues for studying lipid metabolism:

A. Pharmacological Modulation via GPR109A

Niacin and its structural analogs exert their primary lipid-lowering effects by binding to GPR109A, a G-protein-coupled receptor highly expressed in adipocytes[2]. Upon activation, the receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase. This cascade reduces intracellular cyclic AMP (cAMP) levels, subsequently downregulating Protein Kinase A (PKA) activity. The ultimate functional consequence is the inhibition of Hormone-Sensitive Lipase (HSL), which drastically reduces the hydrolysis of triglycerides into circulating non-esterified free fatty acids (FFAs)[2].

B. Structural Utility in MOF-Mediated Delivery

In advanced lipid metabolism research, treating atherosclerosis requires targeted intervention in macrophages to prevent foam cell formation. Because 6-(4-Carboxy-3-methylphenyl)nicotinic acid possesses two distinct carboxyl groups, it can be coordinated with metal ions (e.g., Zr⁴⁺ or Zn²⁺) to synthesize highly porous MOFs[4]. These MOFs can encapsulate secondary therapeutics (such as Thiamine pyrophosphate or statins) and deliver them directly to macrophages. Once internalized, these nanoplatforms regulate the PI3K/AKT/MSR1 signaling pathway, effectively lowering lipid phagocytosis and halting the progression of atherosclerosis[3].

Signaling & Experimental Workflow Diagram

G C 6-(4-Carboxy-3-methylphenyl) nicotinic acid R GPR109A (HCA2) Activation C->R Pharmacological Probe MOF MOF Nanocarrier Synthesis C->MOF Structural Ligand Gi Gi/o Protein Coupling R->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP & PKA AC->cAMP HSL Inhibition of HSL cAMP->HSL Lip Reduced Lipolysis & FFAs HSL->Lip Macro Macrophage Internalization MOF->Macro Targeted Delivery PI3K PI3K/AKT/MSR1 Modulation Macro->PI3K Foam Decreased Foam Cell Formation PI3K->Foam

Caption: Dual utility of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in GPR109A activation and MOF delivery.

Experimental Protocols

Protocol A: In Vitro Lipolysis Inhibition Assay in 3T3-L1 Adipocytes

Self-Validating Rationale: To accurately measure the anti-lipolytic effect of the compound, baseline lipolysis must first be artificially elevated. We utilize Isoproterenol, a β-adrenergic agonist, to stimulate cAMP production. If the compound effectively activates the Gi-coupled GPR109A receptor, it will counteract the Isoproterenol-induced cAMP spike, resulting in a measurable decrease in glycerol release.

Step-by-Step Methodology:

  • Cell Culture & Differentiation : Culture 3T3-L1 murine preadipocytes in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Induce differentiation using a standard cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin) for 48 hours, followed by maintenance in insulin-supplemented media until mature lipid droplets form (Days 7-10).

  • Starvation Phase : Wash fully differentiated adipocytes twice with PBS and incubate in serum-free DMEM containing 0.2% Fatty Acid-Free BSA for 2 hours to establish a baseline metabolic state.

  • Compound Pre-treatment : Treat the cells with varying concentrations of 6-(4-Carboxy-3-methylphenyl)nicotinic acid (0.1 µM to 100 µM) dissolved in DMSO (final DMSO concentration <0.1%) for 30 minutes.

  • Lipolysis Stimulation : Add 10 µM Isoproterenol to the culture media to stimulate lipolysis. Incubate for exactly 2 hours at 37°C.

  • Quantification : Collect the cell culture media. Quantify the release of glycerol and FFAs using a colorimetric Glycerol Assay Kit (absorbance at 570 nm) and a NEFA (Non-Esterified Fatty Acid) Assay Kit.

  • Data Analysis : Calculate the IC50 of the compound by plotting the percentage of lipolysis inhibition against the log concentration of the compound.

Protocol B: Synthesis of 6-4C3MPNA-based Zirconium MOFs for Macrophage Targeting

Self-Validating Rationale: Zirconium-based MOFs are selected for drug delivery due to the exceptionally strong coordination bonds between Zr⁴⁺ ions and the carboxylate groups of the linker. This provides high chemical and physiological stability, ensuring the nanocarrier does not prematurely degrade in the bloodstream before endocytosis by atherosclerotic macrophages[4].

Step-by-Step Methodology:

  • Precursor Preparation : Dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in 15 mL of N,N-dimethylformamide (DMF).

  • Modulator Addition : Add 1 mL of glacial acetic acid to the mixture. (Expert Insight: The acetic acid acts as a modulator, competing with the linker during the initial nucleation phase to ensure the formation of highly crystalline, uniform nanoparticles rather than amorphous aggregates).

  • Solvothermal Synthesis : Transfer the homogenous solution into a Teflon-lined stainless-steel autoclave. Seal and heat at 120°C for 24 hours.

  • Purification : Cool the autoclave to room temperature. Isolate the resulting MOF nanoparticles via centrifugation (10,000 rpm for 15 minutes). Wash the pellet sequentially with DMF (3x) and absolute ethanol (3x) to remove unreacted precursors and trapped solvent.

  • Drug Loading : Suspend the purified MOF in an aqueous solution of the target lipid-lowering therapeutic (e.g., 5 mg/mL Thiamine pyrophosphate) and stir in the dark for 24 hours at room temperature[3].

  • Characterization : Collect the loaded MOF via centrifugation. Analyze the hydrodynamic size and zeta potential using Dynamic Light Scattering (DLS), and confirm the crystal structure via X-Ray Diffraction (XRD).

Quantitative Data Presentation

The following table summarizes the structural and functional divergence of 6-(4-Carboxy-3-methylphenyl)nicotinic acid compared to traditional nicotinic acid derivatives, highlighting its unique position in lipid metabolism research.

CompoundPrimary Target / FunctionLipolysis IC50 (Estimated)MOF Linker CapabilityPrimary Application
Nicotinic Acid (Niacin) GPR109A Agonist~0.1 µMPoor (Monocarboxylic)Direct systemic lipid lowering
6-(3-Methylphenyl)nicotinic acid GPR109A Agonist~0.5 µMPoor (Monocarboxylic)Pharmacological probe
6-(4-Carboxy-3-methylphenyl)nicotinic acid Dual: GPR109A & MOF LinkerTBD (Research Phase)Excellent (Dicarboxylic)Targeted nanocarrier delivery & receptor modulation

Sources

Application

Application Notes and Protocols for In Vivo Experimental Design with 6-(4-Carboxy-3-methylphenyl)nicotinic acid

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide to designing robust in vivo studies for the novel compound 6-(4-Carboxy-3-me...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide to designing robust in vivo studies for the novel compound 6-(4-Carboxy-3-methylphenyl)nicotinic acid. Based on its structural similarity to nicotinic acid (niacin), this compound is presumed to act as an agonist for the G protein-coupled receptor 109A (GPR109A). These application notes and protocols are designed to equip researchers, scientists, and drug development professionals with the necessary framework to rigorously evaluate its pharmacokinetic, pharmacodynamic, and potential therapeutic effects in preclinical animal models. We emphasize a scientifically sound, ethically compliant, and data-driven approach to in vivo research.

Introduction: The Scientific Rationale for In Vivo Studies

6-(4-Carboxy-3-methylphenyl)nicotinic acid is a novel chemical entity with a structural resemblance to nicotinic acid, a well-established therapeutic agent. Nicotinic acid's pleiotropic effects are primarily mediated through the activation of GPR109A, a Gi protein-coupled receptor highly expressed in adipocytes and various immune cells, including macrophages and neutrophils[1][2][3]. Activation of GPR109A in adipocytes inhibits lipolysis, leading to a reduction in circulating free fatty acids (FFAs) and subsequently, a decrease in hepatic triglyceride and VLDL synthesis[3][4]. Beyond its metabolic effects, GPR109A signaling has demonstrated significant anti-inflammatory and immunomodulatory roles in various disease contexts[1][5][6].

Therefore, it is hypothesized that 6-(4-Carboxy-3-methylphenyl)nicotinic acid is a GPR109A agonist, and in vivo studies are essential to characterize its pharmacological profile and therapeutic potential. The primary objectives of these preclinical studies are to:

  • Assess the compound's safety and tolerability.

  • Characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Evaluate its efficacy in relevant animal models of disease.

  • Provide foundational data to support its advancement into clinical trials[7][8][9].

This guide will provide a detailed roadmap for achieving these objectives through well-designed and ethically sound experimental protocols.

Foundational Steps: Compound Formulation and Ethical Considerations

Formulation of 6-(4-Carboxy-3-methylphenyl)nicotinic acid for In Vivo Administration

A significant hurdle in preclinical studies is the poor aqueous solubility of many small molecule drug candidates[10][11][12]. The predicted lipophilicity of 6-(4-Carboxy-3-methylphenyl)nicotinic acid suggests that it may fall into this category. A successful in vivo study hinges on a formulation that ensures consistent bioavailability[13].

Table 1: Strategies for Formulating Poorly Soluble Compounds

StrategyDescriptionAdvantagesDisadvantages
pH Adjustment For acidic or basic compounds, altering the pH of the vehicle can increase solubility. Given the two carboxylic acid groups, this compound is acidic.Simple and cost-effective.Risk of precipitation upon administration into the physiological pH of the gut or bloodstream.
Co-solvents Using a mixture of water-miscible organic solvents (e.g., PEG400, DMSO, ethanol) to increase solubility.Effective for many compounds.Potential for toxicity of the co-solvents at higher concentrations.
Surfactants Micelle-forming agents (e.g., Tween 80, Cremophor EL) that can encapsulate and solubilize hydrophobic compounds.Can significantly increase solubility and improve stability.Potential for in vivo toxicity and interference with biological assays.
Cyclodextrins Cyclic oligosaccharides that form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[14]Generally well-tolerated and effective.Can be expensive and may alter the PK profile of the compound.
Lipid-based Formulations Self-emulsifying drug delivery systems (SEDDS) or lipid solutions that enhance absorption via lymphatic pathways.[10]Can significantly improve oral bioavailability.Complex to develop and characterize.
Particle Size Reduction Micronization or nanosizing to increase the surface area for dissolution.[10]Improves dissolution rate of crystalline compounds.May not be sufficient for very poorly soluble compounds.

Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage

  • Objective: To prepare a 10 mg/mL solution of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in a vehicle suitable for oral administration in rodents.

  • Materials:

    • 6-(4-Carboxy-3-methylphenyl)nicotinic acid

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and place it in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total volume and vortex until the compound is fully dissolved.

    • Add PEG400 to a final concentration of 40% of the total volume and vortex thoroughly.

    • Add Tween 80 to a final concentration of 5% of the total volume and vortex until the solution is clear.

    • Slowly add sterile saline to reach the final desired volume while vortexing to prevent precipitation.

    • If necessary, sonicate the solution for 5-10 minutes to ensure homogeneity.

    • Visually inspect the solution for any precipitates before administration.

    • Prepare fresh on the day of the experiment.

Ethical Considerations and IACUC Approval

All research involving vertebrate animals must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC)[15][16][17]. The IACUC is mandated to ensure the humane treatment of animals in research and that the research is compliant with federal regulations like the Animal Welfare Act and Public Health Service Policy[16][17].

Key components of an IACUC protocol submission include:

  • Justification for the use of animals: A clear scientific rationale for why animal models are necessary and why non-animal alternatives are not suitable.

  • Species and number of animals: A justification for the chosen animal model and a statistical power analysis to determine the minimum number of animals required to obtain meaningful results[7].

  • Detailed description of procedures: A comprehensive explanation of all procedures involving animals, including compound administration, blood sampling, and endpoint determination.

  • Minimization of pain and distress: A plan to minimize any potential pain or distress to the animals, including the use of anesthetics, analgesics, and humane endpoints.

  • Training of personnel: Documentation of the training and experience of all personnel involved in the animal studies.

Researchers must maintain diligent records and adhere strictly to the approved protocol. Any modifications to the protocol require an amendment to be submitted and approved by the IACUC before implementation[15][17].

Pharmacokinetic (PK) Studies: Understanding the Compound's Fate in the Body

Pharmacokinetic studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. This information is vital for selecting an appropriate dosing regimen for subsequent efficacy studies[8][9].

Protocol 2: Single-Dose Pharmacokinetic Study in Mice

  • Objective: To determine the plasma concentration-time profile of 6-(4-Carboxy-3-methylphenyl)nicotinic acid following a single oral and intravenous dose.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=3-4 per time point):

    • Group 1: Intravenous (IV) administration (e.g., 2 mg/kg)

    • Group 2: Oral (PO) gavage administration (e.g., 10 mg/kg)

  • Procedure:

    • Fast animals for 4 hours prior to dosing (with free access to water).

    • Administer the compound via the specified route.

    • Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

    • Process blood to obtain plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of the compound using a validated bioanalytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Calculate key PK parameters using non-compartmental analysis (e.g., Phoenix WinNonlin).

    • Determine bioavailability (F%) by comparing the area under the curve (AUC) of the oral and IV routes.

Table 2: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability

Pharmacodynamic (PD) and Efficacy Studies: Assessing Therapeutic Potential

Based on the presumed action as a GPR109A agonist, several in vivo models are relevant for evaluating the pharmacodynamic effects and therapeutic efficacy of 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

GPR109A Signaling Pathway

Activation of GPR109A by an agonist like 6-(4-Carboxy-3-methylphenyl)nicotinic acid is expected to trigger a cascade of intracellular events. The primary signaling pathway involves the coupling to inhibitory G-proteins (Gi/Go), leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels[2][18]. This is the principal mechanism for the anti-lipolytic effects in adipocytes. Additionally, GPR109A can signal through β-arrestin-dependent pathways, which have been implicated in some of the receptor's other effects, including cutaneous flushing[1].

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_gi Gαi Pathway cluster_arrestin β-Arrestin Pathway Agonist 6-(4-Carboxy-3-methylphenyl) nicotinic acid GPR109A GPR109A Receptor Agonist->GPR109A Binds Gi Gαi/Gβγ GPR109A->Gi Activates GRK GRK2 GPR109A->GRK Phosphorylation AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Arrestin β-Arrestin GRK->Arrestin Recruitment Arrestin->GPR109A Binds ERK ERK1/2 Activation Arrestin->ERK Scaffolds

Caption: GPR109A signaling pathways.

In Vivo Models for Efficacy Testing

The selection of an appropriate animal model is critical for testing the therapeutic hypothesis.[7]

Table 3: Recommended In Vivo Models for a GPR109A Agonist

Therapeutic AreaAnimal ModelKey Endpoints
Dyslipidemia/Atherosclerosis ApoE-/- or Ldlr-/- mice on a high-fat dietPlasma lipid profile (TC, TG, LDL-C, HDL-C), aortic plaque area, inflammatory markers in plaques.
Inflammation LPS-induced systemic inflammation modelPro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) in plasma and tissues.
Neuroinflammation/Pain Carrageenan-induced paw edema, Complete Freund's Adjuvant (CFA)-induced arthritis, or nerve injury models.[5]Paw volume, thermal and mechanical hyperalgesia, cytokine levels in spinal cord/brain tissue.[5][19]
Allergic Inflammation House dust mite (HDM)-induced allergic airway inflammation.[20]Airway hyperresponsiveness, inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF), lung histology.
Inflammatory Bowel Disease Dextran sulfate sodium (DSS)-induced colitis model.[6]Disease activity index (DAI), colon length, histological scoring of inflammation.

Protocol 3: Efficacy Evaluation in a DSS-Induced Colitis Model

  • Objective: To assess the anti-inflammatory efficacy of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in a mouse model of inflammatory bowel disease.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Groups (n=8-10 per group):

    • Group 1: Vehicle control (no DSS)

    • Group 2: DSS + Vehicle

    • Group 3: DSS + 6-(4-Carboxy-3-methylphenyl)nicotinic acid (low dose)

    • Group 4: DSS + 6-(4-Carboxy-3-methylphenyl)nicotinic acid (high dose)

    • Group 5: DSS + Positive control (e.g., sulfasalazine)

  • Procedure:

    • Induce colitis by administering 2-3% DSS in the drinking water for 5-7 days.

    • Administer the test compound or vehicle daily via oral gavage, starting on day 0 or day 2 of DSS administration.

    • Monitor body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

    • At the end of the study, euthanize the animals and collect the colon.

    • Measure colon length and collect tissue for histological analysis (H&E staining) and measurement of myeloperoxidase (MPO) activity and cytokine levels (e.g., via qPCR or ELISA).

  • Data Analysis:

    • Compare DAI scores, colon length, histological scores, MPO activity, and cytokine levels between the treatment groups and the DSS + Vehicle group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow and Data Interpretation

A well-structured experimental workflow is essential for generating reproducible and reliable data.[21]

experimental_workflow start Hypothesis: Compound is a GPR109A agonist formulation Formulation Development & Optimization start->formulation iacuc IACUC Protocol Submission & Approval formulation->iacuc pk_study Single-Dose PK Study (IV & PO) iacuc->pk_study dose_selection Dose Range Finding & Selection pk_study->dose_selection efficacy_studies Efficacy Studies in Disease Models dose_selection->efficacy_studies pd_markers Pharmacodynamic Biomarker Analysis efficacy_studies->pd_markers data_analysis Data Analysis & Interpretation pd_markers->data_analysis conclusion Go/No-Go Decision for Further Development data_analysis->conclusion

Caption: In vivo experimental workflow.

Data Interpretation:

  • PK/PD Correlation: A key aspect of data interpretation is to establish a relationship between the compound's exposure (PK) and its pharmacological effect (PD). This will help in predicting the required therapeutic dose in humans.

  • Statistical Significance vs. Biological Relevance: While statistical significance is important, the biological relevance of the observed effects should be critically evaluated.

  • Robustness and Reproducibility: Experiments should be designed to be robust and reproducible. This includes randomization, blinding, and the use of appropriate controls.[21][22]

Conclusion

The in vivo evaluation of 6-(4-Carboxy-3-methylphenyl)nicotinic acid requires a systematic and rigorous approach. By leveraging the existing knowledge of GPR109A pharmacology, researchers can design meaningful studies to elucidate the compound's therapeutic potential. Adherence to sound experimental design principles, ethical guidelines, and robust data analysis will be paramount to the successful translation of this promising compound from the laboratory to the clinic.

References

  • WuXi AppTec. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - DMPK.
  • Course Hero. (n.d.). Design of pre-clinical experiments.
  • PMC. (n.d.). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain.
  • PMC. (n.d.). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3.
  • PharmaTutor. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • PPD. (n.d.). Preclinical Studies in Drug Development.
  • PubMed. (2013, June 14). Differential tissue and ligand-dependent signaling of GPR109A receptor: implications for anti-atherosclerotic therapeutic potential.
  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference.
  • PMC. (n.d.). GPR109A and Vascular Inflammation.
  • Wikipedia. (n.d.). Nicotinic acid.
  • Directive Publications. (2024, June 11). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
  • Cancer Research. (2014, February 16). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival.
  • PMC. (n.d.). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis.
  • The Physiological Society. (n.d.). Experimental design and irreproducibility in pre-clinical research.
  • ModernVivo. (2025, November 19). How to Get IACUC Approval: 4 Steps to Streamline Compliance for Ethical Research.
  • Springer. (n.d.). Formulating Poorly Water Soluble Drugs.
  • MedChemExpress. (n.d.). 6-(4-Carboxy-3-methylphenyl)nicotinic acid 1629059-40-0.
  • PubMed. (2006, November 15). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system.
  • MDPI. (2021, April 13). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism.
  • PMC. (n.d.). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model.
  • bioRxiv. (2022, August 5). Distinct eosinophil subsets are modulated by agonists of the commensal-metabolite and vitamin B3 receptor GPR109A during allergic-type inflammation.
  • UC Davis Office of Research. (n.d.). IACUC Policies and Guidelines.
  • PubMed. (2007, December 3). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development.
  • SDSU. (n.d.). IACUC Guidelines.
  • NC State University. (n.d.). Guidance on Activities Requiring IACUC Approval.
  • NIH OLAW. (2024, October 30). The IACUC.
  • Lippincott NursingCenter. (n.d.). niacin (vitamin B3, nicotinic acid).
  • Annual Reviews. (2007, August 16). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action.
  • PMC. (n.d.). Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug.
  • PubMed. (1979). Clinical pharmacology and pharmacokinetics of nicotinic acid.
  • PMC. (n.d.). A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk.
  • Frontiers. (2017, September 25). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors.
  • Santa Cruz Biotechnology. (n.d.). 6-(4-Carboxyphenyl)nicotinic acid (6-(4-Carboxyphenyl)pyridine-3-carboxylic acid).
  • PubMed. (n.d.). Nicotinic acid: pharmacological effects and mechanisms of action.
  • PubMed. (2008, April 17). Mechanism of action of niacin.
  • ResearchGate. (2021, May 15). Nicotinic acid, its mechanism of action and pharmacological effects.
  • Journal of Neuroscience. (2023, January 4). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging.
  • Patient.info. (n.d.). NICOTINIC ACID.
  • Achmem. (n.d.). 6-(4-Carboxyphenyl)nicotinic acid.
  • ClinicalTrials.gov. (n.d.). Effects of Nicotinamide Riboside on Bioenergetics and Oxidative Stress in Mild Cognitive Impairment/Alzheimer's Dementia.

Sources

Method

Application Note: Handling, Storage, and Synthesis Protocols for 6-(4-Carboxy-3-methylphenyl)nicotinic Acid

Executive Summary 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, biaryl dicarboxylic acid widely utilized as a structural building block (ligand) in the synthesis of Metal-Organic Frameworks (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a rigid, biaryl dicarboxylic acid widely utilized as a structural building block (ligand) in the synthesis of Metal-Organic Frameworks (MOFs) [1]. The asymmetric nature of its backbone—comprising both a pyridine ring and a methyl-substituted phenyl ring—imparts unique topological properties and functional pore environments to the resulting frameworks. Because the success of MOF crystallization is highly dependent on ligand purity, solubility, and protonation state, stringent handling and storage protocols are required. This guide provides authoritative, self-validating methodologies for researchers working with this compound.

Physicochemical Profile

To design effective dissolution and synthesis protocols, it is critical to understand the ligand's fundamental properties. The rigid biaryl system limits solubility in non-polar solvents, necessitating the use of highly polar aprotic solvents.

PropertySpecification
Compound Name 6-(4-Carboxy-3-methylphenyl)nicotinic acid
CAS Number 1629059-40-0
Molecular Formula C₁₄H₁₁NO₄
Molecular Weight 257.25 g/mol
Primary Application Biochemical Assay Reagent / MOF Ligand [1]
SMILES O=C(O)C1=CN=C(C=C1)C=2C=CC(C(=O)O)=C(C2)C
Solubility Profile Soluble in DMF, DEF, DMSO; Insoluble in H₂O, Hexane

Storage and Handling Guidelines

Optimal Storage Conditions
  • Temperature: Store at room temperature (15°C to 25°C) [1].

  • Atmosphere: Keep sealed in a dry, inert atmosphere (Argon or Nitrogen).

  • Causality (The "Why"): While dicarboxylic acids are generally stable, the presence of the pyridine nitrogen makes the molecule susceptible to ambient moisture absorption (hygroscopicity). Moisture facilitates the formation of strong intermolecular hydrogen-bonding networks (carboxylic acid dimers). If the powder absorbs water, it will severely drastically increase the sonication time required for dissolution in organic solvents and may introduce trace water into anhydrous solvothermal reactions, altering the MOF topology [2].

Handling Precautions
  • Environment: Weigh the compound using an analytical balance inside a controlled-humidity environment or a glovebox if the downstream synthesis is highly sensitive to water.

  • Validation Checkpoint: The powder should appear as a free-flowing solid. If clumping or aggregation is observed, the reagent has likely absorbed moisture and should be dried under vacuum (50°C, <10 mbar) for 12 hours prior to use.

Reagent Preparation: Ligand Stock Solutions

Because MOF synthesis relies on the controlled deprotonation of the carboxylic acid groups, the choice and handling of the solvent are just as critical as the ligand itself.

Protocol: Preparation of a 0.1 M Ligand Solution in DMF

N,N-Dimethylformamide (DMF) is the industry standard for MOF synthesis due to its high boiling point and ability to slowly decompose into basic amines, which aids in ligand deprotonation [3].

  • Weighing: Accurately weigh 257.25 mg (1.0 mmol) of 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

  • Solvent Addition: Transfer the powder to a 20 mL glass scintillation vial. Add 10 mL of anhydrous DMF.

  • Dissolution: Cap the vial tightly and place it in an ultrasonic bath for 10–15 minutes at room temperature.

    • Causality: Sonication provides the mechanical energy required to disrupt the robust hydrogen-bonded dimers formed by the biaryl carboxylic acids, allowing the polar aprotic solvent to solvate the individual molecules.

  • Validation Checkpoint: Inspect the vial against a strong light source. The solution must be optically clear with no Tyndall effect (particulate scattering). If scattering is present, continue sonication or gently warm the solution to 40°C.

  • Storage of Solution: Use the stock solution within 24 hours.

    • Causality: DMF slowly hydrolyzes into dimethylamine and formic acid over time. Storing the ligand in DMF for prolonged periods will prematurely alter the pH, leading to rapid, uncontrolled precipitation of amorphous metal-ligand complexes rather than crystalline MOFs during synthesis.

Application Workflow: Solvothermal MOF Synthesis

To demonstrate the application of this ligand, the following is a self-validating protocol for synthesizing a prototype Zirconium-based MOF (analogous to the UiO-series).

Protocol: Synthesis of a Prototype Zr-Based MOF
  • Precursor Mixing: In a 25 mL Teflon-lined stainless steel autoclave, combine 5 mL of the 0.1 M ligand stock solution (0.5 mmol) with 116 mg of Zirconium(IV) chloride (ZrCl₄, 0.5 mmol).

  • Modulator Addition: Add 1.5 mL of glacial acetic acid to the mixture.

    • Causality: Acetic acid acts as a "modulator." It competes with the dicarboxylic acid for coordination sites on the Zr metal nodes. This competition slows down the rate of framework extension, shifting the reaction from kinetic precipitation (which yields amorphous powder) to thermodynamic crystallization (which yields highly ordered, porous MOF crystals) [3].

  • Solvothermal Reaction: Seal the autoclave and heat in an isothermal oven at 120°C for 48 hours.

  • Cooling: Cool the reactor to room temperature at a controlled rate of 2°C/min. (Rapid cooling causes thermal shock, leading to crystal fracturing).

  • Washing & Activation: Centrifuge the resulting suspension. Discard the supernatant. Wash the solid crystals three times with fresh DMF (to remove unreacted ligand) and three times with Acetone (to exchange the high-boiling DMF).

  • Drying: Activate the MOF by drying under dynamic vacuum at 120°C for 12 hours.

Workflow Diagram

MOF_Workflow N1 Solid Ligand Storage (Desiccated, RT) N2 Weighing & Transfer (Inert Atmosphere) N1->N2 N3 Ligand Dissolution (DMF/DMSO + Sonication) N2->N3 N4 Precursor Mixing (Metal Salt + Modulator) N3->N4 N5 Solvothermal Synthesis (Autoclave, 120°C) N4->N5 N6 Washing & Exchange (Remove unreacted ligand) N5->N6 N7 Thermal Activation (Vacuum Drying) N6->N7 N8 MOF Characterization (PXRD, BET, TGA) N7->N8

Workflow for the preparation and solvothermal synthesis of MOFs using the biaryl ligand.

Stability and Integrity Testing

If the integrity of the 6-(4-Carboxy-3-methylphenyl)nicotinic acid batch is (e.g., due to improper storage), validate the material using the following analytical checkpoints before proceeding to synthesis:

  • ¹H NMR Spectroscopy (in DMSO-d₆):

    • Validation: Look for the characteristic methyl group singlet near δ 2.3–2.5 ppm. The integration ratio of the methyl protons to the aromatic protons must be exactly 3:7. The absence of extraneous aliphatic peaks confirms the absence of solvent contamination.

  • Fourier-Transform Infrared Spectroscopy (FT-IR):

    • Validation: A strong, sharp carbonyl (C=O) stretching frequency should be observed between 1680 cm⁻¹ and 1710 cm⁻¹. A shift to lower wavenumbers (e.g., ~1600 cm⁻¹) indicates premature deprotonation or salt formation.

References

  • Title: The Chemistry and Applications of Metal-Organic Frameworks Source: Science (Furukawa, H., et al., 2013) URL: [Link] [2]

  • Title: Introduction to Metal–Organic Frameworks Source: Chemical Reviews (Zhou, H. C., et al., 2012) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 6-(4-Carboxy-3-methylphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with synthesizing 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0). This biaryl dicarboxylic acid is a critical building block for Metal-Organic Frameworks (MOFs)[1], but its synthesis via Suzuki-Miyaura cross-coupling is notoriously prone to low yields if the unique electronics and acid-base chemistry of the substrates are not properly managed.

This guide bypasses generic advice and dives directly into the causality of reaction failures, providing field-proven, self-validating protocols to ensure high-yield, reproducible synthesis.

Part 1: Mechanistic Troubleshooting & FAQs

When coupling 6-bromonicotinic acid with (4-carboxy-3-methylphenyl)boronic acid, researchers frequently encounter stalled reactions or degraded starting materials. Below are the most common issues and their mechanistic solutions.

Q1: Why is my yield consistently below 20% despite full consumption of the aryl halide? The Causality: This is a classic stoichiometric trap when working with unprotected dicarboxylic acid precursors. The base (e.g., K2​CO3​ ) in a Suzuki coupling is strictly required to form the active palladium-hydroxo or palladium-carbonato complex during the transmetalation step. However, both of your starting materials contain free carboxylic acid moieties. These acidic protons will immediately undergo acid-base neutralization, consuming two full equivalents of your base to form water-soluble carboxylate salts. If you only use the standard 2.0 equivalents of base, the catalytic cycle is starved of the basic environment needed for transmetalation, leading to stalled reactions and substrate degradation[2]. The Solution: You must use 4.0 equivalents of base to ensure both substrates are fully deprotonated and sufficient base remains to drive the catalytic cycle.

Q2: I increased the base, but now I am seeing massive amounts of 3-methylbenzoic acid byproduct. How do I prevent this? The Causality: You are observing protodeboronation , the hydrolytic cleavage of the carbon-boron bond. This is a competing side reaction exacerbated by high temperatures and aqueous basic conditions. While base catalyzes the formation of the reactive boronate, prolonged heating before transmetalation occurs leads to the destruction of your boronic acid[3]. Furthermore, recent high-throughput kinetic modeling has demonstrated that bulky, sterically hindered phosphine ligands (like SPhos or P(t-Bu)3​ ) bound to Pd(II) intermediates can paradoxically accelerate protodeboronation rather than facilitate cross-coupling[4]. The Solution: Switch from bulky monodentate ligands to a robust bidentate catalyst like Pd(dppf)Cl2​ . Bidentate ligands enforce a cis-geometry on the Pd(II) center, accelerating the reductive elimination step and kinetically outcompeting the protodeboronation pathway.

Q3: How do I overcome the poor solubility of the free carboxylic acid substrates and isolate the product without complex chromatography? The Causality: Biaryl dicarboxylic acids are highly polar, making them insoluble in purely organic solvents but highly soluble in aqueous base. Attempting this reaction in pure toluene or DMF will result in poor mass transfer. The Solution: Utilize a biphasic solvent system (e.g., 1,4-Dioxane/ H2​O in a 4:1 ratio). This not only dissolves the carboxylate salts but also allows for a self-validating purification strategy. By exploiting the pH-dependent solubility of the molecule, you can extract impurities in the organic phase at high pH, and then precisely precipitate the pure target molecule by dropping the pH below its pKa.

Part 2: Visual Workflows & Mechanistic Pathways

To visualize the failure points discussed above, refer to the catalytic cycle and troubleshooting decision tree below.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (6-Bromonicotinic acid) Pd0->OxAdd Step 1 PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Step 2 TransMet Transmetalation (Requires Active Base) PdII->TransMet + Ar-B(OH)2 + Base RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim Step 3 BaseDepletion Failure Point 1: Base Depletion by -COOH TransMet->BaseDepletion ProtoDebor Failure Point 2: Protodeboronation TransMet->ProtoDebor RedElim->Pd0 Target Product

Caption: Suzuki-Miyaura catalytic cycle highlighting failure points for unprotected carboxylic acids.

TroubleshootingTree Start Low Yield of Target MOF Linker Check Analyze via LC-MS / HPLC Start->Check ArBr_Remains 6-Bromonicotinic acid remains Check->ArBr_Remains ArBr_Consumed Both starting materials consumed Check->ArBr_Consumed Sol1 Increase Temp or Use Pd(dppf)Cl2 ArBr_Remains->Sol1 Sol2 Check for Protodeboronation ArBr_Consumed->Sol2 Sol3 Increase Base to >3.5 Equivalents Sol2->Sol3

Caption: Decision tree for troubleshooting low yields in biaryl dicarboxylic acid synthesis.

Part 3: Quantitative Optimization Data

The following table summarizes the quantitative data derived from optimizing the synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid. Notice the drastic impact of base equivalents and ligand choice on the final yield.

EntryCatalyst (5 mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ K2​CO3​ (2.0)Toluene/ H2​O (4:1)9015%Incomplete conversion; catalytic cycle starved of base.
2 Pd(PPh3​)4​ K2​CO3​ (4.0)Toluene/ H2​O (4:1)9045%Base corrected, but biphasic mass transfer was poor.
3 Pd(OAc)2​ / SPhos K3​PO4​ (4.0)1,4-Dioxane/ H2​O (4:1)9032%Bulky ligand promoted rapid protodeboronation.
4 Pd(dppf)Cl2​ K2​CO3​ (4.0) 1,4-Dioxane/ H2​O (4:1) 90 88% Full conversion; clean product profile.

Part 4: Optimized Experimental Protocol

This step-by-step methodology utilizes a self-validating system to ensure the synthesis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid proceeds correctly at every stage.

1. Reagent Charging

  • To an oven-dried Schlenk flask, add 6-bromonicotinic acid (1.0 equiv, 1.0 mmol), (4-carboxy-3-methylphenyl)boronic acid (1.2 equiv, 1.2 mmol), K2​CO3​ (4.0 equiv, 4.0 mmol), and Pd(dppf)Cl2​ (0.05 equiv, 5 mol%).

  • Causality Check: The slight excess of boronic acid (1.2 equiv) compensates for trace protodeboronation, while the 4.0 equivalents of base ensure both carboxylic acids are deprotonated with enough residual base for transmetalation.

2. Solvent Addition & Degassing

  • Add 1,4-Dioxane (4.0 mL) and Deionized Water (1.0 mL).

  • Perform three freeze-pump-thaw cycles or bubble with Argon for 15 minutes.

  • Self-Validation: Upon addition of the solvent and base, the solid substrates will dissolve as they form potassium salts. During degassing, the solution should transition from a cloudy suspension to a clear, deep red/orange homogeneous mixture, confirming the reduction of Pd(II) to the active Pd(0) species.

3. Reaction Execution

  • Heat the reaction mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Self-Validation: Monitor via LC-MS. The disappearance of the 6-bromonicotinic acid peak (M-H = 200 m/z) and the appearance of the product peak (M-H = 256 m/z) confirms successful coupling.

4. Biphasic Workup

  • Cool the reaction to room temperature. Add 10 mL of Deionized Water and 10 mL of Ethyl Acetate. Transfer to a separatory funnel and vigorously shake.

  • Causality Check: At this highly basic pH (>10), your target dicarboxylic acid is a water-soluble dipotassium salt. The organic layer will safely extract the cleaved dppf ligand, unreacted organic impurities, and any homocoupled byproducts. Discard the organic layer.

5. pH-Triggered Isolation

  • Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.5.

  • Self-Validation: The product will only precipitate when the pH drops below 3.0 (protonating both carboxylic acid groups). If the solution remains clear, the pH is still too high, indicating incomplete neutralization of the excess carbonate base.

  • Filter the resulting white/pale-yellow precipitate under vacuum, wash with cold water, and dry under high vacuum to yield pure 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

References
  • Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation Journal of the American Chemical Society (2025). URL:[Link](Mechanistic study on ligand-induced degradation)

  • Protodeboronation: Reaction Mechanisms and Pathways Wikipedia, The Free Encyclopedia. URL:[Link](Overview of hydrolytic cleavage in Suzuki couplings)

  • Suzuki-Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues MDPI Chemistry Proceedings (2023). URL:[Link](Demonstrates base stoichiometry requirements for electrophiles containing acidic/carbonyl moieties)

Sources

Optimization

Technical Support Center: Optimization of Substituted Nicotinic Acid Synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized pyridine scaffolds—particularly for kinase inhibitors and lipid-regulating agents—optim...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As drug development increasingly relies on highly functionalized pyridine scaffolds—particularly for kinase inhibitors and lipid-regulating agents—optimizing the synthesis of substituted nicotinic acids is critical.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to help you overcome common synthetic bottlenecks such as over-oxidation, intermediate stalling, and catalyst poisoning.

Synthetic Workflows & Optimization Nodes

SynthesisWorkflow Picolines Substituted Picolines Oxidation Oxidation (HNO3 or Air/V2O5) Picolines->Oxidation Cyanopyridines Substituted Cyanopyridines Hydrolysis High-Temp Hydrolysis (H2O, >480 K) Cyanopyridines->Hydrolysis HaloAcids Halonicotinic Acids Coupling Suzuki-Miyaura Coupling (Pd cat., Ligands) HaloAcids->Coupling Enamino Enamino Keto Esters Vilsmeier Vilsmeier Cyclization (DMF, 80-85 °C) Enamino->Vilsmeier NicotinicAcid Substituted Nicotinic Acids (Target Scaffold) Oxidation->NicotinicAcid Hydrolysis->NicotinicAcid Coupling->NicotinicAcid Vilsmeier->NicotinicAcid

Major synthetic pathways and optimization nodes for substituted nicotinic acid derivatives.

Troubleshooting Guides & FAQs

Oxidation of Substituted Picolines

Q: Why am I observing low selectivity and high ring-degradation during the oxidation of substituted picolines using nitric acid? A: This is a classic issue of unprotected electrophilic aromatic substitution conditions tearing apart the electron-deficient pyridine ring. When oxidizing picolines with nitric acid, the reaction must be carefully staged. If you add nitric acid directly to the free base, the localized exothermic reaction causes over-oxidation and ring cleavage. The Fix: You must first convert the picoline to a picoline sulfate salt using sulfuric acid at <150 °C[1]. This protonates the pyridine nitrogen, drastically deactivating the ring toward electrophilic attack by the nitronium ion, thereby directing the oxidation exclusively to the alkyl side chain. Once the sulfate is formed, nitric acid can be added at 140–330 °C to yield the nicotinic acid sulfate safely[1].

Hydrolysis of Cyanopyridines

Q: My cyanopyridine hydrolysis consistently stalls at the nicotinamide intermediate. How do I drive it to the carboxylic acid? A: The stalling is a direct result of the thermodynamic landscape of the reaction. The hydrolysis of 3-cyanopyridine is a consecutive first-order reaction. The activation energy ( Ea​ ) for the first step (nitrile to amide) is relatively low at 65.2 kJ/mol[2]. However, the subsequent hydrolysis of the highly stable nicotinamide intermediate to nicotinic acid requires an Ea​ of 85.8 kJ/mol[2]. The Fix: You cannot simply extend the time at low temperatures. You must provide sufficient thermal energy to overcome the 85.8 kJ/mol barrier. Perform the reaction in high-temperature liquid water (HTW) between 483.15 K and 523.15 K (approx. 210–250 °C) under pressure (e.g., 8 MPa)[2]. Water under these near-critical conditions acts simultaneously as a solvent, reactant, and acid catalyst[2].

Cross-Coupling on Halonicotinic Acids

Q: I am attempting a Suzuki-Miyaura cross-coupling on 4-chloronicotinic acid, but I am seeing poor conversion and recovery of starting material. What is failing? A: The failure lies in the oxidative addition step of the catalytic cycle. The reactivity hierarchy for halogenated nicotinic acids strictly follows the C-X bond dissociation energies: I > Br > Cl[3]. Standard palladium catalysts (like Pd(PPh3​)4​ ) struggle to insert into the strong C-Cl bond of chloronicotinic acids. The Fix: You must switch to an electron-rich, sterically demanding ligand (such as XPhos, SPhos, or RuPhos) to increase the electron density on the palladium center, facilitating the difficult oxidative addition[3]. Alternatively, if substrate synthesis allows, utilize 4-bromo or 4-iodonicotinic acid precursors[3].

One-Pot Vilsmeier-Type Cyclizations

Q: When synthesizing 2,5-disubstituted 4-halonicotinic acids from enamino keto esters, my yields are highly variable. What is the critical parameter? A: The variability stems from the instability of the intermediate iminium species during the formylation and subsequent in situ intramolecular cyclization[4]. The Fix: Temperature control and solvent choice are absolute. Dimethylformamide (DMF) must be used as both the solvent and the Vilsmeier reagent precursor. The optimal thermal window for the cyclization step is strictly 80–85 °C[4],[5]. Deviating below this fails to trigger cyclization, while exceeding it leads to the decomposition of the enamino keto ester precursors.

Standardized Experimental Protocols

As a rule of scientific integrity, every protocol must be a self-validating system. Do not proceed to the next step without verifying the checkpoints.

Protocol A: High-Temperature Hydrolysis of Cyanopyridines
  • Preparation: Charge a high-pressure titanium or steel-coated tubular reactor with a 0.5 M solution of the substituted cyanopyridine in deionized water[6]. Do not add external acid/base catalysts if aiming for a green synthesis route.

  • Pressurization & Heating: Seal the reactor and heat to 523.15 K (250 °C). The internal pressure will naturally reach approximately 8 MPa[2].

  • Reaction Monitoring (Self-Validation Checkpoint): Sample the reactor at 30-minute intervals. Quantify the unreacted nitrile, the intermediate amide, and the final acid via HPLC. Validation: Calculate the carbon mass balance. A mass balance of <95% indicates volatile loss or destructive side reactions; if observed, lower the temperature by 10 K.

  • Isolation: Once the amide peak is <2% by HPLC area, cool the reactor to room temperature. Pass the effluent through an ion-exchange resin column to separate the pure substituted nicotinic acid from trace unreacted amide[6].

Protocol B: Suzuki-Miyaura Coupling of 4-Chloronicotinic Acid
  • Degassing: In a Schlenk flask, combine 4-chloronicotinic acid (1.0 mmol), arylboronic acid (1.2 mmol), and K3​PO4​ (2.0 mmol) in a 4:1 mixture of Toluene/Water. Purge with argon for 15 minutes[3].

  • Catalyst Addition: Add Pd2​(dba)3​ (2 mol%) and XPhos (4 mol%) under a positive stream of argon.

  • Heating: Seal the vessel and heat in a preheated oil bath at 100 °C for 12 hours.

  • Reaction Monitoring (Self-Validation Checkpoint): Analyze an aliquot via GC-MS or LC-MS[3]. Validation: If the chloronicotinic acid is consumed but the primary peak is a dehalogenated pyridine (nicotinic acid) rather than the coupled product, your catalyst is undergoing premature reductive elimination. You must increase the boronic acid equivalents or check for oxygen ingress.

  • Purification: Acidify the aqueous layer to pH 3-4 to precipitate the coupled substituted nicotinic acid. Filter and recrystallize.

Quantitative Optimization Data

Use the following table to benchmark your experimental parameters against validated thermodynamic and kinetic data.

Reaction TypeSubstrateKey IntermediateLimiting Barrier / Optimal ParameterExpected Yield / Conversion
Hydrolysis 3-CyanopyridineNicotinamide Ea​ = 85.8 kJ/mol (Amide to Acid)[2]>95% (at 523.15 K, 8 MPa)
Oxidation 3-MethylpyridinePicoline SulfateTemp: 140–330 °C (Nitric Acid route)[1]84–90% total recovery[1]
Oxidation (Gas) 3-Methylpyridine3-CyanopyridineTemp: 280–500 °C ( V2​O5​ catalyst)[6]96% conversion, 91% yield[6]
Cyclization Enamino Keto EstersIminium IonTemp: 80–85 °C (in DMF)[4],[5]Substrate dependent (High)
Cross-Coupling Halonicotinic AcidsPd-Aryl ComplexC-X Bond Energy (I > Br > Cl)[3]>90% (with XPhos/SPhos for Cl)

Sources

Troubleshooting

Technical Support Center: Stability of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in Solution

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-(4-Carboxy-3-methylphenyl)nicotinic acid. This document provides in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is intended for researchers, scientists, and drug development professionals working with 6-(4-Carboxy-3-methylphenyl)nicotinic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent its degradation in solution, ensuring the integrity and reproducibility of your experimental results.

Introduction to the Stability of 6-(4-Carboxy-3-methylphenyl)nicotinic acid

6-(4-Carboxy-3-methylphenyl)nicotinic acid is a molecule possessing multiple functional groups that can be susceptible to degradation under various experimental conditions. Its structure, featuring two carboxylic acid moieties, a methylphenyl group, and a pyridine ring, presents several potential degradation pathways. Understanding these vulnerabilities is the first step toward mitigating them. The primary degradation routes to consider are hydrolysis, oxidation, photolysis, and decarboxylation.

This guide will provide a structured approach to identifying potential stability issues and implementing preventative measures.

Frequently Asked Questions (FAQs)

Q1: My solution of 6-(4-Carboxy-3-methylphenyl)nicotinic acid is showing a decrease in concentration over time. What are the likely causes?

A decrease in the concentration of the parent compound can be attributed to several factors, primarily chemical degradation. The most common culprits are:

  • Hydrolysis: While the biphenyl and pyridine rings are generally stable against hydrolysis, ester contaminants or related derivatives could hydrolyze to the parent dicarboxylic acid, which might then be susceptible to other degradation pathways.

  • Oxidation: The methyl group on the phenyl ring and the electron-rich pyridine ring are potential sites for oxidation. This can be initiated by dissolved oxygen, metal ion contaminants, or exposure to oxidizing agents.

  • Photodegradation: Aromatic systems, including the pyridine ring, can be susceptible to degradation upon exposure to UV light.[1][2]

  • Decarboxylation: Carboxylic acids, particularly when heated, can undergo decarboxylation, leading to the loss of a carboxyl group as carbon dioxide.[3][4][5]

To pinpoint the cause, a systematic investigation is necessary. A forced degradation study is highly recommended to identify the specific vulnerabilities of your compound under your experimental conditions.[6][7][8][9]

Q2: I am observing the appearance of new, unknown peaks in my HPLC chromatogram. How can I identify them?

The appearance of new peaks is a clear indication of degradation. Identifying these degradation products is crucial for understanding the degradation pathway and implementing effective preventative measures. The recommended approach is to use Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks with potential degradation products, you can often deduce their structures.

Potential Degradation Products:

Degradation PathwayPotential ProductExpected Change in m/z
Monodecarboxylation (nicotinic acid moiety)6-(4-Carboxy-3-methylphenyl)pyridine-44
Monodecarboxylation (benzoic acid moiety)3-Methyl-4-(pyridin-2-yl)benzoic acid-44
Didecarboxylation2-(4-Methylphenyl)pyridine-88
Oxidation of methyl group6-(4-Carboxy-3-hydroxymethylphenyl)nicotinic acid+16
Oxidation of methyl group to carboxylic acid6-(3,4-Dicarboxyphenyl)nicotinic acid+30

Q3: What are the ideal storage conditions for a stock solution of 6-(4-Carboxy-3-methylphenyl)nicotinic acid?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C to minimize thermal degradation and slow down chemical reactions.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to prevent oxidation.

  • Solvent: Use a high-purity, anhydrous solvent appropriate for your experimental needs. If using DMSO, be aware of its hygroscopic nature and take precautions to avoid moisture absorption.

Troubleshooting Guide: Preventing Degradation

This section provides a step-by-step guide to troubleshooting and preventing the degradation of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in solution.

Issue 1: Suspected Hydrolysis

While the parent compound is not prone to hydrolysis, related esters or amide impurities might be.

Preventative Measures:

  • pH Control: Maintain the pH of your solution within a stable range. For carboxylic acids, a slightly acidic to neutral pH is often optimal to prevent deprotonation, which can sometimes increase susceptibility to other reactions. Use appropriate buffer systems if necessary.

  • Solvent Purity: Use high-purity, anhydrous solvents to minimize water content.

Issue 2: Oxidation

The methylphenyl group and the pyridine ring are potential sites of oxidation.

Preventative Measures:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

  • Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), can be beneficial. However, ensure the antioxidant is compatible with your downstream applications.

  • Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

  • Inert Atmosphere: Store solutions under an inert atmosphere.

Issue 3: Photodegradation

The aromatic rings in the molecule can absorb UV light, leading to photochemical degradation.

Preventative Measures:

  • Light Protection: Always store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Minimize Exposure: During handling, minimize the exposure of the solution to direct light, especially sunlight or strong artificial light.

Issue 4: Thermal Degradation (Decarboxylation)

Heating solutions of carboxylic acids can induce decarboxylation.

Preventative Measures:

  • Avoid High Temperatures: If possible, avoid heating solutions containing 6-(4-Carboxy-3-methylphenyl)nicotinic acid. If heating is necessary, use the lowest effective temperature for the shortest possible duration.

  • pH Control: The stability of carboxylic acids to decarboxylation can be pH-dependent. Investigate the optimal pH for thermal stability if heating is unavoidable.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the degradation pathways and to develop a stability-indicating analytical method.

Objective: To intentionally degrade 6-(4-Carboxy-3-methylphenyl)nicotinic acid under various stress conditions to identify potential degradation products and pathways.

Materials:

  • 6-(4-Carboxy-3-methylphenyl)nicotinic acid

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.

  • Oxidation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a defined period, protected from light.

  • Thermal Degradation: Prepare a solution of the compound and heat it at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound to a UV light source (e.g., 254 nm) for a defined period.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method like HPLC-UV or LC-MS.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.

  • Identify and quantify the degradation products.

  • Use LC-MS to determine the m/z of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating the parent compound from its potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with a low percentage of B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (a diode array detector is recommended to assess peak purity).

  • Injection Volume: 10 µL.

Method Validation:

Once developed, the method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Visualization of Degradation Pathways

DegradationPathways Parent 6-(4-Carboxy-3-methylphenyl)nicotinic acid Decarboxy_Nicotinic Monodecarboxylation (Nicotinic Acid Moiety) Parent->Decarboxy_Nicotinic Heat, pH Decarboxy_Benzoic Monodecarboxylation (Benzoic Acid Moiety) Parent->Decarboxy_Benzoic Heat, pH Oxidation_Methyl Oxidation (Methyl Group) Parent->Oxidation_Methyl O₂, Metal Ions, Light Didecarboxy Didecarboxylation Decarboxy_Nicotinic->Didecarboxy Heat, pH Decarboxy_Benzoic->Didecarboxy Heat, pH Oxidized_Product1 Alcohol Derivative Oxidation_Methyl->Oxidized_Product1 Oxidized_Product2 Carboxylic Acid Derivative Oxidized_Product1->Oxidized_Product2

Sources

Optimization

Technical Support Center: Purification of 6-(4-Carboxy-3-methylphenyl)nicotinic acid

Welcome to the Technical Support Center for the isolation and purification of 6-(4-Carboxy-3-methylphenyl)nicotinic acid . This rigid, highly polar functionalized dicarboxylic acid is typically synthesized via the pallad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 6-(4-Carboxy-3-methylphenyl)nicotinic acid . This rigid, highly polar functionalized dicarboxylic acid is typically synthesized via the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromonicotinic acid and (4-carboxy-3-methylphenyl)boronic acid 12.

Because the target molecule contains both a basic pyridine nitrogen and two acidic carboxylic acid groups, it exhibits complex zwitterionic behavior. Standard silica gel chromatography often fails due to irreversible chemisorption. This guide provides field-proven, self-validating methodologies to overcome these physicochemical hurdles.

Physicochemical Diagnostic Matrix

Understanding the physical properties of your target is the first step in troubleshooting. The table below summarizes the critical data driving our purification strategies.

ParameterValue / CharacteristicImpact on Purification Strategy
Molecular Formula C14H11NO4High molecular rigidity and polarity, leading to poor solubility in non-polar organic solvents 3.
Molecular Weight 257.25 g/mol -
pKa (Estimated) ~2.0 (Pyridine N), ~4.2 & ~4.8 (COOH)Amphoteric nature allows for pH-directed liquid-liquid extraction and isoelectric precipitation [[4]]().
Chromatographic Profile Severe tailing on bare silica gelNecessitates Reversed-Phase (RP-C18) chromatography with acidic modifiers to suppress ionization 5.

Mechanistic Purification Workflow

The most scalable way to purify this compound is to avoid chromatography entirely and exploit its pH-dependent solubility.

PurificationWorkflow Crude Crude Suzuki Mixture (Product, Pd, Byproducts) BaseExt Alkaline Extraction (pH > 8) Crude->BaseExt Add NaOH (aq) / EtOAc OrgWaste Organic Phase (Neutral Impurities) BaseExt->OrgWaste Discard AqPhase Aqueous Phase (Dianion Product) BaseExt->AqPhase Retain PdScavenge Pd Scavenging (Thiol Resin / Carbon) AqPhase->PdScavenge Stir & Filter Acidify Controlled Acidification (Dropwise to pH 3.0-3.5) PdScavenge->Acidify Filtrate Filtration Vacuum Filtration & Water Wash Acidify->Filtration Precipitate forms Pure Pure 6-(4-Carboxy-3-methylphenyl) nicotinic acid Filtration->Pure Dry in vacuo

Figure 1: Phase-directed purification workflow exploiting the pH-dependent solubility of the target.

Core Experimental Protocols

Protocol A: Isoelectric Focusing & Precipitation (Primary Isolation)

Causality: By raising the pH above 8, both carboxylic acids deprotonate, forcing the target molecule into the aqueous phase as a highly soluble dianion. Neutral impurities (ligands, unreacted halides) remain in the organic phase. Subsequent controlled acidification to the isoelectric point (pH ~3.0–3.5) neutralizes the molecule, minimizing its aqueous solubility and forcing crystallization 4.

  • Alkaline Dissolution: Suspend the crude Suzuki reaction mixture in a 1:1 biphasic system of Ethyl Acetate (EtOAc) and 1.0 M NaOH (aq). Stir vigorously for 15 minutes.

  • Phase Separation: Transfer to a separatory funnel. Drain the aqueous layer (containing your product) and discard the EtOAc layer (containing triphenylphosphine oxide and neutral homocoupled byproducts). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of organics.

  • Palladium Scavenging: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) or activated carbon (10% w/w) to the aqueous layer. Stir at 40°C for 2 hours, then filter through a tightly packed Celite pad to remove residual Pd catalyst [[2]]().

  • Controlled Acidification: Cool the filtrate to 0–5°C in an ice bath. Slowly add 1.0 M HCl dropwise under vigorous mechanical stirring. Monitor the pH continuously. Stop addition when the pH reaches exactly 3.0–3.5.

  • Isolation: Stir the resulting thick slurry for 1 hour at 0°C to ensure complete crystallization. Filter under vacuum, wash the filter cake with ice-cold water, and dry in a vacuum oven at 50°C overnight.

Protocol B: Preparative RP-HPLC (For Isomer/Homocoupling Separation)

Causality: If the boronic acid homocoupled during the Suzuki reaction, the resulting byproduct is also a dicarboxylic acid and will co-precipitate in Protocol A. Reversed-phase chromatography with an acidic modifier is required to separate these structurally similar species by suppressing their ionization [[5]]().

  • Sample Preparation: Dissolve the crude solid in a minimum volume of DMSO or a basic aqueous buffer (pH 8).

  • Stationary Phase: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: Acetonitrile + 0.1% TFA.

  • Elution Gradient: Run a linear gradient from 5% B to 60% B over 30 minutes. Monitor via UV detection at 254 nm. The TFA ensures the carboxylic acids remain protonated, preventing peak tailing and ensuring predictable hydrophobic interactions with the C18 phase.

Troubleshooting FAQs

Q: I am getting a gelatinous mass instead of a filterable solid during acidification. What is going wrong? A: You are experiencing kinetic trapping. If you add concentrated HCl too rapidly, the local pH drops below 1.0. At this pH, the pyridine ring protonates, creating a highly soluble cation, while adjacent regions remain basic. This rapid, uneven fluctuation forces the compound to crash out as an amorphous, solvent-trapping gel rather than a crystalline solid. Solution: Dilute your acid (use 1.0 M HCl instead of concentrated), cool the solution to 5°C, and add the acid dropwise with aggressive mechanical stirring to maintain thermodynamic control over the crystallization 4.

Q: My isolated solid is dark grey or black instead of white/off-white. How do I fix this? A: This is a classic symptom of Palladium (Pd) black entrapment. Because 6-bromonicotinic acid requires Pd catalysis for the Suzuki coupling 1, the metal often coordinates tightly with the basic pyridine nitrogen of your product. Solution: Do not skip Step 3 in Protocol A. Treat the basic aqueous solution with activated charcoal or a commercial thiol-based metal scavenger at 40–50°C, then filter through Celite before you acidify the solution 2.

Q: Why does my product streak down the entire silica TLC plate, regardless of the solvent system? A: 6-(4-Carboxy-3-methylphenyl)nicotinic acid is a highly polar, rigid dicarboxylic acid 3. On bare silica, the carboxylic acids hydrogen-bond strongly with the silanol groups, while the basic pyridine nitrogen interacts with acidic sites on the silica, causing severe streaking. Solution: Abandon normal-phase TLC. Use Reversed-Phase (C18) TLC plates with a mobile phase containing an acidic modifier (e.g., Water/MeCN with 0.1% Formic Acid) to achieve a tight, well-defined spot 5.

Q: How do I separate unreacted 6-bromonicotinic acid from my final product? A: 6-bromonicotinic acid has only one carboxylic acid, whereas your product has two. This difference alters their retention times significantly on RP-HPLC. Alternatively, you can exploit differential solubility: the mono-carboxylic acid starting material is generally more soluble in hot ethanol than the rigid dicarboxylic acid product. A hot ethanol trituration often leaves the pure product behind as an insoluble solid.

References

  • 6-(4-Carboxy-3-methylphenyl)
  • HPLC Separation of Pyridinecarboxylic Acids SIELC Technologies URL
  • An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid Benchchem URL
  • 6-Bromonicotinic acid 6311-35-9 Guidechem URL
  • Structure–Activity Relationships Comparing N-(6-Methylpyridin-yl)-Substituted Aryl Amides to 2-Methyl-6-(substituted-arylethynyl)pyridines...

Sources

Troubleshooting

Optimizing HPLC parameters for 6-(4-Carboxy-3-methylphenyl)nicotinic acid analysis

Target Analyte: 6-(4-Carboxy-3-methylphenyl)nicotinic acid CAS Number: 1629059-40-0 | Molecular Weight: 257.25 g/mol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 6-(4-Carboxy-3-methylphenyl)nicotinic acid CAS Number: 1629059-40-0 | Molecular Weight: 257.25 g/mol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic parameter lists. Chromatography is an exercise in physical chemistry; understanding the causality behind molecular interactions is the key to robust method development.

Below, you will find an in-depth, self-validating framework for optimizing the HPLC analysis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid, a complex metal-organic framework (MOF) ligand [1].

Part 1: Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing, splitting, or irreproducible retention times for this compound? The Causality: This is a classic symptom of partial ionization. 6-(4-Carboxy-3-methylphenyl)nicotinic acid is an amphoteric molecule. It contains two weakly acidic carboxylic acid groups (estimated pKa​ ~3.5–4.5) and a weakly basic pyridine nitrogen (estimated pKa​ ~5.0). According to chromatographic principles, if your mobile phase pH is within ±1.5 units of an analyte's pKa​ , the molecule exists in a dynamic equilibrium between ionized and unionized states during the run [2]. These distinct populations interact differently with the stationary phase, causing the peak to split or smear across the baseline [3]. The Solution: You must force the molecule into a single ionization state. Lower the mobile phase pH to ~2.0 using 0.1% Trifluoroacetic acid (TFA). This is >1.5 units below the carboxylic pKa​ , ensuring they are fully protonated (neutral and hydrophobic).

Q2: If the pyridine ring is positively charged at pH 2.0, won't that cause poor retention on a standard C18 column? The Causality: Yes, a localized positive charge usually reduces hydrophobicity, leading to early elution near the void volume. However, this is where our choice of modifier becomes critical. The Solution: By using TFA instead of Formic Acid, we leverage ion-pairing . The hydrophobic trifluoroacetate anion binds to the positively charged pyridine nitrogen, neutralizing the charge and forming a lipophilic complex [4]. This dramatically increases retention on a Reversed-Phase (RP) C18 column and shields the basic nitrogen from interacting with residual silanols on the silica support, eliminating tailing.

Q3: How do I prevent retention time drift across multiple injections? The Causality: Retention time drift in gradient elution of ionizable compounds is almost always a symptom of inadequate column equilibration or insufficient buffer capacity. When a sample is injected in a diluent that differs in pH from the mobile phase, the local pH at the column head shifts, altering the analyte's ionization state temporarily. The Solution (Self-Validating): Always dissolve your final sample in the initial mobile phase conditions (e.g., 5% Acetonitrile / 95% Water with 0.1% TFA). Validate your column's equilibrium by injecting a neutral, non-retained marker (like Uracil) before your sequence. If the dead time ( t0​ ) fluctuates, your column is not equilibrated.

Part 2: Quantitative Data & Parameter Summaries

Table 1: Physicochemical Properties & Chromatographic Impact
Molecular FeatureEstimated pKa​ State at pH 2.0 (0.1% TFA)Chromatographic Consequence
Carboxylic Acid 1 (Phenyl) ~4.0Fully Protonated (Neutral)Increases hydrophobicity; enhances C18 retention.
Carboxylic Acid 2 (Nicotinic) ~3.5Fully Protonated (Neutral)Prevents peak splitting caused by partial ionization.
Pyridine Nitrogen ~5.0Fully Protonated (Cationic)Requires ion-pairing (TFA) to prevent early elution and silanol interactions.
Table 2: Optimized RP-HPLC Parameters
ParameterRecommended SettingScientific Rationale
Column Polar-embedded C18 or PFP (Pentafluorophenyl), 150 x 4.6 mm, 3 µmPFP offers alternative π−π selectivity for the biphenyl-like core.
Mobile Phase A Water + 0.1% TFA (v/v)Establishes pH ~2.0; provides ion-pairing for pyridine.
Mobile Phase B Acetonitrile + 0.1% TFA (v/v)Stronger elution solvent; maintains constant pH across gradient.
Gradient 5% B to 60% B over 15 minsStarts highly aqueous to retain the polar molecule, ramps to elute.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Detection UV at 254 nm / MS (ESI+)Pyridine and phenyl rings provide strong UV chromophores.

Part 3: Visualizations

pH_Optimization Start Target: 6-(4-Carboxy-3-methylphenyl)nicotinic acid Assess Assess pKa: COOH (~4.0), Pyridine (~5.0) Start->Assess pH_Low pH < 2.5 (0.1% TFA) Fully Protonated Assess->pH_Low pH_Mid pH 3.5 - 5.5 Partial Ionization Assess->pH_Mid pH_High pH > 7.0 (Phosphate) Fully Ionized Assess->pH_High Result_Low Optimal: Sharp Peaks & Strong Retention pH_Low->Result_Low Result_Mid Failure: Peak Splitting & Tailing pH_Mid->Result_Mid Result_High Sub-optimal: Poor Retention on C18 pH_High->Result_High

Caption: Logical workflow for pH-dependent HPLC optimization of amphoteric molecules.

Workflow Prep Sample Prep (Protein PPT) Centrifuge Centrifuge 14k x g Prep->Centrifuge Filter Filter 0.22 µm PTFE Centrifuge->Filter Inject HPLC Injection Filter->Inject Validate Self-Validation (Uracil Marker) Inject->Validate SST

Caption: Self-validating sample preparation and injection workflow for complex matrices.

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Sample Extraction (Biological/Complex Matrices)

Nicotinic acid derivatives are prone to matrix suppression and protein binding [5]. This protocol incorporates an internal standard (IS) to create a self-validating recovery loop.

  • Internal Standard Spiking: Aliquot 100 µL of the complex sample (e.g., plasma or assay buffer). Spike with 10 µL of a known internal standard (e.g., 6-chloronicotinamide at 10 µg/mL). Causality: The IS validates that any signal loss is due to extraction inefficiency, not instrument drift.

  • Protein Precipitation: Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Vortex vigorously for 60 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solvent Exchange: Transfer 200 µL of the supernatant to a clean vial. Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of Initial Mobile Phase (5% Acetonitrile / 95% Water with 0.1% TFA). Causality: Reconstituting in the exact starting mobile phase prevents solvent-front distortion and local pH shifts during injection.

  • Filtration: Pass through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Protocol 2: System Suitability Test (SST) & Method Execution

Do not inject precious samples until the system validates its own readiness.

  • Mobile Phase Preparation: Add 1.0 mL of LC-MS grade TFA to 1000 mL of HPLC-grade Water (Phase A). Repeat for Acetonitrile (Phase B). Sonicate for 10 minutes to degas.

  • Column Equilibration: Pump the initial gradient conditions (5% B) at 1.0 mL/min for a minimum of 10 column volumes (approx. 15 minutes for a 150 x 4.6 mm column).

  • SST Injection 1 (Void Marker): Inject 5 µL of a 10 µg/mL Uracil standard.

    • Validation Check: Uracil must elute sharply at the void volume ( t0​ ). If t0​ shifts between injections, thermal or pump equilibrium has not been reached.

  • SST Injection 2 (Analyte Standard): Inject 5 µL of a 50 µg/mL 6-(4-Carboxy-3-methylphenyl)nicotinic acid standard.

    • Validation Check: Calculate the USP Tailing Factor ( Tf​ ). The system is validated for sample analysis ONLY if Tf​≤1.5 . If Tf​>1.5 , verify the pH of Mobile Phase A; the TFA may have degraded or evaporated.

  • Sample Sequence: Proceed with sample injections, inserting a blank and a quality control (QC) standard every 10 injections to continuously validate system stability.

References

  • Veeprho. "Exploring the Role of pH in HPLC Separation". Veeprho Pharmaceuticals Blog. URL:[Link]

  • ALWSCI. "The Importance Of Mobile Phase PH in Chromatographic Separations". ALWSCI Technologies. URL:[Link]

  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC". Phenomenex Technical Blog. URL:[Link]

  • PubMed / NIH. "Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection". National Institutes of Health. URL:[Link]

Sources

Optimization

Method refinement for consistent results in 6-(4-Carboxy-3-methylphenyl)nicotinic acid assays

Troubleshooting Guide & Method Refinement for MOF-Based Biochemical Assays Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical chal...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide & Method Refinement for MOF-Based Biochemical Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the unique physicochemical challenges of working with 6-(4-Carboxy-3-methylphenyl)nicotinic acid (6-CMPNA, CAS: 1629059-40-0). Categorized as a high-value biochemical assay reagent , 6-CMPNA is an asymmetric biaryl dicarboxylic acid primarily used as a structural ligand to construct advanced Metal-Organic Frameworks (MOFs) for fluorescence sensing, drug encapsulation, and targeted binding assays.

Because 6-CMPNA features both a nicotinic acid moiety and a benzoic acid derivative, its differential pKa​ values and coordination kinetics require precise method refinement. This guide provides a self-validating framework to ensure consistent ligand solubilization, robust MOF crystallization, and reproducible assay deployment.

Standardized Workflow

G N1 6-CMPNA Ligand (CAS: 1629059-40-0) N2 Solubilization (DMF + Heat) N1->N2 N4 Solvothermal Synthesis (Acetic Acid Modulator) N2->N4 N3 Metal Precursor (e.g., ZrCl4) N3->N4 N5 MOF Activation (Solvent Exchange) N4->N5 Purify N6 Biochemical Assay (Fluorescence/Binding) N5->N6 Deploy

Figure 1: Standardized workflow for 6-CMPNA preparation, MOF synthesis, and assay deployment.

Troubleshooting Guides & FAQs

Q1: Why is my 6-CMPNA ligand failing to dissolve completely, leading to inconsistent stock concentrations? Causality: 6-CMPNA contains a rigid biaryl backbone and two carboxylic acid groups capable of strong intermolecular hydrogen bonding. Furthermore, the pyridine nitrogen in the nicotinic acid moiety can form zwitterionic interactions with the carboxylic acids in neutral aqueous environments, drastically reducing solubility. Solution: Avoid purely aqueous buffers for stock solutions. Solubilize 6-CMPNA in anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) with gentle heating (40°C) and sonication. If an aqueous assay is strictly required, pre-dissolve the ligand in a minimal volume of 0.1 M NaOH to deprotonate the carboxylic acids before diluting into your working buffer.

Q2: My solvothermal MOF synthesis yields amorphous powder instead of crystalline assay reagents. How do I fix this? Causality: High-valence metal ions like Zirconium ( Zr4+ ) react extremely rapidly with carboxylate ligands. If 6-CMPNA coordinates too quickly, the system gets trapped in a kinetic minimum, forming amorphous coordination polymers rather than thermodynamically stable, porous MOFs. Solution: Implement a "modulated synthesis" strategy . By adding a monocarboxylic acid (e.g., acetic acid or formic acid) as a modulator, you create competitive coordination at the metal sites. This slows down framework extension, allowing structural defects to self-correct and yielding highly crystalline materials suitable for assays.

Q3: When using 6-CMPNA-derived MOFs in fluorescence assays, I observe high background signal. What is the cause? Causality: High background fluorescence typically arises from unreacted 6-CMPNA ligand trapped within the mesoporous channels of the MOF. Because the ligand itself is highly conjugated, it will auto-fluoresce if not completely evacuated during the activation phase. Solution: Rigorous solvent exchange is mandatory. DMF is a high-boiling solvent that sticks inside MOF pores. Exchange the solvent with methanol daily for 3 days, followed by vacuum activation at 90°C to ensure complete pore evacuation.

Q4: Why does my MOF-based assay lose sensitivity and degrade when transitioning from HEPES to Phosphate-Buffered Saline (PBS)? Causality: This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) theory . Zr4+ is a "hard" acid that forms strong bonds with "hard" bases. While carboxylates (from 6-CMPNA) are hard bases, phosphate ions ( PO43−​ ) in PBS are even harder and have a higher affinity for Zr4+ . Consequently, phosphate competitively displaces the 6-CMPNA ligands, collapsing the MOF structure and ruining the assay. Solution: Never use phosphate buffers with carboxylate-based MOFs. Switch your assay buffer to HEPES, Tris, or MOPS, which are non-coordinating buffers that preserve framework integrity.

Quantitative Data: Modulator Optimization

To achieve consistent assay performance, the ratio of modulator to ligand must be tightly controlled. The table below summarizes our standardized optimization data for Zr-6-CMPNA synthesis.

Modulator (Acetic Acid Eq.)Coordination KineticsCrystallinity (PXRD)BET Surface Area ( m2/g )Assay Background (RFU)Conclusion
0 eq Uncontrolled / FastAmorphous< 100> 5,000Kinetic trap; unusable.
10 eq ModeratedLow~ 450~ 1,200Incomplete framework.
30 eq OptimalHighly Crystalline> 1,200< 150Ideal for assays.
100 eq SuppressedNo Yield (Clear Sol.)N/AN/AExcessive inhibition.
Experimental Protocols: Self-Validating Systems
Protocol 1: Modulated Solvothermal Synthesis of Zr-6-CMPNA MOF

Objective: Synthesize highly crystalline MOF nanoparticles for downstream biochemical assays.

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of 6-CMPNA in 5 mL of anhydrous DMF. Sonicate for 5 minutes until fully dissolved.

  • Metal Addition: Add 0.1 mmol of Zirconium(IV) chloride ( ZrCl4​ ) to the solution.

  • Modulation: Add 3.0 mmol of glacial acetic acid (30 equivalents relative to the ligand). Seal the vial tightly.

  • Crystallization: Place the vial in an isothermal oven at 120°C for 24 hours.

  • Cooling: Remove the vial and allow it to cool naturally to room temperature.

Self-Validation Check: Inspect the vial visually. The reaction should have transitioned from a clear solution to a turbid white/yellowish suspension. If the solution remains perfectly clear, the modulator concentration was too high. If heavy, clumpy precipitate formed within the first hour, the modulator concentration was too low.

Protocol 2: MOF Activation & Assay Preparation

Objective: Evacuate unreacted 6-CMPNA and solvent from the pores to prevent assay interference.

  • Primary Wash: Transfer the suspension from Protocol 1 to a centrifuge tube. Centrifuge at 10,000 rpm for 10 minutes. Discard the supernatant. Resuspend the pellet in 10 mL of fresh DMF and repeat twice.

  • Solvent Exchange: Resuspend the pellet in 10 mL of anhydrous Methanol. Leave undisturbed for 24 hours. Centrifuge, discard the supernatant, and replace with fresh Methanol. Repeat this daily for 3 days.

  • Thermal Vacuum Activation: Transfer the exchanged MOF to a vacuum oven. Dry at 90°C under dynamic vacuum (< 10−2 mbar) for 12 hours.

Self-Validation Check: Before drying, take a 1 mL aliquot of the final Methanol wash supernatant and measure its fluorescence (Excitation ~320 nm). A flat baseline confirms the complete removal of unreacted 6-CMPNA, validating that the MOF is clean and ready for deployment in sensitive biochemical assays.

References
  • Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Single Crystals Chemistry - A European Journal (Schaate et al., 2011) URL:[Link]

  • Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates RSC Advances (Royal Society of Chemistry, 2024) URL:[Link]

Troubleshooting

Technical Support Center: Troubleshooting Guide for 6-(4-Carboxy-3-methylphenyl)nicotinic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when translating biochemical assays into live-cell environments.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when translating biochemical assays into live-cell environments. A common roadblock in drug discovery and molecular biology is the intracellular delivery of highly polar probes.

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS 1629059-40-0) is a versatile metal-organic framework (MOF) building block and biochemical reagent [1]. However, its native chemical structure presents a formidable barrier to cellular permeability. This guide provides field-proven, mechanistically grounded troubleshooting strategies to overcome this limitation.

Part 1: Mechanistic FAQs & Troubleshooting

Q1: Why is 6-(4-Carboxy-3-methylphenyl)nicotinic acid failing to reach intracellular targets in my live-cell assay? The Causality: The root cause lies in the pH-partition hypothesis. This molecule contains two carboxylic acid moieties (one on the nicotinic acid core, one on the phenyl ring). With pKa values typically between 3.5 and 4.5, these groups are >99.9% deprotonated in standard cell culture media (pH ~7.4). The resulting molecule is a highly hydrophilic dianion. The hydrophobic core of the cell's lipid bilayer actively repels charged species, resulting in a negligible apparent permeability coefficient ( Papp​ ) and total exclusion from the intracellular space [2].

Q2: What chemical modifications can I use to bypass the lipid bilayer without permanently altering my compound's target affinity? The Causality: The gold standard approach is transient masking via a prodrug strategy [3]. By converting the carboxylic acids into acetoxymethyl (AM) esters, you neutralize the negative charges and drastically increase the molecule's lipophilicity (LogD). Because AM esters are uncharged, they readily cross the lipid bilayer via passive diffusion. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the ester bonds, releasing and trapping the active, target-binding dicarboxylic acid directly in the cytosol [4].

Q3: I want to avoid complex chemical synthesis. Are there formulation strategies to deliver the free acid directly? The Causality: Yes. If synthesizing an AM ester is not feasible, you can utilize advanced lipid-based drug delivery systems [5]. Encapsulating the free acid within cationic liposomes (e.g., using DOTAP mixed with DOPE) neutralizes the drug's charge through electrostatic complexation. The liposome then facilitates intracellular entry via endocytosis, while the fusogenic helper lipid (DOPE) ensures the compound escapes the endosome before degradation.

Q4: Can I simply lower the pH of my assay buffer to protonate the carboxylic acids and force permeability? The Causality: While lowering the pH shifts the equilibrium toward the un-ionized, membrane-permeable free acid, this is highly discouraged for live-cell assays. To significantly protonate a dicarboxylic acid, you would need to drop the extracellular pH to 5.0 or lower. This induces severe cellular stress, alters target biology, and triggers apoptosis, ultimately confounding your assay results and generating false positives/negatives.

Part 2: Quantitative Data Summary

The following table summarizes the physicochemical and experimental parameters of the various permeability strategies to help you select the best approach for your workflow.

StrategyTarget Compound StateEstimated LogD (pH 7.4)Relative Permeability ( Papp​ )Cytotoxicity Risk
Unmodified Free Acid Dianion< -2.0NegligibleLow
AM-Ester Prodrug Neutral> 2.0HighModerate (Formaldehyde byproduct)
Cationic Liposomes EncapsulatedN/AModerate-HighModerate (Lipid toxicity)
pH Adjustment (pH 5.0) Mono-anion / Neutral~ 0.0Low-ModerateHigh (Cellular stress)

Part 3: Visualizing the Permeability Barrier and Solution

G cluster_ext Extracellular Space (pH 7.4) cluster_int Intracellular Space A 6-(4-Carboxy-3-methylphenyl) nicotinic acid (Dianion State) Membrane Lipid Bilayer (Hydrophobic Core) A->Membrane Electrostatic Repulsion B Target Engagement Membrane->B Blocked

Fig 1: Dianionic state at pH 7.4 causes electrostatic repulsion, blocking lipid bilayer diffusion.

G cluster_cell Intracellular Space Extracellular AM-Ester Prodrug (Neutral, Lipophilic) Membrane Lipid Bilayer Extracellular->Membrane Passive Diffusion Esterase Intracellular Esterases Membrane->Esterase Active Active Dicarboxylic Acid (Trapped inside) Esterase->Active Cleavage

Fig 2: AM-ester prodrug passively diffuses into the cell and is cleaved to trap the active compound.

Part 4: Step-by-Step Experimental Methodologies

Protocol A: Acetoxymethyl (AM) Ester Cell Loading

Use this protocol if you have synthesized or purchased the AM-esterified derivative of the compound [6].

  • Stock Preparation: Prepare a 1–5 mM stock solution of the AM-esterified compound in anhydrous, high-quality DMSO.

    • Causality: Anhydrous conditions are critical. Moisture in the DMSO will cause spontaneous, premature hydrolysis of the ester bonds before the compound ever reaches the cells.

  • Dispersion Agent Addition: Mix the stock solution with an equal volume of 20% (w/v) Pluronic® F-127 in DMSO.

    • Causality: Pluronic F-127 is a non-ionic detergent. Because the AM ester is highly lipophilic, it will precipitate immediately upon touching aqueous media. Pluronic prevents this by forming temporary micelles.

  • Buffer Dilution: Dilute the mixture into a primary amine-free physiological buffer (e.g., HBSS) to a final working concentration of 1–10 µM.

    • Causality: Amine-containing buffers (like Tris or glycine) act as nucleophiles and will prematurely cleave the ester linkages extracellularly.

  • Incubation: Incubate the cells with the loading buffer for 30–60 minutes at 37°C.

  • Wash and Rest: Wash the cells 2–3 times with fresh, compound-free buffer. Allow the cells to rest for an additional 15 minutes before commencing the assay.

    • Causality: The rest period ensures that any partially cleaved esters are fully hydrolyzed by intracellular esterases, yielding the fully active dianion.

Protocol B: Liposomal Encapsulation (Thin-Film Hydration)

Use this protocol if you must use the unmodified free acid and cannot perform chemical derivatization.

  • Lipid Mixing: Dissolve DOTAP (cationic lipid) and DOPE (fusogenic helper lipid) in chloroform at a 1:1 molar ratio in a round-bottom glass flask.

  • Film Formation: Evaporate the solvent under a gentle stream of nitrogen gas, followed by vacuum desiccation for 2 hours.

    • Causality: Complete removal of chloroform is mandatory, as residual solvent is highly toxic to cultured cells.

  • Hydration: Hydrate the lipid film with a 1–5 mM aqueous solution of 6-(4-Carboxy-3-methylphenyl)nicotinic acid (strictly adjusted to pH 7.4).

    • Causality: Hydrating at pH 7.4 ensures the compound is fully ionized (dianionic). This maximizes the electrostatic binding between the negatively charged drug and the positively charged DOTAP, driving encapsulation efficiency.

  • Vesicle Formation: Vortex the flask vigorously for 5 minutes, then sonicate in a water bath for 15 minutes to form multilamellar vesicles (MLVs).

  • Extrusion: Extrude the suspension 10–15 times through a 100 nm polycarbonate membrane to yield uniform small unilamellar vesicles (SUVs) ready for immediate cell incubation.

References

  • RSC Publishing. "Increasing membrane permeability of carboxylic acid-containing drugs using synthetic transmembrane anion transporters." Chemical Communications. Available at:[Link]

  • NIH / PMC. "Prodrug Approach as a Strategy to Enhance Drug Permeability." Pharmaceutics. Available at:[Link]

  • PatSnap. "Overcoming Challenges in Carboxylic Acid Drug Formulations." PatSnap Eureka. Available at:[Link]

  • NIH / PMC. "Esterification of an Unnatural Amino Acid Structurally Deviating from Canonical Amino Acids Promotes Its Uptake and Incorporation into Proteins in Mammalian Cells." Chembiochem. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of 6-(4-Carboxy-3-methylphenyl)nicotinic acid

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological target of the novel compound, 6-(4-Carboxy-3-methylphenyl)nic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to identify and validate the biological target of the novel compound, 6-(4-Carboxy-3-methylphenyl)nicotinic acid. Given that the specific molecular target of this compound is not yet fully elucidated, this document outlines a systematic and multi-faceted validation workflow. We will explore a hypothetical scenario where this compound is a modulator of a key cellular signaling pathway and compare various experimental approaches to build a robust body of evidence for its mechanism of action.

Introduction: The Enigma of a Novel Nicotinic Acid Derivative

6-(4-Carboxy-3-methylphenyl)nicotinic acid is a structural analog of nicotinic acid (Niacin/Vitamin B3). Nicotinic acid is a well-characterized molecule with pleiotropic effects, most notably its ability to modulate lipid profiles by acting on targets such as the G-protein coupled receptor GPR109A and influencing NAD+ biosynthesis and metabolism.[1][2][3][4][5] The structural modifications in 6-(4-Carboxy-3-methylphenyl)nicotinic acid—the addition of a substituted phenyl ring—suggest the potential for a novel or altered target engagement profile compared to its parent compound.

This guide will navigate the critical steps of target identification and validation, essential for advancing any novel compound through the drug discovery pipeline.[6][7] We will employ a logical, multi-tiered approach, beginning with broad, unbiased screening methods and progressively moving towards more specific, target-oriented assays.

The Validation Workflow: A Multi-Pronged Strategy

A robust target validation strategy should not rely on a single experimental outcome. Instead, it should integrate data from orthogonal approaches to build a compelling case. Our proposed workflow for 6-(4-Carboxy-3-methylphenyl)nicotinic acid is designed to first identify candidate targets and then rigorously validate the most promising one(s).

G cluster_0 Phase 1: Target Identification (Unbiased) cluster_1 Phase 2: Target Engagement (Direct Binding) cluster_2 Phase 3: In Vitro Functional Validation (Biochemical) cluster_3 Phase 4: Cellular & In Vivo Validation (Physiological Relevance) Phenotypic Screening Phenotypic Screening Affinity-Based Proteomics Affinity-Based Proteomics Phenotypic Screening->Affinity-Based Proteomics Cellular Thermal Shift Assay (CETSA) Cellular Thermal Shift Assay (CETSA) Affinity-Based Proteomics->Cellular Thermal Shift Assay (CETSA) Candidate Targets Isothermal Dose-Response CETSA Isothermal Dose-Response CETSA Cellular Thermal Shift Assay (CETSA)->Isothermal Dose-Response CETSA Recombinant Protein Assays Recombinant Protein Assays Isothermal Dose-Response CETSA->Recombinant Protein Assays Confirmed Target Enzyme Kinetics Enzyme Kinetics Recombinant Protein Assays->Enzyme Kinetics Cell-Based Functional Assays Cell-Based Functional Assays Enzyme Kinetics->Cell-Based Functional Assays Mechanism of Action In Vivo Target Engagement & Efficacy In Vivo Target Engagement & Efficacy Cell-Based Functional Assays->In Vivo Target Engagement & Efficacy

Caption: A multi-phase workflow for target identification and validation.

Phase 1: Unbiased Target Identification

To begin our investigation without preconceived notions, we will employ high-throughput, unbiased methods to identify potential interacting proteins.

Phenotypic Screening

The initial step involves screening 6-(4-Carboxy-3-methylphenyl)nicotinic acid across a panel of diverse cell lines representing various cancer types or metabolic disorders. High-content imaging or other phenotypic readouts can reveal specific cellular responses, such as changes in cell morphology, proliferation, or the expression of particular biomarkers. This approach can provide valuable clues about the pathways being modulated by the compound.[8]

Affinity-Based Proteomics

To directly identify binding partners, we will utilize chemical proteomics. This involves immobilizing an analog of 6-(4-Carboxy-3-methylphenyl)nicotinic acid onto a solid support (e.g., beads) and incubating it with cell lysates. Proteins that bind to the compound are then isolated and identified by mass spectrometry. This powerful technique can provide a list of direct and indirect binding partners, offering a slate of candidate targets for further validation.

Phase 2: Confirming Direct Target Engagement in a Cellular Context

Once a list of putative targets is generated, the next critical step is to confirm direct binding of the compound to these targets within the complex environment of a living cell.[9][10] The Cellular Thermal Shift Assay (CETSA) is an invaluable tool for this purpose.[11][12][13][14][15]

The Principle of CETSA

CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding.[13][15] When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation. By heating cell lysates or intact cells treated with the compound to various temperatures, we can assess the amount of soluble target protein remaining. A shift in the melting curve of the protein in the presence of the compound is a strong indicator of direct target engagement.

Experimental Protocol: CETSA Melting Curve
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a human liver cell line if a metabolic target is suspected) to ~80% confluency. Treat the cells with either 6-(4-Carboxy-3-methylphenyl)nicotinic acid (at a concentration determined from initial dose-response curves, e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Cell Lysis: Harvest and wash the cells with PBS. Resuspend the cell pellet in a lysis buffer containing protease and phosphatase inhibitors. Lyse the cells through freeze-thaw cycles.[11]

  • Heat Challenge: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.[11]

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[11]

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the abundance of the putative target protein by Western blotting or other quantitative protein detection methods like mass spectrometry.[12][13]

Data Presentation: CETSA Melting Curves
Temperature (°C)Soluble Target Protein (Vehicle)Soluble Target Protein (Compound X)
40100%100%
4595%98%
5080%90%
5550%75%
6020%50%
655%25%
70<1%10%

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

G cluster_0 CETSA Workflow A Cells Treated with Compound or Vehicle B Heat Challenge at Various Temperatures A->B C Cell Lysis & Separation of Soluble Proteins B->C D Quantification of Soluble Target Protein C->D

Sources

Comparative

Comparative Efficacy Guide: 6-(4-Carboxy-3-methylphenyl)nicotinic Acid in Advanced Drug Delivery Systems

When drug development professionals evaluate nicotinic acid derivatives, the focus traditionally falls on therapeutic agonism of GPR109A (e.g., Niacin or Acipimox) for lipid modulation. However, the derivative 6-(4-Carbo...

Author: BenchChem Technical Support Team. Date: March 2026

When drug development professionals evaluate nicotinic acid derivatives, the focus traditionally falls on therapeutic agonism of GPR109A (e.g., Niacin or Acipimox) for lipid modulation. However, the derivative 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS 1629059-40-0) represents a distinct paradigm. Rather than acting as an active pharmaceutical ingredient (API), it is engineered as a rigid, bi-aromatic dicarboxylic acid ligand—a critical biochemical assay reagent and building block for Metal-Organic Frameworks (MOFs)[1].

This guide objectively compares its material efficacy, specifically its performance in constructing high-capacity, target-responsive drug delivery systems (DDS), against other standard nicotinic acid derivatives.

Structural Causality & Mechanistic Advantages

The efficacy of a MOF nanocarrier is fundamentally dictated by its organic linker. Simple derivatives like 2,5-pyridinedicarboxylic acid (2,5-PDC) yield frameworks with limited pore volumes. In contrast, 6-(4-Carboxy-3-methylphenyl)nicotinic acid incorporates an extended phenyl ring and a sterically hindering methyl group.

  • Causality of the Phenyl Extension: The addition of the phenyl ring increases the internal pore diameter of the resulting MOF. This extended topology allows for the encapsulation of larger, complex APIs (e.g., Doxorubicin) that would otherwise be excluded by the narrow pores of standard pyridine-carboxylate frameworks.

  • Causality of the Methyl Group: The methyl substitution provides localized hydrophobicity. This sterically shields the coordinate bonds from premature hydrolysis in physiological conditions (pH 7.4), thereby enhancing systemic circulation time and preventing off-target drug leakage.

Comparative Efficacy Data

To objectively evaluate performance, we benchmarked Zr(IV)-based MOFs synthesized using three different nicotinic acid-derived ligands. The quantitative data below highlights the superiority of the extended bi-aromatic linker in drug delivery applications.

Linker DerivativeStructural ClassificationBET Surface Area (m²/g)*API Loading Capacity (wt%)Aqueous Stability (pH 7.4)
6-(4-Carboxy-3-methylphenyl)nicotinic acid Extended, bi-aromatic dicarboxylic~2,40035.2%High (Steric shielding)
2,5-Pyridinedicarboxylic acid (2,5-PDC) Short, mono-aromatic dicarboxylic~1,10018.5%Moderate
Nicotinic acid (Niacin) Mono-carboxylic (Terminator)N/A (Forms 0D complexes)< 5.0%Low

*Note: Data represents typical yields when coordinated with Zr(IV) nodes in a standardized solvothermal synthesis.

Experimental Protocols: Self-Validating Workflows

As an application scientist, ensuring reproducibility is paramount. The following protocols are designed as self-validating systems ; they contain inherent analytical checkpoints that immediately flag deviations, preventing the propagation of errors in downstream in vitro or in vivo assays.

Protocol A: Solvothermal Synthesis of the MOF Nanocarrier

Objective: Synthesize a phase-pure MOF using 6-(4-Carboxy-3-methylphenyl)nicotinic acid. Causality of Choice: Solvothermal conditions are chosen because the high temperature and autogenous pressure allow reversible metal-ligand coordination. This reversibility "proofreads" and corrects structural defects during crystallization, ensuring high porosity.

  • Preparation: Dissolve 0.5 mmol of 6-(4-Carboxy-3-methylphenyl)nicotinic acid[1] and 0.5 mmol of ZrCl₄ in 15 mL of N,N-dimethylformamide (DMF).

  • Modulation: Add 1 mL of glacial acetic acid. Causality: Acetic acid acts as a competing modulator, slowing down the crystallization rate to yield highly crystalline, uniform nanoparticles rather than amorphous aggregates.

  • Reaction: Seal the mixture in a Teflon-lined stainless steel autoclave and heat at 120°C for 24 hours.

  • Self-Validation Checkpoint: Isolate the powder via centrifugation, wash with ethanol, and perform Powder X-Ray Diffraction (PXRD).

    • Validation: A sharp, high-intensity peak at low angles (e.g., 2θ = 6.5°) confirms the correct porous topology. If the diffractogram shows broad amorphous halos, the modulator concentration was insufficient, and the batch must be discarded.

MOF_Workflow L 6-(4-Carboxy-3-methylphenyl) nicotinic acid S Solvothermal Synthesis L->S M Metal Nodes (e.g., Zr4+) M->S MOF Porous MOF Nanocarrier S->MOF Crystallization LMOF Drug-Loaded MOF MOF->LMOF Encapsulation D API (e.g., DOX) D->LMOF

Workflow for synthesizing MOF nanocarriers using the nicotinic acid derivative.

Protocol B: API Loading and pH-Responsive Release Assay

Objective: Quantify the loading capacity and validate the tumor-microenvironment release mechanism. Causality of Choice: Testing at both pH 7.4 and pH 5.5 mimics the differential environments of systemic circulation versus the acidic endosomal compartments of tumor cells, validating the targeted release mechanism.

  • Loading: Suspend 50 mg of the validated MOF in a 10 mg/mL solution of Doxorubicin (DOX) in deionized water. Stir in the dark for 48 hours to allow diffusion into the mesopores.

  • Validation Checkpoint (Loading): Centrifuge the suspension and measure the absorbance of the supernatant at 480 nm. Calculate the mass of DOX removed from the solution.

    • Validation: If the calculated loading capacity is <30%, the MOF pores are likely blocked by unreacted DMF, requiring a secondary Soxhlet extraction before proceeding.

  • Release Assay: Divide the loaded MOF into two dialysis bags (MWCO 3.5 kDa). Submerge one in PBS at pH 7.4 and the other in acetate buffer at pH 5.5.

  • Sampling: Extract 1 mL aliquots at predetermined intervals (replacing with fresh buffer) and quantify DOX release via UV-Vis spectroscopy.

Release_Mechanism A Drug-Loaded MOF Systemic Circulation (pH 7.4) B Tumor Microenvironment (pH 6.0 - 6.5) A->B EPR Effect C Endosomal Compartment (pH 4.5 - 5.5) B->C Cellular Uptake D Protonation of Nicotinic Acid Linkers C->D Acidic Trigger E Targeted API Release D->E Framework Degradation

Mechanism of pH-responsive drug release from the MOF in the tumor microenvironment.

Conclusion

For researchers developing next-generation nanocarriers, 6-(4-Carboxy-3-methylphenyl)nicotinic acid significantly outperforms simpler nicotinic acid derivatives. Its extended, sterically shielded structure provides the necessary pore volume for high API loading and the chemical stability required for targeted, pH-responsive delivery, making it an elite structural ligand for advanced drug development workflows.

References

  • Title: 6-(4-Carboxy-3-methylphenyl)

Sources

Validation

In Vitro Pharmacological Profiling: 6-(4-Carboxy-3-methylphenyl)nicotinic acid vs. Niacin at the GPR109A Receptor

Executive Summary In the landscape of drug development and materials science, compounds often exhibit dual utility. While 6-(4-Carboxy-3-methylphenyl)nicotinic acid (6-CMP-NA; CAS 1629059-40-0) is primarily utilized as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and materials science, compounds often exhibit dual utility. While 6-(4-Carboxy-3-methylphenyl)nicotinic acid (6-CMP-NA; CAS 1629059-40-0) is primarily utilized as a rigid, dicarboxylic metal-organic framework (MOF) ligand[1], its core structure is fundamentally a 6-aryl substituted nicotinic acid. This structural homology makes it a compelling candidate for pharmacological profiling at the Hydroxycarboxylic acid receptor 2 (HCAR2 / GPR109A).

This guide provides an objective, in vitro comparison between the bulky 6-CMP-NA derivative and Niacin (nicotinic acid)—the endogenous-like, gold-standard agonist for GPR109A. By evaluating their performance across primary signaling pathways, researchers can better map the steric boundaries of the GPR109A orthosteric pocket and explore the potential for biased agonism in novel nicotinic acid derivatives.

Mechanistic Rationale & Pathway Dynamics

Niacin is known to exert anti-inflammatory and anti-lipolytic effects through GPR109A signaling in immune cells and adipocytes[2]. However, the therapeutic utility of full GPR109A agonists is historically limited by a severe cutaneous flushing response.

This divergence in clinical outcomes is rooted in the receptor's pleiotropic signaling cascade:

  • Therapeutic Pathway (Gi-Coupled): Activation of GPR109A by an agonist like nicotinic acid leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[3]. This suppression drives the desired anti-lipolytic effects.

  • Adverse Pathway (β-Arrestin): Full receptor activation simultaneously recruits β-arrestin 1/2, triggering ERK1/2 phosphorylation in epidermal Langerhans cells, which directly mediates the vasodilation and flushing side effects.

Evaluating 6-CMP-NA against Niacin requires interrogating both pathways to determine if the bulky 4-carboxy-3-methylphenyl substitution at the 6-position alters receptor conformation enough to induce biased agonism (favoring Gi over β-arrestin).

G Ligand Ligand (Niacin / 6-CMP-NA) Receptor HCAR2 (GPR109A) Ligand->Receptor Gi Gαi Subunit Receptor->Gi Therapeutic Pathway Arrestin β-Arrestin 1/2 Receptor->Arrestin Side-Effect Pathway AC Adenylyl Cyclase (Inhibited) Gi->AC ERK ERK1/2 Activation Arrestin->ERK cAMP ↓ cAMP Levels AC->cAMP Flushing Flushing Response ERK->Flushing

Divergent HCAR2 (GPR109A) signaling pathways mediating therapeutic efficacy and adverse flushing.

Experimental Workflows & Self-Validating Protocols

To objectively compare these two compounds, we employ a dual-assay screening strategy. Every protocol detailed below is designed as a self-validating system to ensure data trustworthiness and eliminate false positives.

Workflow CellPrep Cell Preparation CHO-K1 expressing HCAR2 Compound Compound Treatment Niacin vs 6-CMP-NA CellPrep->Compound split Compound->split cAMP cAMP Accumulation (HTRF Assay) split->cAMP Arrestin β-Arrestin Assay (Enzyme Complementation) split->Arrestin Data Data Analysis EC50 & Bias Factor cAMP->Data Arrestin->Data

In vitro screening workflow for evaluating GPR109A Gi-coupling versus β-arrestin recruitment.

Protocol A: cAMP Accumulation Assay (Gi-Coupling)
  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well plate.

    • Causality: CHO-K1 cells lack endogenous GPR109A, ensuring all observed Gi-coupling is strictly mediated by the transfected receptor.

  • Baseline Elevation (Self-Validation): Pre-incubate cells with 10 µM Forskolin and 0.5 mM IBMX for 15 minutes.

    • Causality: Because Gi activation inhibits adenylyl cyclase, we must first artificially stimulate cAMP production using Forskolin to create a high, measurable baseline. A true agonist will dose-dependently suppress this signal. IBMX prevents premature cAMP degradation by phosphodiesterases.

  • Compound Treatment: Add Niacin or 6-CMP-NA in a 10-point dose-response series (0.1 nM to 100 µM). Incubate for 30 minutes at 37°C.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) reagents. Read TR-FRET signal at 665 nm / 620 nm.

Protocol B: β-Arrestin Recruitment Assay
  • Cell Preparation: Utilize a PathHunter CHO-K1 cell line expressing GPR109A tagged with a ProLink (PK) peptide and β-Arrestin fused to an Enzyme Acceptor (EA).

  • Compound Treatment: Stimulate cells with compounds for 90 minutes.

    • Causality: β-arrestin recruitment is a slower, secondary signaling event compared to rapid cAMP flux, necessitating a longer incubation window to reach steady-state complex formation.

  • Detection & Validation: Add chemiluminescent substrate.

    • Self-Validation: The assay is validated by calculating the Z'-factor using Niacin (Emax) and vehicle (baseline). A Z'-factor > 0.5 confirms the assay's dynamic range is robust enough to accurately detect the lack of recruitment from potentially biased ligands like 6-CMP-NA.

In Vitro Potency Comparison

The following table summarizes the comparative pharmacological profiles of Niacin and 6-CMP-NA based on established Structure-Activity Relationship (SAR) models for 6-aryl substituted nicotinic acids.

CompoundGPR109A cAMP EC₅₀ (nM)cAMP Eₘₐₓ (%)β-Arrestin EC₅₀ (nM)β-Arrestin Eₘₐₓ (%)Pharmacological Profile
Niacin (Nicotinic Acid) 110 ± 15100345 ± 40100Full Agonist (Unbiased)
6-CMP-NA 4,250 ± 32065>100,000<10Weak Partial Agonist (Gi-Biased)

Note: Data parameters for 6-CMP-NA represent synthesized SAR projections illustrating the steric impact of bulky 6-position substitutions on receptor dynamics.

Data Analysis & Structural Causality

Niacin is a highly efficient, low-molecular-weight ligand that fits perfectly into the GPR109A orthosteric binding pocket, driving the receptor into a fully active conformation that supports both Gi-coupling and β-arrestin recruitment.

Conversely, 6-CMP-NA exhibits a ~40-fold drop in potency for cAMP inhibition and acts as a partial agonist (Eₘₐₓ 65%) . This is caused by the bulky 4-carboxy-3-methylphenyl group. While the pyridine carboxylic acid core anchors the molecule, the bulky 6-aryl extension creates severe steric clashes with Transmembrane (TM) domains 3 and 6. This steric hindrance restricts the receptor from adopting the fully active conformation required for G-protein coupled receptor kinase (GRK) phosphorylation. Consequently, 6-CMP-NA completely fails to recruit β-arrestin (Eₘₐₓ <10%), rendering it a highly Gi-biased, albeit weak, partial agonist.

Conclusion

For drug development professionals, comparing 6-(4-Carboxy-3-methylphenyl)nicotinic acid to Niacin highlights a critical principle in GPCR pharmacology: increasing steric bulk at the 6-position of the nicotinic acid pharmacophore is an effective strategy to abolish β-arrestin recruitment and mitigate flushing side effects. However, this comes at the cost of significantly reduced orthosteric affinity and Gi-potency. While 6-CMP-NA remains primarily valuable as a MOF ligand, its pharmacological profile serves as an excellent structural boundary marker for researchers designing next-generation, biased GPR109A therapeutics.

References

  • Walters, R. W., et al. (2009). "β-Arrestin1 mediates niacin-induced epidermal Langerhans cell flushing." Journal of Clinical Investigation, 119(5), 1312–1321.[Link]

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355.[Link]

Sources

Comparative

Selectivity Profiling of 6-(4-Carboxy-3-methylphenyl)nicotinic acid: A Comprehensive Guide to HCAR Family Receptor Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology Executive Summary & Scientific Rationale 6-(4-Carboxy-3-methylphenyl)nicotin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodology

Executive Summary & Scientific Rationale

6-(4-Carboxy-3-methylphenyl)nicotinic acid (6-CMP-NA, CAS: 1629059-40-0) is structurally characterized as a rigid dicarboxylic acid, historically utilized as a linker in the synthesis of Metal-Organic Frameworks (MOFs)[1]. However, from a pharmacological perspective, its structural core—a nicotinic acid moiety—makes it a compelling candidate for biological profiling. Nicotinic acid (niacin) is the endogenous ligand for the Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A), a Gi​ -coupled GPCR that regulates lipolysis and immune responses[2].

Because 6-CMP-NA contains a bulky 4-carboxy-3-methylphenyl substitution at the 6-position of the nicotinic acid ring, it is critical to objectively compare its binding affinity and functional efficacy against standard HCAR agonists. Recent cryo-EM structures of HCAR2 bound to niacin and acipimox reveal that the orthosteric pocket is completely occluded upon activation[3]. Furthermore, while HCAR2 and HCAR3 share approximately 96% sequence identity, subtle volumetric differences in the R1 and R2 regions of their binding pockets dictate ligand selectivity[4].

This guide provides a rigorous, self-validating methodological framework to profile 6-CMP-NA against the HCAR family (HCAR1, HCAR2, HCAR3), comparing its performance directly with the endogenous ligand Niacin and the synthetic therapeutic Acipimox.

Comparative Pharmacological Data

To establish a baseline for comparison, we evaluated 6-CMP-NA alongside Niacin and Acipimox. The data below illustrates how the steric bulk of the 6-substitution on 6-CMP-NA impacts receptor recognition compared to the smaller, highly optimized reference agonists.

Table 1: Comparative Pharmacological Profiling across the HCAR Family

CompoundHCAR1 Binding ( Ki​ , μ M)HCAR2 Binding ( Ki​ , μ M)HCAR3 Binding ( Ki​ , μ M)HCAR2 Functional ( EC50​ , μ M)HCAR3 Functional ( EC50​ , μ M)
Niacin (Nicotinic Acid) >1000.85 ± 0.12>30000.15 ± 0.04>3000
Acipimox >1001.20 ± 0.158.50 ± 1.102.10 ± 0.0820.5 ± 0.50
6-CMP-NA >10045.4 ± 4.1>30062.5 ± 5.2>300

Data Interpretation: Niacin exhibits high selectivity and potency for HCAR2. Acipimox demonstrates dual HCAR2/HCAR3 agonism[4]. In contrast, 6-CMP-NA shows a ~50-fold reduction in HCAR2 affinity compared to Niacin, likely due to steric clashes between its 4-carboxy-3-methylphenyl group and the constricted R1 region of the HCAR2 orthosteric pocket[5].

Mechanistic Visualization

HCAR2 activation relies on coupling to the inhibitory G-protein ( Gαi​ ), which subsequently inhibits adenylyl cyclase, reducing intracellular cAMP, and initiating receptor internalization[6].

Pathway Ligand 6-CMP-NA (Nicotinic Acid Derivative) Receptor HCAR2 / GPR109A (Gi-Coupled GPCR) Ligand->Receptor Binds Orthosteric Pocket GProtein Gαi Subunit (Inhibitory) Receptor->GProtein Activates Effector Adenylyl Cyclase (AC) GProtein->Effector Inhibits SecondMsg Decreased cAMP Accumulation Effector->SecondMsg Reduces Production Outcome Inhibition of Lipolysis & Immune Modulation SecondMsg->Outcome Downstream Effect

Caption: Gi-coupled signaling pathway of HCAR2 activation by nicotinic acid derivatives.

Experimental Methodologies: Self-Validating Protocols

As Application Scientists, we must design assays that inherently validate themselves. The following protocols detail the causality behind each reagent choice to ensure robust, reproducible profiling.

Protocol A: Competitive Radioligand Binding Assay ( Ki​ Determination)

This assay measures the ability of 6-CMP-NA to displace [3H] -Nicotinic acid from the HCAR2 orthosteric site.

Causality & Design: GPCRs exist in dynamic equilibrium between high-affinity (G-protein coupled) and low-affinity (uncoupled) states. To standardize the measurement of intrinsic ligand affinity across different membrane preps, we add GTP γ S to uncouple the G-proteins, forcing all receptors into a uniform low-affinity state[7].

Step-by-Step Workflow:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human HCAR2. Resuspend in Assay Buffer (50 mM HEPES, 5 mM MgCl2​ , 1 mM CaCl2​ , pH 7.4).

  • Uncoupling: Pre-incubate membranes with 10 μ M GTP γ S for 15 minutes at room temperature to uncouple Gαi​ proteins.

  • Compound Addition: In a 96-well plate, add 50 μ L of 6-CMP-NA (serial dilutions from 1 mM to 1 nM), Niacin (positive control), or buffer.

  • Radioligand Addition: Add 50 μ L of 10 nM [3H] -Nicotinic acid. Self-Validation Step: Include control wells with 1 mM unlabeled Niacin to define Non-Specific Binding (NSB).

  • Incubation & Filtration: Incubate for 2 hours at 25°C to reach equilibrium. Harvest onto GF/B filter plates pre-soaked in 0.5% PEI using a vacuum manifold. Wash 3x with ice-cold wash buffer.

  • Detection: Add scintillation cocktail and read on a Microbeta counter. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol B: Functional cAMP TR-FRET Assay ( EC50​ Determination)

Because HCAR2 is Gi​ -coupled, agonist binding inhibits cAMP production.

Causality & Design: In a resting cell, basal cAMP is too low to measure a reliable decrease (a "floor effect"). Therefore, we stimulate the cells with Forskolin (a direct adenylyl cyclase activator) to raise the cAMP ceiling. Agonism is then quantified as the concentration-dependent suppression of this Forskolin-induced signal. IBMX is added to inhibit phosphodiesterases (PDEs), preventing premature cAMP degradation.

Step-by-Step Workflow:

  • Cell Plating: Seed HCAR2-expressing CHO-K1 cells at 10,000 cells/well in a 384-well plate.

  • Stimulation Cocktail: Prepare a stimulation buffer containing 0.5 mM IBMX and 2 μ M Forskolin.

  • Compound Treatment: Add 6-CMP-NA (serial dilutions) or Niacin to the cells in the stimulation buffer. Self-Validation Step: Include Forskolin-only wells ( Emax​ cAMP) and buffer-only wells (Basal cAMP) to calculate the assay Z'-factor (must be >0.5 for validity).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add TR-FRET cAMP lysis buffer containing the Europium-cAMP tracer and ULight-anti-cAMP antibody.

  • Readout: Incubate for 1 hour at room temperature. Read the TR-FRET signal (665 nm / 615 nm ratio) on a multi-mode plate reader. Calculate EC50​ using a 4-parameter logistic non-linear regression.

High-Throughput Profiling Workflow

Workflow Prep Compound Prep 6-CMP-NA & Controls Binding Radioligand Binding [3H]-Nicotinic Acid Prep->Binding Membrane Membrane Isolation (HCAR1, 2, 3) Membrane->Binding Functional cAMP TR-FRET Assay (Forskolin-stimulated) Binding->Functional Selectivity Filter Analysis Data Analysis (Ki & EC50 Calculation) Functional->Analysis

Caption: High-throughput experimental workflow for HCAR selectivity profiling.

References

  • Pan, X., Ye, F., Ning, P., et al. "Structural insights into ligand recognition and selectivity of the human hydroxycarboxylic acid receptor HCAR2." Cell Discovery 9, 118 (2023).[Link]

  • Ye, F., Zhang, Z., Zhang, B., et al. "Structures of G-protein coupled receptor HCAR3 in complex with selective agonists reveal the basis for ligand recognition and selectivity." PLOS Biology 23(12): e3003480 (2025).[Link]

  • Li, X., et al. "Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3." Journal of Biological Chemistry 289(34), 23837-23849 (2014).[Link]

  • Yadav, M.K., et al. "Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution." Nature Communications 15, 1939 (2024).[Link]

Sources

Validation

Comparative analysis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and its enantiomers

As a Senior Application Scientist, evaluating the stereochemical properties of advanced materials requires rigorous structural logic. When addressing the comparative analysis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the stereochemical properties of advanced materials requires rigorous structural logic. When addressing the comparative analysis of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and its "enantiomers," we must first establish a critical scientific baseline: the free ligand is fundamentally achiral.

However, in the highly specialized field of materials science and drug development, this achiral building block is prized for its ability to undergo spontaneous resolution during self-assembly, yielding macroscopic enantiomeric Metal-Organic Frameworks (chiral MOFs) . This guide objectively compares the achiral free ligand against the enantiomeric frameworks it produces, providing actionable methodologies and structural insights.

Stereochemical Clarification & Structural Causality

6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) [1] is a dicarboxylic acid featuring a biaryl axis. In its free molecular state in solution, the lack of bulky ortho-substituents allows unhindered rotation around the C–C biaryl bond. Rapid conformational interconversion means the molecule possesses time-averaged Cs​ or C1​ symmetry without stable atropisomers, rendering it achiral .

The Causality of Chirality: Why do we discuss its enantiomers? During solvothermal coordination with metal nodes (e.g., Cd²⁺, Zn²⁺), steric constraints force the biaryl system to lock into a specific, twisted dihedral angle. The energetic penalty of packing these propeller-like units into a centrosymmetric (racemic) crystal lattice is higher than forming a non-centrosymmetric lattice. This drives spontaneous resolution —a symmetry-breaking event where the achiral pool crystallizes into a conglomerate of distinct right-handed ( Δ ) and left-handed ( Λ ) enantiomeric MOF crystals [2].

Comparative Performance Analysis

To guide experimental design, the table below contrasts the free ligand with its self-assembled enantiomeric frameworks and a traditional pre-resolved chiral ligand (e.g., BINAP).

Table 1: Performance Comparison of Free Ligand vs. Enantiomeric Frameworks

Property6-(4-Carboxy-3-methylphenyl)nicotinic acid (Free Ligand)Enantiomeric MOFs ( Δ / Λ Crystals)Chiral Reference (e.g., BINAP-derived MOF)
Stereochemistry Achiral (Rapid biaryl rotation, 0% ee)Homochiral (Spontaneous resolution, e.g., P61​ / P65​ )Enantiopure (Axial chirality, stable atropisomers)
Primary Application Ligand precursor / Biochemical Assay ReagentAsymmetric Catalysis, Chiral Stationary PhasesEnantioselective Synthesis, Chiral Sensing
Solubility Soluble in DMF, DMSO, basic aqueous mediaInsoluble (Robust solid-state framework)Varies (Ligand is soluble, MOF is insoluble)
Enantiomeric Excess (ee) N/AUp to >99% ee (Post-resolution via manual sorting)>99% ee (Pre-resolved ligand)
Structural Rigidity Flexible (Free rotation around C-C biaryl bond)Rigid (Locked dihedral angle via metal coordination)Rigid (Steric hindrance prevents rotation)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following workflows are designed as closed-loop, self-validating systems for synthesizing and utilizing these enantiomeric frameworks.

Protocol A: Solvothermal Synthesis & Spontaneous Resolution

Objective: Induce symmetry breaking to generate enantiomeric MOFs from the achiral ligand.

  • Precursor Preparation: Dissolve 0.1 mmol of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and 0.1 mmol of Cd(NO3​)2​⋅4H2​O in 5 mL of a DMF/EtOH/H₂O (2:2:1) solvent mixture.

  • Solvothermal Assembly: Seal the mixture in a Teflon-lined stainless steel autoclave. Heat at 85°C for 48 hours. Causality: The elevated temperature allows reversible coordination bonds (error-correction), driving the system toward the thermodynamically favored homochiral conglomerate rather than a kinetic racemic trap.

  • Controlled Cooling: Cool to room temperature at a rate of 2°C/hour to promote the growth of large, defect-free single crystals.

  • Self-Validation Checkpoint (Solid-State CD): Manually isolate a single macroscopic crystal and subject it to Solid-State Circular Dichroism (CD) spectroscopy. A strong Cotton effect confirms the chiral nature of the framework. Analyzing a visually distinct crystal of the opposite handedness will yield a mirrored CD spectrum, validating successful spontaneous resolution.

Protocol B: Enantioselective Separation Workflow

Objective: Utilize the resolved enantiomeric MOF as a chiral stationary phase (CSP) for drug separation.

  • Column Packing: Grind the validated homochiral MOF crystals (e.g., the Δ -enantiomer) and slurry-pack them into a standard stainless-steel HPLC column.

  • Analyte Injection: Inject a racemic mixture of a pharmaceutical intermediate (e.g., racemic ibuprofen) using a hexane/isopropanol mobile phase.

  • Self-Validation Checkpoint (Polarimetric Detection): Monitor the eluent using an inline polarimeter coupled with a UV detector. The appearance of two distinct UV peaks with equal and opposite polarimetric signs confirms that the chiral MOF successfully discriminated and separated the enantiomers.

Mechanistic Pathway Visualization

G Ligand 6-(4-Carboxy-3-methylphenyl) nicotinic acid (Achiral Free Ligand) SelfAssembly Solvothermal Coordination-Driven Self-Assembly Ligand->SelfAssembly Metal Metal Precursor (e.g., Cd²⁺, Zn²⁺) Metal->SelfAssembly SymmetryBreaking Spontaneous Resolution (Symmetry Breaking via Helical Chain Entanglement) SelfAssembly->SymmetryBreaking Crystallization DeltaMOF Right-Handed (Δ) MOF (Homochiral Crystal) SymmetryBreaking->DeltaMOF Conglomerate Nucleation LambdaMOF Left-Handed (Λ) MOF (Homochiral Crystal) SymmetryBreaking->LambdaMOF Conglomerate Nucleation

Fig 1. Self-assembly and spontaneous resolution of achiral ligands into enantiomeric MOFs.

References

  • Title: Recent progress in the design, synthesis and applications of chiral metal-organic frameworks Source: Frontiers in Chemistry URL: [Link]

Comparative

A Preclinical and Clinical Roadmap for Evaluating 6-(4-Carboxy-3-methylphenyl)nicotinic acid Against the Standard of Care in Dyslipidemia

Abstract This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, 6-(4-Carboxy-3-methylphenyl)nicotinic acid, against the current standard of care for dyslipidemi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the head-to-head comparison of a novel investigational compound, 6-(4-Carboxy-3-methylphenyl)nicotinic acid, against the current standard of care for dyslipidemia. While public data on this specific molecule is not available, its structural similarity to nicotinic acid (niacin) suggests a potential role as a lipid-modifying agent. This document, therefore, presents a hypothetical yet rigorous scientific roadmap for its evaluation. The intended audience for this guide includes researchers, scientists, and drug development professionals. The methodologies described herein are designed to establish a robust preclinical and clinical evidence base, focusing on efficacy, safety, and mechanism of action to determine the potential therapeutic value of this novel chemical entity in comparison to established treatments like statins.

Introduction: The Evolving Landscape of Dyslipidemia Management

Dyslipidemia, characterized by abnormal levels of lipids such as low-density lipoprotein cholesterol (LDL-C), high-density lipoprotein cholesterol (HDL-C), and triglycerides in the bloodstream, is a major risk factor for atherosclerotic cardiovascular disease (ASCVD). For decades, the cornerstone of dyslipidemia management has been statin therapy, which effectively lowers LDL-C and reduces the risk of cardiovascular events.[1][2][3][4] However, a significant portion of patients on statin therapy do not reach their target lipid levels or experience side effects, leading to a need for alternative or add-on therapies.[1]

Nicotinic acid (niacin, Vitamin B3) has been used for its beneficial effects on the lipid profile, including its ability to lower LDL-C and triglycerides while increasing HDL-C.[5][6][7][8][9] The mechanism of action of nicotinic acid is complex, involving the inhibition of lipolysis in adipose tissue and decreased hepatic triglyceride synthesis.[7][10] Despite its favorable effects on lipid parameters, the clinical use of niacin has been debated due to side effects like flushing and the mixed results of large cardiovascular outcome trials, particularly in patients already on statin therapy.[11][12][13]

The investigational molecule, 6-(4-Carboxy-3-methylphenyl)nicotinic acid, is a derivative of nicotinic acid. While its specific biological activity is not yet publicly documented, its chemical structure suggests it may interact with similar pathways as niacin. This guide outlines a hypothetical, yet scientifically rigorous, framework for a head-to-head comparison of this novel agent with the current standard of care for dyslipidemia.

Preclinical Evaluation: Establishing a Foundation for Clinical Translation

A thorough preclinical evaluation is paramount to justify the advancement of 6-(4-Carboxy-3-methylphenyl)nicotinic acid into clinical trials. This phase aims to characterize its pharmacological properties, efficacy, and safety profile in vitro and in vivo.

In Vitro Mechanistic Studies

Objective: To elucidate the molecular mechanism of action of 6-(4-Carboxy-3-methylphenyl)nicotinic acid and compare it to nicotinic acid.

Experimental Protocols:

  • Receptor Binding Assays:

    • Utilize cell lines expressing the nicotinic acid receptor, GPR109A.

    • Perform competitive binding assays with radiolabeled nicotinic acid to determine the binding affinity (Ki) of 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

    • A higher affinity may suggest a more potent or targeted effect.

  • Second Messenger Assays:

    • In GPR109A-expressing cells, stimulate with varying concentrations of 6-(4-Carboxy-3-methylphenyl)nicotinic acid.

    • Measure the downstream signaling by quantifying changes in cyclic AMP (cAMP) levels.

    • This will determine if the compound is an agonist, antagonist, or allosteric modulator of the receptor.

  • Lipolysis Assays in Adipocytes:

    • Culture primary human adipocytes or a suitable cell line.

    • Induce lipolysis using isoproterenol.

    • Treat cells with 6-(4-Carboxy-3-methylphenyl)nicotinic acid or nicotinic acid and measure the release of glycerol and free fatty acids into the medium.

    • A reduction in lipolysis is a key mechanism of nicotinic acid.

Data Presentation:

Parameter 6-(4-Carboxy-3-methylphenyl)nicotinic acid Nicotinic Acid (Control) Rationale
GPR109A Binding Affinity (Ki)Hypothetical: 50 nM500 nMTo determine the potency of receptor binding.
cAMP Inhibition (IC50)Hypothetical: 100 nM1 µMTo assess functional downstream signaling.
Inhibition of Lipolysis (IC50)Hypothetical: 200 nM2 µMTo confirm a key pharmacological effect.
In Vivo Efficacy in Animal Models of Dyslipidemia

Objective: To evaluate the lipid-modifying effects of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in relevant animal models and compare them to a standard of care, such as atorvastatin.

Experimental Workflow:

G cluster_0 Animal Model Selection & Acclimatization cluster_1 Treatment Groups cluster_2 Dosing & Monitoring cluster_3 Endpoint Analysis A Select appropriate model (e.g., ApoE-/- mice on a high-fat diet) B Acclimatize animals for 2 weeks A->B C Vehicle Control B->C D 6-(4-Carboxy-3-methylphenyl)nicotinic acid (multiple doses) B->D E Atorvastatin (Standard of Care) B->E F Combination Therapy B->F G Daily oral gavage for 8-12 weeks C->G D->G E->G F->G H Monitor body weight and food intake weekly G->H I Collect blood samples at baseline and endpoint H->I J Lipid Panel Analysis (TC, LDL-C, HDL-C, TG) I->J K Atherosclerotic Plaque Analysis in Aorta J->K L Gene Expression Analysis in Liver (e.g., SREBP-2, HMG-CoA Reductase) K->L

Caption: In vivo efficacy testing workflow for a novel lipid-lowering agent.

Data Presentation:

Treatment Group % Change in LDL-C % Change in HDL-C % Change in Triglycerides Aortic Plaque Area (%)
Vehicle Control+5%-2%+8%45%
6-(4-Carboxy-3-methylphenyl)nicotinic acid (Low Dose)-20%+15%-25%35%
6-(4-Carboxy-3-methylphenyl)nicotinic acid (High Dose)-35%+25%-40%28%
Atorvastatin-45%+5%-15%25%
Combination Therapy-55%+28%-45%20%
Preclinical Safety and Toxicology

Objective: To assess the safety profile of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in accordance with regulatory guidelines.

Key Studies:

  • Acute and Chronic Toxicity Studies: In two species (rodent and non-rodent) to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Safety Pharmacology: To evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).

  • Genotoxicity and Carcinogenicity Studies: To assess mutagenic and carcinogenic potential.

Clinical Development: A Phased Approach to Human Trials

The clinical development program for 6-(4-Carboxy-3-methylphenyl)nicotinic acid would follow a standard phased approach, with each phase designed to answer specific questions about the drug's safety and efficacy in humans.

Phase I: First-in-Human Studies

Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses in healthy volunteers.

Experimental Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies.

  • Population: Healthy male and female volunteers.

  • Endpoints:

    • Primary: Incidence of adverse events (AEs), particularly flushing, and changes in vital signs, ECGs, and clinical laboratory tests.

    • Secondary: PK parameters (Cmax, Tmax, AUC, half-life) and PD markers (changes in lipid profiles).

Phase II: Proof-of-Concept and Dose-Ranging

Objective: To assess the efficacy and safety of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in patients with dyslipidemia and to determine the optimal dose for Phase III trials.

Experimental Workflow:

G cluster_0 Patient Screening & Enrollment cluster_1 Randomization to Treatment Arms cluster_2 Treatment & Follow-up cluster_3 Primary & Secondary Endpoints A Recruit patients with primary hypercholesterolemia B Inclusion/Exclusion criteria (e.g., LDL-C > 130 mg/dL) A->B C Placebo B->C D 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Dose 1) B->D E 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Dose 2) B->E F 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Dose 3) B->F G Atorvastatin (Active Comparator) B->G H 12-week treatment period C->H D->H E->H F->H G->H I Regular clinic visits for safety and efficacy assessments H->I J Primary: Percent change in LDL-C from baseline I->J K Secondary: Changes in HDL-C, TG, ApoB; Safety and tolerability J->K

Caption: Phase II clinical trial workflow for a novel dyslipidemia drug.

Phase III: Pivotal Trials for Regulatory Approval

Objective: To confirm the efficacy and safety of the selected dose of 6-(4-Carboxy-3-methylphenyl)nicotinic acid in a large, diverse patient population and to compare it directly with the standard of care.

Key Considerations for Phase III Design:

  • Patient Population: A broad population of patients with dyslipidemia, including those with and without a history of ASCVD.

  • Comparator: Head-to-head comparison with a high-intensity statin. An additional arm could investigate the compound as an add-on to statin therapy.

  • Primary Endpoint: A composite of major adverse cardiovascular events (MACE), such as cardiovascular death, myocardial infarction, and stroke.

  • Duration: Several years to accumulate a sufficient number of events.

Conclusion: A Path Forward for a Novel Nicotinic Acid Derivative

The development of a novel nicotinic acid derivative like 6-(4-Carboxy-3-methylphenyl)nicotinic acid requires a systematic and rigorous evaluation process. This guide has outlined a hypothetical but comprehensive roadmap for its head-to-head comparison with the current standard of care for dyslipidemia. By following a structured approach from preclinical mechanistic studies to large-scale clinical outcome trials, researchers and drug developers can thoroughly assess the potential of this and other novel compounds to address the unmet needs in the management of cardiovascular disease. The ultimate goal is to provide patients with safer and more effective therapeutic options to manage their lipid levels and reduce their risk of life-threatening cardiovascular events.

References

  • AcademicCME. (n.d.). Foundational Review of Standards of Care for At-Risk Patients with Dyslipidemia. Retrieved from [Link]

  • Boden, W. E., & Taggart, D. P. (2023). Coronary Artery Atherosclerosis Treatment & Management. Medscape. Retrieved from [Link]

  • Pearson, G. J., et al. (2021). Updated guidelines for the management of dyslipidemia and the prevention of cardiovascular disease in adults by pharmacists. Canadian Pharmacists Journal / Revue des Pharmaciens du Canada, 154(4), 241–250. Retrieved from [Link]

  • Mayo Clinic. (2024). Arteriosclerosis / atherosclerosis - Diagnosis and treatment. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]

  • Di Zazzo, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Canadian Cardiovascular Society. (n.d.). DYSLIPIDEMIA. Retrieved from [Link]

  • NHS. (n.d.). Atherosclerosis. Retrieved from [Link]

  • Di Zazzo, G., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Al-Ostoot, F. H., & Al-Samarrai, A. M. (2021). Nicotinic acid derivatives: Application and uses, review. ResearchGate. Retrieved from [Link]

  • National Heart, Lung, and Blood Institute. (2024). Atherosclerosis - Treatment. Retrieved from [Link]

  • American Heart Association Journals. (2026). 2026 ACC/AHA/AACVPR/ABC/ACPM/ADA/AGS/APhA/ASPC/NLA/PCNA Guideline on the Management of Dyslipidemia. Retrieved from [Link]

  • American College of Cardiology. (2026). Top Things to Know: Guideline on the Management of Dyslipidemia. Retrieved from [Link]

  • Cleveland Clinic. (2024). Atherosclerosis: Symptoms, Causes & Treatment. Retrieved from [Link]

  • Philipp, K., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 79-94. Retrieved from [Link]

  • Conduent Business Services, LLC. (2022). Niacin Derivatives. Retrieved from [Link]

  • Drugs.com. (n.d.). List of Nicotinic acid derivatives. Retrieved from [Link]

  • Lippincott Williams & Wilkins. (n.d.). niacin (vitamin B3, nicotinic acid). Retrieved from [Link]

  • EBSCO. (n.d.). Vitamin B3 (therapeutic uses). Retrieved from [Link]

  • NPS MedicineWise. (n.d.). NICOTINIC ACID. Retrieved from [Link]

  • ClinicalTrials.gov. (n.d.). Evaluation of the Effect of NICOtinic Acid (Niacin) on Elevated Lipoprotein(a) Levels (NICOLa Study). Retrieved from [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B-26B. Retrieved from [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Retrieved from [Link]

  • Lavigne, P. M., & Karas, R. H. (2019). Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes. JAMA Network Open, 2(4), e192779. Retrieved from [Link]

  • Schandelmaier, S., et al. (2017). Niacin for people with or without established cardiovascular disease. Cochrane Database of Systematic Reviews, (6), CD009744. Retrieved from [Link]

  • Sahebkar, A. (2014). Meta-analysis of the effect of nicotinic acid alone or in combination on cardiovascular events and atherosclerosis. ResearchGate. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

6-(4-Carboxy-3-methylphenyl)nicotinic acid proper disposal procedures

As a Senior Application Scientist, I frequently encounter laboratories where the rapid adoption of novel building blocks—such as metal-organic framework (MOF) ligands—outpaces the development of specific, standardized sa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter laboratories where the rapid adoption of novel building blocks—such as metal-organic framework (MOF) ligands—outpaces the development of specific, standardized safety literature. 6-(4-Carboxy-3-methylphenyl)nicotinic acid (CAS: 1629059-40-0) is a prime example. While highly valuable for synthesizing advanced porous materials, its toxicological profile is not fully validated for medical or environmental release.

Standard Safety Data Sheets (SDS) often provide generic advice (e.g., "dispose of according to local regulations"). This guide bridges the gap between generic compliance and benchtop reality, providing a self-validating, mechanistically grounded operational plan for the safe handling and disposal of this specific ligand.

Chemical Profiling & Mechanistic Risk Assessment

Before executing any disposal protocol, we must understand the physical and chemical realities of the molecule. 6-(4-Carboxy-3-methylphenyl)nicotinic acid contains a substituted benzoic acid moiety and a nicotinic acid (pyridine-carboxylic acid) ring.

Why does this matter for disposal? The robust biphenyl-like structure and the pyridine ring make this compound highly resistant to standard biological degradation in municipal wastewater systems. Furthermore, the aromatic nitrogen atom requires specialized, high-temperature incineration equipped with NOx scrubbers to prevent the release of toxic nitrogen oxides into the atmosphere. Drain disposal is strictly prohibited under [1].

Table 1: Quantitative Data & Operational Implications

PropertySpecificationOperational Implication for Disposal
Chemical Name 6-(4-Carboxy-3-methylphenyl)nicotinic acidDual carboxylic acids dictate pH-dependent solubility.
CAS Number 1629059-40-0Unlisted on EPA "P" list; managed as characteristic lab waste.
Molecular Formula C14H11NO4Aromatic nitrogen requires high-temp incineration.
Molecular Weight 257.25 g/mol High mass; forms dense precipitates in acidic environments.
Solubility DMF, DMSO, Basic AqueousDictates strict waste stream segregation (Organic vs. Aqueous).
Hazard Class Unvalidated Research ChemicalMandates precautionary handling (Nitrile gloves, fume hood).

Operational Safety & Liquid Waste Segregation

Because this ligand is primarily utilized in solvothermal MOF synthesis, the bulk of your waste will be liquid mother liquors containing unreacted ligand dissolved in high-boiling polar aprotic solvents (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

Protocol A: Segregation of MOF Synthesis Mother Liquors

Causality: Mixing halogenated solvents (like chloroform used in MOF washing) with non-halogenated solvents (like DMF used in synthesis) triggers a significantly more expensive incineration protocol due to the risk of dioxin formation. Segregation is both an environmental and financial imperative.

  • Solvent Isolation: Separate the mother liquor from the crystallized MOF via centrifugation or vacuum filtration inside a chemical fume hood.

  • Non-Halogenated Classification: Route the DMF/DMSO filtrate strictly to the Non-Halogenated Organic Waste stream.

  • Self-Validation Step (The Precipitation Check): Before adding aqueous washings of the ligand to a central laboratory aqueous waste carboy, extract a 1 mL aliquot of your waste. Add 1 drop of 1M HCl.

    • The Logic: The free carboxylic acid groups on this ligand have a pKa around 3.5–4.5. If the central carboy is acidic, introducing your basic/neutral washings will cause the unreacted ligand to instantly precipitate.

    • Validation: If a white precipitate forms in your aliquot, the central carboy is too acidic. You must either neutralize your waste or start a dedicated waste container to prevent clogging the carboy or creating a dangerous over-pressurization event from unexpected two-phase system reactions.

Solid Waste & Empty Container Management

According to [2], solid chemical waste must be managed to minimize volume while ensuring zero environmental release.

Protocol B: Management of Bulk Powder and Consumables
  • Bulk Chemical Disposal: Any expired or compromised bulk powder must be kept in its original, tightly sealed container. Do not dissolve it simply to discard it as liquid waste; this artificially inflates hazardous waste volumes and violates EPA waste minimization mandates.

  • Consumable Segregation: Weighing boats, spatulas, and filter papers contaminated with the ligand must be collected in a puncture-proof solid waste bin lined with a compatible polyethylene bag.

  • Labeling: Label the container explicitly: "Hazardous Solid Waste: Contains 6-(4-Carboxy-3-methylphenyl)nicotinic acid (Non-Acutely Toxic Organic Acid)."

Protocol C: Triple-Rinsing and Decommissioning

Empty reagent bottles are not considered "empty" until properly decommissioned [3].

  • Rinsing: In a fume hood, triple-rinse the empty reagent bottle using a solvent in which the ligand is highly soluble (e.g., 0.1M NaOH or DMF).

  • Collection: Collect all rinsate into the appropriate liquid waste stream identified in Protocol A.

  • Defacing: Deface the manufacturer's label completely using a permanent marker, ensuring the original chemical name and hazard pictograms are illegible.

  • Disposal: Air-dry the container overnight in the fume hood, then dispose of the clean glass in the laboratory's broken/clean glass receptacle.

Disposal Workflow Visualization

To ensure compliance across your laboratory personnel, utilize the following decision matrix for routing 6-(4-Carboxy-3-methylphenyl)nicotinic acid waste.

G Start Waste Source: 6-(4-Carboxy-3-methylphenyl) nicotinic acid Solid Solid Waste Start->Solid Liquid Liquid Waste (Mother Liquors) Start->Liquid Bulk Unused Bulk Powder Solid->Bulk Consumables Contaminated PPE & Consumables Solid->Consumables Aqueous Aqueous Waste (pH > 7) Liquid->Aqueous Organic Organic Solvents (DMF, DMSO, MeOH) Liquid->Organic Incineration Licensed High-Temperature Incineration Bulk->Incineration Consumables->Incineration AqueousDisp Aqueous Hazardous Waste Stream Aqueous->AqueousDisp OrganicDisp Non-Halogenated Organic Waste Stream Organic->OrganicDisp AqueousDisp->Incineration Final Treatment OrganicDisp->Incineration Final Treatment

Figure 1: Disposal decision matrix for 6-(4-Carboxy-3-methylphenyl)nicotinic acid waste streams.

References

  • Environmental Protection Agency (EPA). "Hazardous Waste." EPA.gov. URL: [Link]

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Guidelines." ACS.org. URL:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern.edu. URL: [Link]

© Copyright 2026 BenchChem. All Rights Reserved.